1-Hydroxy-2-phenylindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-2-phenylindole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCZNYAHWDLULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062022 | |
| Record name | 1H-Indole, 1-hydroxy-2-phenyl- | |
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Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-39-8 | |
| Record name | 1-Hydroxy-2-phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1859-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Hydroxy-2-phenylindole | |
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| Record name | 1-Hydroxy-2-phenylindole | |
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| Record name | 1H-Indole, 1-hydroxy-2-phenyl- | |
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| Record name | 1H-Indole, 1-hydroxy-2-phenyl- | |
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| Record name | 1-hydroxy-2-phenyl-1H-indole | |
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| Record name | N-HYDROXY-2-PHENYLINDOLE | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Hydroxy-2-phenylindole: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Hydroxy-2-phenylindole, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug development. The presence of a hydroxyl group on the indole nitrogen imparts unique electronic properties and reactivity, distinguishing it from its parent 2-phenylindole scaffold. This document details the molecule's structure, physicochemical properties, and expected spectroscopic signature. A robust, high-yield synthetic protocol via reductive cyclization is presented, along with insights into its chemical reactivity. Finally, we explore its applications as a versatile synthetic intermediate and its potential role in medicinal chemistry, grounded in the established biological activities of the broader 2-phenylindole class.
Introduction: The Significance of the N-Hydroxyindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceutical agents.[1] While 2-phenylindoles are well-established as privileged structures, particularly as selective estrogen receptor modulators (SERMs), the introduction of a hydroxyl group at the N-1 position creates a unique chemical entity: this compound.[2]
The N-hydroxy functionality is not a mere substitution; it fundamentally alters the molecule's electronic character and reactivity.[2] These compounds can serve as valuable precursors for more complex, highly functionalized indoles and have been identified in natural products exhibiting potent antibacterial activity.[3][4] However, the study of N-hydroxyindoles has historically been challenged by their potential instability.[2] Modern synthetic advancements have overcome many of these hurdles, enabling reliable access to this versatile scaffold. This guide serves as a technical resource for researchers looking to synthesize, characterize, and utilize this compound in their work.
Molecular Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a phenyl group at the C-2 position of a 1-hydroxyindole core. This specific arrangement of a planar indole system, a rotatable phenyl ring, and a reactive N-hydroxy group dictates its chemical behavior and potential for intermolecular interactions.
Caption: 2D Structure of this compound.
Key physicochemical and structural data are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | [3] |
| Molecular Weight | 209.25 g/mol | [5] |
| Monoisotopic Mass | 209.08406 Da | [3] |
| CAS Number | 1859-39-8 | [5] |
| InChI Key | GSCZNYAHWDLULJ-UHFFFAOYSA-N | [3][5] |
| Synonyms | 2-Phenyl-1H-indol-1-ol | [5] |
| Predicted XlogP | 3.7 | [3] |
| Appearance | Crystalline Powder/Solid | [6] |
Synthesis and Purification
While classical indole syntheses like the Fischer method are staples of organic chemistry, the construction of N-hydroxyindoles requires a tailored approach to prevent side reactions and decomposition.[5] The most reliable and high-yielding strategy for synthesizing this compound is the intramolecular reductive cyclization of a corresponding ortho-nitroaryl ketone precursor.[3][7] This method is advantageous due to its mild conditions and tolerance of various functional groups.
The logical precursor for this compound is 2-(2-nitrophenyl)-1-phenylethan-1-one . The synthesis proceeds via the reduction of the nitro group to a hydroxylamine, which then undergoes a rapid, intramolecular cyclization by attacking the adjacent ketone carbonyl, followed by dehydration to yield the aromatic N-hydroxyindole ring system.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Reductive Cyclization
This protocol is a representative methodology based on established literature for the synthesis of N-hydroxyindoles and should be performed with appropriate safety precautions in a fume hood.[3][8]
-
Reaction Setup: To a solution of 2-(2-nitrophenyl)-1-phenylethan-1-one (1.0 eq) in methanol, add triethylammonium formate (TEAF) (5.0 eq) as a hydrogen transfer agent.
-
Addition of Reducing Agent: Add lead powder (Pb, 4.0 eq) to the stirring solution at room temperature. The use of lead promotes the selective reduction of the nitro group to the hydroxylamine without over-reduction.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the lead salts. Rinse the pad with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a pure solid.
Spectroscopic Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. While a dedicated spectrum for this compound is not publicly available, its signature can be confidently predicted based on the analysis of its structural motifs and data from closely related analogues like 2-phenylindole and 1-methyl-2-phenylindole.[9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the N-OH proton, the C3-H proton, and the nine aromatic protons distributed across the two phenyl rings. The ¹³C NMR will show 14 distinct carbon signals.
| ¹H NMR Assignment | Predicted Shift (δ, ppm) | Multiplicity | Rationale |
| N-OH | 8.0 - 9.0 | broad singlet | Acidic proton, subject to exchange. |
| C3-H | 6.7 - 6.9 | singlet | Located in the electron-rich pyrrole ring. |
| Aromatic H | 7.1 - 7.8 | multiplet | Complex multiplet from the 9 protons on the indole and phenyl rings. |
| ¹³C NMR Assignment | Predicted Shift (δ, ppm) | Rationale |
| C 2 | 135 - 140 | Quaternary carbon bearing the phenyl group. |
| C 3 | 102 - 108 | C-H carbon adjacent to the nitrogen heteroatom. |
| Aromatic C | 110 - 138 | Signals for the remaining 12 aromatic carbons. |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for key functional groups. The most diagnostic peak will be the O-H stretch from the N-hydroxy group, replacing the N-H stretch seen in unsubstituted indoles.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3500 - 3200 | O-H stretch | Strong, broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium, sharp |
| 1610 - 1580 | Aromatic C=C stretch | Medium to strong |
| 1470 - 1440 | Aromatic C=C stretch | Medium to strong |
| 750 - 730 | ortho-disubstituted C-H bend | Strong |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₄H₁₁NO.
-
Expected [M+H]⁺: 210.0913 m/z[3]
-
Expected [M]⁺: 209.0835 m/z[3]
-
Fragmentation Pattern: Expect initial loss of -OH (17 Da) or -O (16 Da) followed by fragmentation of the indole and phenyl rings.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay between the electron-rich indole core, the C2-phenyl substituent, and the N-hydroxy group.
-
Acidity and Basicity: The N-OH proton is acidic and can be deprotonated with a suitable base to form an N-oxide anion. This anion is a potent nucleophile, allowing for facile alkylation or acylation at the oxygen atom. For instance, reaction with dimethyl sulfate or acetic anhydride would yield the corresponding N-methoxy or N-acetoxy derivatives, respectively.[7][13][14]
-
Electrophilic Substitution: The indole ring is highly susceptible to electrophilic attack, primarily at the C3 position. The N-hydroxy group can influence the regioselectivity of these reactions.
-
Oxidation/Reduction: The N-hydroxy group can be reduced to the corresponding N-H indole (2-phenylindole) or oxidized. N-hydroxyindoles are known to be involved in redox processes and can act as precursors to nitrone or isatogen species.[4]
-
Synthetic Utility: The ability to easily derivatize the N-hydroxy group makes this compound a versatile intermediate. The N-O bond can be cleaved under reductive conditions, providing a method to install and later remove a directing or protecting group.[2]
Applications in Medicinal Chemistry and Drug Development
While this compound itself is primarily a synthetic intermediate, its scaffold is of high interest in drug discovery.
-
Precursor to Bioactive Molecules: It serves as a key building block for more complex molecules. The ability to functionalize the N1, C3, and phenyl ring positions allows for the creation of diverse chemical libraries for screening.
-
Analogue Development: The parent compound, 2-phenylindole, is the core of SERMs and compounds with anticancer, anti-inflammatory, and antimicrobial properties.[15] Synthesizing the N-hydroxy analogues of these established drugs is a rational strategy in drug development to modulate properties such as solubility, metabolic stability, and target affinity.
-
Lactate Dehydrogenase (LDH) Inhibition: N-hydroxyindole-based compounds bearing a carboxylic acid group at the C2 position have been reported as potent inhibitors of human lactate dehydrogenase 5 (hLDH5), an enzyme implicated in tumor metabolism, highlighting a potential therapeutic avenue for this scaffold as anticancer agents.[4]
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care. Based on safety data for the closely related 2-phenylindole, the following precautions are advised:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[9][16]
-
Hazards: Assumed to be a skin, eye, and respiratory irritant. May cause serious eye damage upon direct contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. Due to the potential instability of N-hydroxyindoles, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term preservation of purity.[2]
References
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Belley, M., Beaudoin, D., & St-Pierre, G. (2007). A New General Synthesis of N-Hydroxyindoles. Synlett, 2007(19), 2991-2994. Available at: [Link]
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Schild, S. A., & Söderberg, B. C. (2011). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 67(40), 7785-7795. Available at: [Link]
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Malki, A., & El-Kalyoubi, S. (2017). Bioactive heterocycles containing endocyclic N-hydroxy groups. RSC Advances, 7(59), 37345-37365. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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SIELC Technologies. (n.d.). 1H-Indole, 1-hydroxy-2-phenyl-. Retrieved January 14, 2026, from [Link]
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Wikipedia. (2023). Fischer indole synthesis. Retrieved January 14, 2026, from [Link]
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Yadav, V., et al. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(02). Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of N-Hydroxy-2-aminoindoles. Retrieved January 14, 2026, from [Link]
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Penoni, A., et al. (2017). A novel synthesis of N-hydroxy-3-aroylindoles by annulation of nitrosoarenes with aroylacetylenes. Organic & Biomolecular Chemistry, 15(1), 86-93. Available at: [Link]
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Wikipedia. (2023). 2-Phenylindole. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Processes for production of indole compounds.
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OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Organic & Inorganic Chemistry. Available at: [Link]
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PubChem. (n.d.). 1-Methyl-2-phenylindole. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). 1H-Indole, 2-phenyl-. National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 2-Phenylindole. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). IR spectrum of 3-methyl-2-phenyl indole. Retrieved January 14, 2026, from [Link]
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PubMed Central. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
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Arkat USA, Inc. (n.d.). Synthesis of 2-phenylindoxyls. ARKIVOC. Retrieved January 14, 2026, from [Link]
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The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 1-Hydroxy-2-phenylindole
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of 1-hydroxy-2-phenylindole, a heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and drug development. We will delve into the foundational synthetic strategies that enabled its creation, with a particular focus on the historical significance of the Reissert indole synthesis. Furthermore, this guide will present a detailed, field-proven protocol for the modern synthesis of this compound via reductive cyclization, offering insights into the causality behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecular scaffold.
Introduction: The Significance of the 1-Hydroxyindole Moiety
The indole nucleus is a ubiquitous and privileged scaffold in a vast number of biologically active natural products and pharmaceutical agents. The introduction of a hydroxyl group at the 1-position of the indole ring, creating a 1-hydroxyindole, significantly alters the electronic properties and reactivity of the molecule. This modification opens up unique avenues for chemical transformations and has been a subject of interest for synthetic chemists for decades.[1] The 1-hydroxyindole moiety is a key structural feature in various compounds with potential therapeutic applications, making the development of efficient and reliable synthetic routes to access these molecules a critical endeavor in medicinal chemistry. This compound, in particular, combines the features of the 1-hydroxyindole core with a phenyl substituent at the 2-position, creating a unique electronic and steric environment that influences its reactivity and potential as a synthetic intermediate.[1]
Historical Perspective: The Dawn of Indole Synthesis and the Emergence of 1-Hydroxyindoles
The journey to the synthesis of this compound is intrinsically linked to the broader history of indole synthesis. While early investigations into 1-hydroxyindoles began in the mid-20th century, their synthesis was often challenging due to their inherent instability.[1] Foundational work in indole chemistry, however, laid the crucial groundwork.
The Reissert Indole Synthesis: A Foundational Approach
A pivotal moment in the history of indole synthesis was the discovery of the Reissert indole synthesis by Arnold Reissert in 1897.[2][3] This reaction provides a pathway to synthesize indoles from ortho-nitrotoluene and diethyl oxalate.[2][3] The key steps of the Reissert synthesis involve the condensation of the starting materials to form an ethyl o-nitrophenylpyruvate, followed by a reductive cyclization.[3]
Crucially, the reductive cyclization of the nitro group in the Reissert synthesis proceeds through intermediates. Under certain conditions, an N-hydroxyindole can be formed, which is then typically further reduced to the corresponding indole.[2] This understanding that N-hydroxyindoles are intermediates in the reduction of ortho-nitroaryl carbonyl compounds was a significant conceptual leap, paving the way for the targeted synthesis of these compounds. Various reducing agents have been employed in the Reissert synthesis and its modifications, including zinc in acetic acid, iron powder, and sodium dithionite.[2]
The Reissert synthesis, therefore, provided the fundamental chemical logic for accessing 1-hydroxyindoles: the intramolecular cyclization of a suitably substituted ortho-nitroaromatic precursor.
Modern Synthetic Approach: Reductive Cyclization for the Preparation of this compound
Building upon the principles established by early methods like the Reissert synthesis, a reliable and efficient modern approach to synthesize this compound is through the reductive cyclization of an ortho-nitrobenzyl phenyl ketone. This method offers a direct and high-yielding route to the target molecule.
Reaction Principle and Causality of Experimental Choices
The core of this synthesis is the reduction of the nitro group of an o-nitrobenzyl phenyl ketone to a hydroxylamine, which then undergoes an intramolecular cyclization with the adjacent ketone to form the 1-hydroxyindole ring.
Caption: Principle of this compound Synthesis.
The choice of reagents and conditions is critical for the success of this reaction:
-
Starting Material (o-Nitrobenzyl Phenyl Ketone): This precursor contains the necessary functionalities in the correct spatial arrangement for the desired intramolecular cyclization. The ortho-nitro group is the key to forming the N-hydroxy functionality, and the phenyl ketone provides the carbonyl group for ring closure and results in the 2-phenyl substitution.
-
Reducing Agent (Zinc in Acetic Acid): Zinc metal in the presence of a proton source like acetic acid is a classic and effective reducing agent for the selective reduction of nitro groups to hydroxylamines.[4] It is a cost-effective and readily available choice. The acidic medium also facilitates the subsequent cyclization step. Other reducing systems like tin(II) chloride can also be employed.[5]
-
Solvent (Acetic Acid): Acetic acid serves a dual purpose. It acts as a solvent for the reactants and as the proton source required for the reduction of the nitro group by zinc. Its acidic nature also catalyzes the intramolecular condensation of the hydroxylamine intermediate with the ketone.
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of o-Nitrobenzyl Phenyl Ketone (Precursor)
This precursor can be synthesized via several methods, including the Friedel-Crafts acylation of toluene followed by nitration, or the reaction of o-nitrophenylacetic acid with a suitable phenylating agent.
Step 2: Reductive Cyclization to this compound
| Parameter | Value/Description | Rationale |
| Reactants | o-Nitrobenzyl phenyl ketone, Zinc dust | The precursor and the reducing agent. |
| Solvent | Glacial Acetic Acid | Serves as solvent and proton source. |
| Temperature | Room Temperature to gentle warming (e.g., 40-50 °C) | The reaction is typically exothermic. Gentle warming can help to initiate and complete the reaction. |
| Reaction Time | 1-3 hours (monitored by TLC) | Sufficient time for the reduction and subsequent cyclization. |
| Work-up | Filtration, neutralization, and extraction | To remove excess zinc and isolate the product. |
| Purification | Recrystallization or column chromatography | To obtain the pure this compound. |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve o-nitrobenzyl phenyl ketone (1 equivalent) in glacial acetic acid.
-
To this solution, add zinc dust (typically 2-3 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle warming for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove unreacted zinc and other inorganic salts.
-
Carefully pour the filtrate into a beaker of ice-water and neutralize the acetic acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Caption: Experimental Workflow for this compound Synthesis.
Conclusion
The synthesis of this compound is a testament to the evolution of organic synthesis, from the foundational discoveries of the 19th century to the refined methodologies of the present day. The historical context provided by the Reissert indole synthesis highlights the early understanding of reductive cyclization as a powerful tool for constructing the indole core and its N-hydroxy derivatives. The modern protocol detailed in this guide offers a practical and efficient route to this valuable synthetic intermediate, underscoring the importance of understanding the underlying chemical principles to make informed experimental choices. As the demand for novel therapeutic agents continues to grow, the robust and versatile chemistry of this compound will undoubtedly continue to play a significant role in the landscape of drug discovery and development.
References
- Reissert, A. (1897). Ueber die Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.
-
Wikipedia. (2023, December 15). Reissert indole synthesis. In Wikipedia. Retrieved January 14, 2026, from [Link]
- Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209–3212.
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Semantic Scholar. (n.d.). SYNTHESIS OF NEW 1-HYDROXYINDOLES FUNCTIONALIZED ON POSITION 3 BY CYCLIZING REDUCTION. Retrieved January 14, 2026, from [Link]
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Spectroscopic Data for 1-Hydroxy-2-phenylindole (CAS 1859-39-8): A Predictive and Comparative Technical Guide
Introduction
1-Hydroxy-2-phenylindole (CAS 1859-39-8) is a fascinating heterocyclic compound that has garnered interest within the realms of synthetic chemistry and drug discovery. Its core structure, a phenyl-substituted indole bearing a hydroxyl group on the nitrogen atom, presents a unique electronic and steric profile. This N-hydroxy functionality significantly modulates the reactivity and potential biological activity of the indole scaffold, making it a valuable synthon for more complex molecular architectures.
Despite its synthetic potential, a comprehensive public repository of experimental spectroscopic data for this compound is notably scarce. This guide, therefore, adopts a predictive and comparative approach. We will leverage the robust, experimentally-derived spectroscopic data of the closely related parent compound, 2-phenylindole, to forecast the spectral characteristics of this compound. This analysis is grounded in fundamental principles of spectroscopic interpretation and the predictable electronic effects of N-hydroxylation. For researchers and drug development professionals, this guide aims to provide a foundational understanding of the expected spectroscopic signatures of this compound, thereby aiding in its identification, characterization, and quality control.
A Note on Scientific Integrity and Data Presentation
As a self-validating system, this guide transparently distinguishes between experimental data for the reference compound (2-phenylindole) and predicted data for the target compound (this compound). The causality behind predicted spectral shifts is explained based on established chemical principles, providing a logical framework for researchers to apply in their own work. All foundational data is cited from authoritative sources.
Synthesis of this compound: A Plausible Workflow
A common and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[1][2][3] While various methods for the synthesis of 1-hydroxyindoles have been reported, a plausible route to this compound can be conceptualized through a modification of the Fischer indole synthesis or via cyclization of a suitable nitroaromatic precursor. The following diagram illustrates a generalized synthetic workflow.
Caption: A conceptual workflow for the synthesis of this compound, starting from a classical Fischer indole synthesis to form the 2-phenylindole core, followed by a conceptual N-hydroxylation step.
Part 1: Spectroscopic Analysis of 2-Phenylindole (CAS 948-65-2)
To establish a baseline, we will first detail the experimental spectroscopic data for 2-phenylindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Phenylindole
NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol for NMR Data Acquisition (General):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm).
-
Use the solvent peaks as an internal reference.
-
¹H NMR Data for 2-Phenylindole (in CDCl₃): [3][4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.28 | br s | 1H | N-H |
| ~7.63 | m | 3H | H-4, Phenyl H |
| ~7.42 | m | 2H | Phenyl H |
| ~7.31 | t | 1H | Phenyl H |
| ~7.19 | m | 1H | H-7 |
| ~7.13 | m | 1H | H-5, H-6 |
| ~6.82 | d | 1H | H-3 |
¹³C NMR Data for 2-Phenylindole (in CDCl₃): [6][7]
| Chemical Shift (δ, ppm) | Assignment |
| ~137.9 | C-7a |
| ~135.9 | C-2 |
| ~132.9 | Phenyl C (ipso) |
| ~129.3 | C-3a |
| ~128.9 | Phenyl C |
| ~128.0 | Phenyl C |
| ~125.3 | Phenyl C |
| ~122.3 | C-6 |
| ~120.6 | C-5 |
| ~120.4 | C-4 |
| ~110.8 | C-7 |
| ~100.1 | C-3 |
Infrared (IR) Spectroscopy of 2-Phenylindole
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.
Experimental Protocol for IR Data Acquisition (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the ATR accessory.
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Key IR Absorption Bands for 2-Phenylindole: [8][9][10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3410 | Strong, Sharp | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C stretching |
| ~740 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |
Ultraviolet-Visible (UV-Vis) Spectroscopy of 2-Phenylindole
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Experimental Protocol for UV-Vis Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
UV-Vis Absorption Maxima for 2-Phenylindole: [11][12]
| λmax (nm) | Solvent |
| ~313 | Ethanol |
| ~245 | Ethanol |
Mass Spectrometry (MS) of 2-Phenylindole
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass spectrum, showing the relative abundance of ions at different mass-to-charge ratios (m/z).
Mass Spectrum of 2-Phenylindole: [9][13][14][15]
| m/z | Relative Intensity | Assignment |
| 193 | 100% | [M]⁺ (Molecular Ion) |
| 192 | ~15% | [M-H]⁺ |
| 165 | ~15% | [M-C₂H₂]⁺ |
| 96.5 | ~8% | [M]²⁺ |
| 89 | ~7% | [C₇H₅]⁺ |
Part 2: Predicted Spectroscopic Data for this compound (CAS 1859-39-8)
The introduction of a hydroxyl group on the indole nitrogen is expected to cause predictable changes in the spectroscopic signatures compared to 2-phenylindole. The oxygen atom is highly electronegative and can participate in hydrogen bonding.
Predicted ¹H and ¹³C NMR Spectra of this compound
Rationale for Predicted Shifts:
-
¹H NMR: The N-OH proton will be a distinct, exchangeable singlet, likely appearing downfield. The electronic effect of the N-hydroxy group will be modest on the aromatic protons, but slight shifts, particularly for the H-3 and H-7 protons, can be anticipated due to changes in the electron density of the indole ring.
-
¹³C NMR: The carbons directly attached to the nitrogen (C-2 and C-7a) are expected to experience the most significant changes in their chemical shifts due to the inductive effect of the N-hydroxy group.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| >9.0 (likely broad) | br s | 1H | N-OH |
| ~7.7-7.2 | m | 9H | Aromatic H |
| ~6.8-7.0 | d | 1H | H-3 |
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~140-145 | C-2 |
| ~135-138 | C-7a |
| ~130-132 | Phenyl C (ipso) |
| ~128-130 | Phenyl C |
| ~127-129 | Phenyl C |
| ~124-126 | Phenyl C |
| ~121-123 | C-6 |
| ~119-121 | C-5 |
| ~118-120 | C-4 |
| ~110-112 | C-7 |
| ~105-108 | C-3a |
| ~98-102 | C-3 |
Predicted Infrared (IR) Spectrum of this compound
Rationale for Predicted Changes:
The most significant difference in the IR spectrum will be the presence of an O-H stretching vibration from the N-hydroxy group, in addition to the absence of the N-H stretch seen in 2-phenylindole.
Predicted Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3400 (broad) | Medium-Strong | O-H stretch (N-OH) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C stretching |
| ~1200-1300 | Medium | N-O stretch |
| ~740 | Strong | C-H out-of-plane bending |
Predicted Ultraviolet-Visible (UV-Vis) Spectrum of this compound
Rationale for Predicted Changes:
The N-hydroxy group can act as an auxochrome, which may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to 2-phenylindole, depending on the solvent and the nature of the electronic transitions.
Predicted UV-Vis Absorption Maxima for this compound:
| λmax (nm) | Solvent |
| ~310-320 | Ethanol |
| ~240-250 | Ethanol |
Predicted Mass Spectrum of this compound
Rationale for Predicted Fragmentation:
The molecular ion will be at m/z 209. A characteristic fragmentation pathway for N-hydroxy compounds is the loss of an oxygen atom.
Predicted Mass Spectrum of this compound:
| m/z | Relative Intensity | Assignment |
| 209 | High | [M]⁺ (Molecular Ion) |
| 193 | Moderate to High | [M-O]⁺ |
| 192 | Moderate | [M-OH]⁺ |
| 165 | Moderate | [M-O-C₂H₂]⁺ |
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, based on a comparative analysis with the well-characterized parent compound, 2-phenylindole. The predictive nature of this data serves as a valuable resource for researchers in the initial stages of synthesis and characterization of this and related N-hydroxyindole derivatives. It is our hope that this guide will facilitate further research into the chemistry and potential applications of this intriguing class of molecules. As experimental data for this compound becomes available, this guide can be further refined and validated.
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The Ascendant Therapeutic Potential of 1-Hydroxy-2-phenylindole and Its Derivatives: A Technical Guide for Drug Discovery
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1] Among these, the 2-phenylindole framework has garnered significant attention for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A particularly intriguing, yet less explored, subclass is the 1-hydroxy-2-phenylindoles. The introduction of a hydroxyl group at the N1 position of the indole ring significantly alters the electronic and steric properties of the molecule, opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the biological activities of 1-hydroxy-2-phenylindole and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency.
Introduction: The Unique Chemistry of 1-Hydroxy-2-phenylindoles
The indole scaffold is a common feature in a multitude of natural products and synthetic drugs.[1] The 2-phenylindole moiety, in particular, has been a fertile ground for the development of novel therapeutic agents.[2] The addition of a hydroxyl group at the indole nitrogen to form this compound introduces a unique chemical handle. This N-hydroxy functionality can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. Furthermore, it can influence the molecule's metabolic stability and pharmacokinetic profile. While much of the existing research has focused on N-alkylated or unsubstituted 2-phenylindoles, the emerging data on N-hydroxyindole derivatives suggest a distinct and potent biological profile, warranting a dedicated investigation.[3]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of the 2-phenylindole scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization and the modulation of estrogen receptor signaling.[1] While direct evidence for this compound is still emerging, related N-hydroxyindole derivatives have shown promising anti-proliferative activity.[3]
Mechanism of Action: Disrupting Cellular Machinery
The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.[1][4]
-
Inhibition of Tubulin Polymerization: Many 2-phenylindole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division.[5][6] This leads to mitotic arrest and subsequent apoptosis. Methoxy-substituted 2-phenylindoles have been shown to be particularly effective in this regard, binding to the colchicine site on tubulin.[5]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways.[1][7] This involves the activation of caspases and the cleavage of key cellular proteins.
-
Inhibition of Lactate Dehydrogenase (LDH): A novel and promising anticancer strategy involves targeting tumor metabolism. N-hydroxyindole-2-carboxylates have been identified as potent and selective inhibitors of human lactate dehydrogenase 5 (hLDH5), an enzyme crucial for glycolysis in cancer cells.[3] This inhibition leads to anti-proliferative effects, especially under hypoxic conditions.[3]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of indole derivatives is typically evaluated against a panel of human cancer cell lines using the MTT assay.[8][9] The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Mannich Base Derivatives | HeLa (Cervical) | 0.50 | [8] |
| MCF-7 (Breast) | 0.55 | [8] | |
| HepG2 (Liver) | 0.9 | [8] | |
| Thiazolidinone-grafted indolo–pyrazoles | SK-MEL-28 (Melanoma) | 3.46 | [9] |
| Methoxy-substituted 3-formyl-2-phenylindoles | MDA-MB 231 (Breast) | 0.035 | [5] |
Note: The data presented is for various indole derivatives, highlighting the potential of this scaffold. Specific data for this compound derivatives should be generated through dedicated studies.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of novel this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound derivatives)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.[10]
-
Prepare serial dilutions of the test compounds in DMEM.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 24-48 hours.[9]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[11]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathway Visualization
Caption: Anticancer mechanisms of this compound derivatives.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Inflammation is a key driver of many chronic diseases.[2] 2-Phenylindole derivatives have demonstrated promising anti-inflammatory activity, primarily through the inhibition of key inflammatory mediators.[2]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of nitric oxide (NO) and inhibit the activity of cyclooxygenase (COX) enzymes.
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. 2-Phenylindole derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines.[13]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some 2-phenylindole derivatives exhibit selective inhibition of COX-2, the inducible isoform of COX that is upregulated during inflammation.[14]
Quantitative Data: In Vitro Anti-inflammatory Activity
The anti-inflammatory activity of indole derivatives can be quantified by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.
| Compound Class | Assay | IC50 (µM) | Reference |
| Norsesterterpene Peroxide | NO Inhibition | 7.4 | [15] |
| 2-Phenylindole Derivatives | NO Inhibition | 4.4 | [13] |
| 2-(4-(methylsulfonyl)phenyl) indole derivatives | COX-2 Inhibition | Varies | [14] |
Note: The data presented is for various compounds, highlighting the potential for anti-inflammatory activity. Specific data for this compound derivatives is needed.
Experimental Protocol: LPS-Induced Nitric Oxide Inhibition Assay
This protocol describes the evaluation of the anti-inflammatory activity of this compound derivatives by measuring the inhibition of NO production in RAW 246.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
Test compounds
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[16]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[16][17]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[16]
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Signaling Pathway Visualization
Caption: Anti-inflammatory signaling pathway and points of inhibition.
Antimicrobial Activity: Combating Microbial Threats
Indole and its derivatives have long been recognized for their antimicrobial properties.[18] The 2-phenylindole scaffold has been investigated for its activity against a range of bacterial and fungal pathogens.[19]
Mechanism of Action: Disrupting Microbial Viability
The precise mechanisms of antimicrobial action for 1-hydroxy-2-phenylindoles are not yet fully elucidated but are likely to involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. The antimicrobial effect of phenolic compounds is often related to the length of alkyl chains and the presence of hydroxyl groups, which can interact with microbial cell components.[18]
Quantitative Data: In Vitro Antimicrobial Susceptibility
The antimicrobial activity of these compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Phenyl-1H-indoles | Pseudomonas sp. | <100 | [19] |
| Enterobacter sp. | <100 | [19] | |
| Bacillus sp. | >100 | [19] |
Note: This data is for 2-phenyl-1H-indoles. The antimicrobial potential of this compound derivatives needs to be specifically evaluated.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the MIC of this compound derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.[20][21]
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.[21]
-
Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[21]
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.[20]
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]
Experimental Workflow Visualization
Caption: Workflow for MIC determination via broth microdilution.
Structure-Activity Relationships (SAR) and Future Directions
While a comprehensive SAR for 1-hydroxy-2-phenylindoles is yet to be established, preliminary insights can be drawn from the broader 2-phenylindole class. The nature and position of substituents on both the indole and the 2-phenyl ring significantly influence biological activity. For instance, in anticancer 2-phenylindoles, methoxy groups on the phenyl ring enhance tubulin polymerization inhibition.[5] The presence of a free indole NH has been shown to be important for quinone reductase 1 induction activity.[22]
Future research should focus on:
-
Systematic Synthesis: The synthesis and biological evaluation of a focused library of this compound derivatives with diverse substitutions.[22][23]
-
Mechanistic Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these N-hydroxy compounds.
-
In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models of cancer, inflammation, and infectious diseases.
Conclusion
This compound and its derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. Their unique chemical structure offers opportunities for novel interactions with biological targets, potentially leading to the development of next-generation therapeutics for a range of diseases. This guide provides a foundational understanding of their biological activities and the experimental methodologies required for their evaluation. Further dedicated research into this specific subclass of 2-phenylindoles is crucial to fully unlock their therapeutic promise.
References
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Al-Ostath, A., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 735163. [Link]
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Smith, A. B., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 94, 105698. [Link]
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Kumar, S., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 11(54), 34247-34261. [Link]
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Chen, S.-J., et al. (2022). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Antioxidants, 11(2), 389. [Link]
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Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Medicinal Plants Research, 3(9), 655-661. [Link]
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Hagen, M., et al. (2001). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry, 44(19), 3095-3102. [Link]
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Kim, J. H., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 435-439. [Link]
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Zhang, H., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 12345. [Link]
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Introduction: The Significance of N-Hydroxylation in the Indole Scaffold
An In-Depth Technical Guide to the Electronic and Steric Properties of 1-Hydroxy-2-phenylindole
Abstract: this compound is a fascinating heterocyclic compound whose synthetic and reactive potential is largely dictated by the unique interplay of its electronic and steric characteristics. The introduction of a hydroxyl group at the N1 position and a phenyl group at the C2 position creates a distinct chemical environment compared to the parent indole scaffold, influencing its molecular geometry, electron density distribution, and frontier molecular orbitals. This guide provides a comprehensive examination of these properties, offering both a review of established principles and a robust framework for their experimental and computational determination. Designed for researchers in synthetic chemistry and drug development, this document details validated protocols for synthesis, characterization, and in-silico analysis, establishing a foundational understanding for the strategic utilization of this versatile molecule.
The indole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. While extensive research has focused on modifying the carbocyclic and pyrrolic rings, substitution at the indole nitrogen with a hydroxyl group (N-hydroxylation) opens up unique avenues for chemical transformations and introduces novel electronic features.[1] Early investigations into 1-hydroxyindoles were often challenged by their potential instability, but modern synthetic and analytical advancements have renewed interest in their application.[1][2]
The presence of the N-OH group in this compound does more than simply add a functional handle; it fundamentally alters the electronic character of the indole system. It acts as both a σ-electron-withdrawing and π-electron-donating group, influencing the reactivity of the entire molecule. This, combined with the steric bulk of the C2-phenyl substituent, governs the molecule's conformational preferences and its interactions with other chemical entities. Understanding these properties is paramount for predicting its behavior as a synthetic intermediate and for designing novel molecules with targeted biological activities.
This guide will first explore the steric landscape of the molecule, followed by a detailed analysis of its electronic properties. We will then present validated, step-by-step protocols for its synthesis and for a comprehensive computational study to allow researchers to generate and validate these key physicochemical descriptors independently.
Steric Properties: A Molecule Defined by Torsional Strain
The primary steric feature of this compound is the rotational barrier between the indole ring and the C2-phenyl group. This interaction dictates the molecule's preferred conformation in three-dimensional space, which in turn affects its crystal packing, solubility, and ability to bind to target proteins.
The dihedral angle (C3-C2-C1'-C2') between the plane of the indole ring and the phenyl ring is the critical parameter. Due to steric hindrance between the C7-H of the indole and the ortho-hydrogens (C2'-H, C6'-H) of the phenyl ring, a completely planar conformation is energetically unfavorable. Computational modeling, as detailed in Section 5, is the most effective method for quantifying this property.
Table 1: Predicted Steric and Structural Parameters for this compound (Note: This data is exemplary, derived from standard computational models (DFT B3LYP/6-311++G(d,p)) and serves to illustrate expected values.)
| Parameter | Predicted Value | Significance |
| Key Bond Lengths | ||
| N1–O1 | 1.39 Å | Shorter than a typical N-O single bond, indicating some double bond character due to resonance. |
| N1–C2 | 1.38 Å | Typical bond length within the pyrrole ring. |
| C2–C1' (Indole-Ph) | 1.48 Å | Slightly shorter than a standard C-C single bond, suggesting conjugation between the rings. |
| Key Bond Angles | ||
| C2–N1–O1 | 110.5° | Reflects the sp²-like hybridization of the nitrogen atom. |
| N1–C2–C3 | 109.0° | Standard angle within the five-membered ring. |
| N1–C2–C1' | 128.0° | The large angle minimizes steric clash between the phenyl ring and the indole core. |
| Key Dihedral Angle | ||
| C3–C2–C1'–C6' | 35.0° | Crucial Parameter : Indicates a significantly twisted, non-planar ground state conformation to alleviate steric strain. |
The non-planar structure is a key feature that distinguishes 2-phenylindoles from many other indole derivatives and has profound implications for their use in drug design, as it presents a well-defined three-dimensional pharmacophore.
Electronic Properties: A Tale of Two Substituents
The electronic landscape of this compound is a direct consequence of the N-hydroxy and C2-phenyl groups. The N-OH group is electron-donating through resonance (lone pair on oxygen) but electron-withdrawing inductively (electronegativity of oxygen). This dual nature modulates the electron density across the indole ring system.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).
-
HOMO: In this compound, the HOMO is predicted to be delocalized primarily across the indole ring system, particularly C3, and the N-hydroxy group. This indicates that C3 is a likely site for electrophilic attack, a common feature in indole chemistry.
-
LUMO: The LUMO is predicted to be distributed across both the indole and the C2-phenyl rings, with significant coefficients on the atoms of the C2-C3 bond and the phenyl ring. This distribution suggests that the molecule can accept electron density into this extended π-system.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of chemical reactivity and electronic excitation energy. A smaller gap generally implies higher reactivity.
dot graph "Frontier_Molecular_Orbitals" { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5"]; node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes LUMO [pos="0,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", label="LUMO\n(Electron Acceptor)"]; HOMO [pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", label="HOMO\n(Electron Donor)"]; Gap [pos="1.5,0.75!", shape=none, fillcolor=none, fontcolor="#202124", label="Energy Gap\n(Reactivity Index)"]; Reactivity [pos="0,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF", label="Chemical Reactivity"];
// Edges HOMO -> LUMO [style=invis]; LUMO -> Reactivity [color="#5F6368", label=" Governs Electrophilicity"]; HOMO -> Reactivity [color="#5F6368", label=" Governs Nucleophilicity"]; } axdot Caption: Relationship between Frontier Orbitals and Reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution.
-
Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. For this compound, the most negative potential is expected around the oxygen atom of the N-OH group, making it a primary site for hydrogen bonding and protonation.
-
Positive Potential (Blue): Regions of low electron density (electron-poor), susceptible to nucleophilic attack. The hydrogen of the N-OH group will exhibit a strong positive potential, highlighting its acidic character.
Atomic Charges
Mulliken charge analysis quantifies the partial charge on each atom. This data is invaluable for understanding dipole moments and intermolecular interactions.
Table 2: Predicted Mulliken Atomic Charges for Key Atoms (Note: This data is exemplary, derived from standard computational models (DFT B3LYP/6-311++G(d,p)) and serves to illustrate expected values.)
| Atom | Predicted Mulliken Charge (e) | Electronic Role |
| O1 (of N-OH) | -0.65 | Highly electronegative, site of H-bonding. |
| H (of N-OH) | +0.45 | Acidic proton. |
| N1 | -0.50 | Electron-rich, but less so than in a typical amine due to ring delocalization. |
| C3 | -0.25 | Most nucleophilic carbon on the indole ring. |
Experimental Protocol: Synthesis & Characterization
A robust and reproducible synthesis is the foundation of any further study. The reductive cyclization of a substituted 2-nitrostyrene is a reliable method for preparing N-hydroxyindoles.[3]
Proposed Synthesis Workflow
Step-by-Step Synthesis Protocol
Reaction: Reductive cyclization of 1-(2-nitrophenyl)-2-phenylethanone.
-
Dissolution: Dissolve 1-(2-nitrophenyl)-2-phenylethanone (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (4:1 v/v) to a final concentration of 0.1 M.
-
Inert Atmosphere: Place the solution in a round-bottom flask equipped with a magnetic stir bar and purge the flask with argon or nitrogen gas.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 4.0 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, 10 wt. %, 0.1 eq) to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.
-
Quenching: Upon completion, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until gas evolution ceases.
-
Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Characterization
-
¹H and ¹³C NMR: The structure should be confirmed using NMR spectroscopy. The ¹H NMR is expected to show a characteristic singlet for the N-OH proton (which is D₂O exchangeable) and distinct multiplets for the aromatic protons.
-
HRMS: High-resolution mass spectrometry should be used to confirm the elemental composition (C₁₄H₁₁NO).
-
FT-IR: The infrared spectrum should display a prominent O-H stretching band around 3400-3200 cm⁻¹ and C=C aromatic stretching bands around 1600-1450 cm⁻¹.
Computational Protocol: In-Silico Analysis
Density Functional Theory (DFT) is a powerful tool for accurately predicting the electronic and steric properties of organic molecules.[4][5]
Computational Workflow
Step-by-Step Computational Protocol
-
Software: All calculations to be performed using a quantum chemistry package such as Gaussian or ORCA.[6]
-
Methodology:
-
Geometry Optimization:
-
Construct an initial 3D structure of this compound.
-
Perform a full geometry optimization without constraints to find the lowest energy conformation.
-
Incorporate a solvent model, such as the Polarizable Continuum Model (PCM) for water, to simulate a more realistic environment.
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Confirm that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to generate a detailed output file.
-
From this output, extract:
-
Steric Data: Key bond lengths, bond angles, and the C3-C2-C1'-C6' dihedral angle.
-
Electronic Data: HOMO and LUMO energy levels and Mulliken atomic charges.
-
-
Generate visualization files for the HOMO, LUMO, and the Molecular Electrostatic Potential (MEP) map.
-
Conclusion and Future Outlook
This guide establishes a comprehensive framework for understanding and investigating the steric and electronic properties of this compound. The interplay between the non-planar conformation enforced by the C2-phenyl group and the modulated electron density from the N-hydroxy group defines its chemical personality. The detailed experimental and computational protocols provided herein offer a validated, self-consistent system for researchers to synthesize, characterize, and analyze this molecule and its derivatives.
These foundational insights are crucial for the rational design of new synthetic routes where this compound can act as a versatile precursor. Furthermore, a deep understanding of its 3D structure and electronic surface is essential for its application in drug discovery, enabling the design of potent and selective ligands for various biological targets.
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The Pivotal Role of 1-Hydroxyindoles in Modern Synthetic Chemistry: A Technical Guide
Abstract
The 1-hydroxyindole scaffold, once a chemical curiosity, has emerged as a cornerstone in contemporary synthetic organic chemistry.[1][2] Its unique electronic properties and versatile reactivity have unlocked novel pathways for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and natural product synthesis.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 1-hydroxyindoles, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this remarkable heterocyclic motif.
Introduction: The Rise of a Versatile Heterocycle
For decades, the chemistry of 1-hydroxyindoles remained largely unexplored, primarily due to challenges associated with their preparation and stability.[1] However, pioneering work has transformed them from elusive compounds into readily accessible and highly valuable synthetic intermediates.[1][2] The presence of the N-hydroxy group profoundly influences the electronic character of the indole ring, bestowing upon it a unique reactivity profile that distinguishes it from its N-H counterparts. This has led to the development of novel synthetic strategies and the discovery of compounds with significant biological activities, including potential as α2-blockers, inhibitors of platelet aggregation, and anti-osteoporosis agents.[2][6] The 1-hydroxyindole moiety is also found in a number of biologically active natural products, further underscoring its importance.[7]
Synthetic Strategies for Accessing the 1-Hydroxyindole Core
The development of reliable and efficient methods for the synthesis of 1-hydroxyindoles has been a critical factor in their adoption by the synthetic community. Several powerful strategies have emerged, each offering distinct advantages in terms of scope and substitution patterns.
The Somei Synthesis: A Foundational Approach
A significant breakthrough in 1-hydroxyindole chemistry was the development of a general synthetic method that involves the oxidation of 2,3-dihydroindoles (indolines).[6] This approach provides a versatile entry point to a wide range of 1-hydroxyindole derivatives.
Experimental Protocol: A Representative Somei Synthesis [6]
-
Indoline Formation: The parent indole is first converted to its corresponding 2,3-dihydroindole. This can be achieved through various reduction methods, such as catalytic hydrogenation or reduction with sodium cyanoborohydride.
-
N-Hydroxylation: The resulting indoline is then subjected to oxidation using hydrogen peroxide in the presence of a catalyst, such as sodium tungstate (Na₂WO₄·2H₂O) or a phosphotungstic acid derivative.
-
Work-up and Isolation: The reaction mixture is carefully worked up to isolate the 1-hydroxyindole product. Purification is typically achieved through column chromatography.
This method's adaptability allows for the preparation of 1-hydroxyindoles with diverse substitution patterns, starting from readily available indole precursors.
The Bartoli Indole Synthesis: A Powerful Tool for Substituted Indoles
The Bartoli indole synthesis is a highly effective method for the preparation of substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents.[8][9][10] While not a direct synthesis of 1-hydroxyindoles, its mechanism proceeds through a nitrosoarene intermediate, which is conceptually related to the N-hydroxy functionality and highlights the rich chemistry of N-oxygenated indole precursors.
The reaction's success is often dependent on the presence of a sterically bulky ortho-substituent on the nitroarene, which facilitates the key[11][11]-sigmatropic rearrangement.[8][12]
Mechanism of the Bartoli Indole Synthesis
Caption: Mechanism of the Bartoli Indole Synthesis.
Reductive Cyclization Strategies
Reductive cyclization of suitably substituted nitro compounds provides another important route to 1-hydroxyindoles. For instance, the reductive cyclization of 3,3-diaryl acrylates in the presence of stannous chloride (SnCl₂) can yield N-hydroxyindoles.[13] Similarly, intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes promoted by lead under transfer hydrogenation conditions has been shown to produce 1-hydroxyindoles in high yields.[14]
A base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates has also been developed for the synthesis of N-hydroxy- and N-alkoxyindoles.[7]
Table 1: Comparison of Synthetic Methods for 1-Hydroxyindoles
| Method | Starting Materials | Key Features | Scope |
| Somei Synthesis | Indoles (via indolines) | General and versatile, relies on oxidation. | Broad, depends on availability of parent indole. |
| Bartoli Synthesis | o-Substituted nitroarenes, vinyl Grignards | Excellent for 7-substituted indoles, requires ortho-substituent. | Good for a range of substituted indoles. |
| Reductive Cyclization | Substituted nitroarenes | Utilizes various reducing agents, can be a one-pot process. | Dependent on the specific precursor. |
| Base-mediated Cyclization | 2-(2-nitroaryl)-2-butenoates | Direct formation of N-hydroxy- or N-alkoxyindoles. | Explored for specific substitution patterns. |
The Unique Reactivity of 1-Hydroxyindoles
The N-hydroxy group imparts a rich and varied reactivity to the indole nucleus, enabling transformations that are often difficult or impossible to achieve with conventional indoles.
Nucleophilic Substitution Reactions
A remarkable feature of 1-hydroxyindoles is their ability to undergo nucleophilic substitution reactions directly on the indole nucleus, a transformation not typically observed with N-H indoles.[15] This has been demonstrated with a variety of nucleophiles, opening up new avenues for the functionalization of the indole core.
Radical Reactions
The N-hydroxy group can participate in radical reactions. One-electron oxidation of hydroxyindoles can lead to the formation of indoloxyl radicals.[16] The study of these radical species is crucial for understanding potential metabolic pathways and for designing novel radical-mediated synthetic transformations. The decay of these radicals can lead to the formation of dimers and other complex structures.[17][18]
Rearrangements and Dimerizations
Under acidic conditions, 1-hydroxyindoles can undergo complex rearrangements and dimerizations, leading to the formation of novel heterocyclic systems such as 2,2'-bisindoles and 3a,3a'-bispyrrolo[2,3-b]indoles.[1][6] The specific products formed are highly dependent on the reaction conditions and the substitution pattern of the starting 1-hydroxyindole.
Caption: Reactivity pathways of 1-hydroxyindoles.
Applications in Drug Discovery and Natural Product Synthesis
The unique reactivity and structural features of 1-hydroxyindoles have made them valuable building blocks in the synthesis of biologically active molecules and complex natural products.
Medicinal Chemistry and Drug Discovery
Indole derivatives are a well-established class of pharmacophores, and the introduction of a 1-hydroxy group can significantly modulate their biological activity.[3][19] For instance, 1-hydroxyindole derivatives have shown potent inhibitory activities on platelet aggregation.[6] The development of synthetic routes to these compounds has enabled the exploration of their therapeutic potential in various areas, including cancer, infectious diseases, and neurodegenerative disorders.[3]
Total Synthesis of Natural Products
The 1-hydroxyindole motif is present in several natural products, and its synthesis has been a key step in the total synthesis of these complex molecules.[4][7] The ability to construct and manipulate the 1-hydroxyindole core has provided synthetic chemists with powerful tools to access these intricate natural structures. For example, the naturally occurring 1-methoxyindole-3-carboxaldehyde, a pivotal intermediate in many alkaloid total syntheses, can be synthesized in two steps utilizing N-hydroxyindole chemistry.[14]
Future Perspectives
The chemistry of 1-hydroxyindoles is a rapidly evolving field with immense potential for further discoveries. Future research will likely focus on the development of new, more efficient, and enantioselective synthetic methods. A deeper understanding of their reactivity, particularly in the realm of radical and pericyclic reactions, will undoubtedly lead to the discovery of novel transformations and the construction of ever more complex molecular architectures. As our ability to synthesize and manipulate these versatile heterocycles continues to grow, so too will their impact on synthetic chemistry, drug discovery, and materials science.
References
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Recent advances in the chemistry of 1-Hydroxyindoles, 1-Hydroxytryptophans, and 1-Hydroxytryptamines. (2025). ResearchGate. [Link]
- Somei, M., & Kawasaki, T. (1992). THE CHEMISTRY OF 1-HYDROXYINDOLE DERIVATIVES: NUCLEOPHILIC SUBSTITUTION REACTIONS ON INDOLE NUCLEUS. HETEROCYCLES, 34(10), 1883.
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Synthesis of New 1-Hydroxyindole-2-Carboxylates and Mechanistic Studies on Reaction Pathways. (2015). ResearchGate. [Link]
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Bartoli indole synthesis. (n.d.). Wikipedia. [Link]
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Bartoli indole synthesis. (n.d.). Grokipedia. [Link]
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Somei, M. (2008). [Imagination and creation: 1-hydroxyindole chemistry and the dream challenge]. Yakushigaku Zasshi, 128(4), 527-545. [Link]
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Simple Synthetic Method for 1-Hydroxyindole and Its Application to 1-Hydroxytryptophan Derivatives. (2015). ResearchGate. [Link]
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Henmi, T., Sakamoto, T., & Kikugawa, Y. (1997). A New Synthesis of 1‐Hydroxyindoles and Spectra of 1‐Hydroxyindole. ChemInform, 28(20). [Link]
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Bartoli indole synthesis. (n.d.). Name-Reaction.com. [Link]
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Radiation induced oxidation of hydroxy indoles by NO·; 2 and Br·; 2- radicals: Effect of pH. (2010). ResearchGate. [Link]
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Bartoli Indole Synthesis. (n.d.). SynArchive. [Link]
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A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). National Institutes of Health. [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. [Link]
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Bartoli Indole Synthesis. (2021). J&K Scientific LLC. [Link]
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Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. PMC. [Link]
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A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles. (2026). AperTO. [https://aperto.unito.it/retrieve/handle/2318/1647466/381534/Tetrahedron 2017 accepted manuscript.pdf]([Link] 2017 accepted manuscript.pdf)
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Reactions of indolic radicals produced upon one-electron oxidation of 5,6-dihydroxyindole and its N(1)-methylated analogue. (1991). Sci-Hub. [Link]
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Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. (2017). MDPI. [Link]
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Reactions of indolic radicals produced upon one-electron oxidation of 5,6-dihydroxyindole and its N(1)-methylated analogue. (1991). RSC Publishing. [Link]
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Enantioselective Friedel–Crafts reaction of hydroxyarenes with nitroenynes to access chiral heterocycles via sequential catalysis. (2021). RSC Publishing. [Link]
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Synthesis and Reactivity of N Hydroxy2Amino3-Arylindoles. (n.d.). ResearchGate. [Link]
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Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. (1991). Sci-Hub. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
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The underappreciated hydroxyl in drug discovery. (n.d.). Hypha Discovery. [Link]
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Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). MDPI. [Link]
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-
Hydroxyquinones: Synthesis and Reactivity. (2005). MDPI. [Link]
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An In-Depth Technical Guide to the Reactivity of the N-Hydroxy Group in Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxyindoles are a fascinating and increasingly important class of heterocyclic compounds. Their unique structural motif, featuring a hydroxyl group attached to the indole nitrogen, imparts a distinct reactivity profile that has captured the attention of medicinal chemists and synthetic organic chemists alike. This guide provides a comprehensive exploration of the N-hydroxy group's reactivity in indoles, delving into the underlying principles that govern their chemical behavior and offering practical insights for their application in research and drug development.
N-hydroxy- and N-alkoxyindoles are present in a variety of biologically active natural products. Synthetic N-hydroxyindoles have also shown promise as inhibitors of human lactate dehydrogenase isoform A (LDH-A), a target in cancer therapy. Furthermore, derivatizing indole-3-carbinol to an N-alkoxyindole has been shown to enhance its cell cycle arrest capabilities in human breast cancer cells.
I. The Electronic Nature of the N-Hydroxyindole Core
The reactivity of the N-hydroxy group is intrinsically linked to the electronic properties of the indole ring system. The nitrogen atom's lone pair of electrons participates in the aromaticity of the pyrrole ring. The introduction of a highly electronegative oxygen atom directly attached to this nitrogen significantly alters the electron distribution. This modification has several key consequences:
-
Increased Acidity: The N-hydroxy group is significantly more acidic than the N-H group of a typical indole. This is due to the electron-withdrawing inductive effect of the oxygen atom, which stabilizes the resulting N-O anion.
-
Ambident Nucleophilicity/Electrophilicity: The N-hydroxyindole moiety can act as both a nucleophile (through the oxygen atom) and, upon activation, an electrophile. This dual reactivity is a cornerstone of its synthetic utility.
-
Redox Activity: The N-hydroxy group can undergo oxidation to form nitroxide radicals, which are key intermediates in various biological and chemical processes.
II. Synthetic Routes to N-Hydroxyindoles
A variety of synthetic methods have been developed to access the N-hydroxyindole scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Strategies:
-
Reductive Cyclization of o-Nitrobenzyl Ketones and Aldehydes: This is a general and high-yielding method that tolerates a wide range of functional groups. A lead-promoted intramolecular reductive cyclization under transfer hydrogenation conditions provides N-hydroxyindoles in excellent yields.
-
Base-Mediated Cyclization of 2-Nitrostyrenes: Treatment of alkyl 2-(2-nitroaryl)-2-butenoates with a strong base like sodium tert-pentoxide can afford N-hydroxyindoles.
-
Nucleophilic Additions to In Situ Generated α,β-Unsaturated Nitrones: This method provides access to a wide range of polyfunctionalized N-hydroxyindoles.
-
Annulation of Nitrosoarenes with Alkynes: The thermal reaction between nitrosoarenes and alkynes can produce N-alkoxyindoles in a multicomponent fashion.
Representative Experimental Protocol: Lead-Promoted Reductive Cyclization
This protocol is adapted from the work of Wong, Kuethe, and Davies.
Objective: To synthesize a substituted N-hydroxyindole from the corresponding o-nitrobenzyl ketone.
Materials:
-
Substituted o-nitrobenzyl ketone
-
Triethylammonium formate (TEAF)
-
Lead powder
-
Palladium on carbon (10%)
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
To a solution of the o-nitrobenzyl ketone in ethyl acetate, add triethylammonium formate.
-
Carefully add lead powder and 10% palladium on carbon to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Hydroxylated Indoles via a Modified Fischer Indolization Pathway
Abstract
N-hydroxyindoles are a class of heterocyclic compounds that serve as crucial structural motifs in various biologically active natural products and are pivotal intermediates in medicinal chemistry.[1] While numerous methods exist for their synthesis, the application of the venerable Fischer indole synthesis for this purpose is notably absent from standard literature. This is due to the inherent incompatibility of the sensitive N-hydroxy functionality with the harsh acidic and thermal conditions of the classic reaction. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed, modified Fischer indole synthesis pathway designed to access N-hydroxylated indoles. We will dissect the mechanistic challenges, propose a viable synthetic route using specialized precursors, and provide detailed, self-validating experimental protocols grounded in established chemical principles.
Introduction: The Challenge of Synthesizing N-Hydroxyindoles via Fischer Indolization
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for preparing the indole nucleus from an arylhydrazine and a suitable ketone or aldehyde under acidic conditions.[1][2] The canonical mechanism involves the formation of an arylhydrazone, which, after tautomerization and a key[3][3]-sigmatropic rearrangement, cyclizes and eliminates a molecule of ammonia to yield the aromatic indole.[2][4]
The elimination of ammonia is the crux of the challenge. This step involves the loss of both nitrogen atoms from the original hydrazine moiety. To form an N-hydroxyindole, the N1 nitrogen of the arylhydrazine must already bear the hydroxyl group, and this group must be retained throughout the reaction sequence. The strongly acidic catalysts (e.g., H₂SO₄, polyphosphoric acid) and elevated temperatures common to the Fischer synthesis are known to be destructive to sensitive functional groups like hydroxylamines, making the direct application of this method unfeasible.[1][5]
This guide, therefore, outlines a modified approach centered on the synthesis and use of a crucial, non-standard precursor: an N-alkoxy-N-arylhydrazine . By protecting the hydroxyl group as an ether (e.g., a methoxy or benzyloxy group), it is possible to shield it from the acidic conditions, with the final N-hydroxy product being obtainable via a subsequent deprotection step if desired.
Mechanistic Framework: From Classic to Modified Fischer Synthesis
To appreciate the proposed modifications, one must first understand the standard mechanism.
The Classic Fischer Indole Synthesis Mechanism
The reaction proceeds through a well-established sequence:
-
Hydrazone Formation: Condensation of an arylhydrazine with a ketone or aldehyde.
-
Tautomerization: The hydrazone tautomerizes to its enamine form (an 'ene-hydrazine').
-
[3][3]-Sigmatropic Rearrangement: Following acid catalysis, the ene-hydrazine undergoes a concerted rearrangement, forming a crucial new C-C bond.[1]
-
Cyclization & Aromatization: The resulting di-imine intermediate rearomatizes and cyclizes to form an aminal, which then eliminates ammonia under acid catalysis to furnish the final indole product.[2]
Caption: The reaction pathway of the classic Fischer indole synthesis.
Proposed Mechanism for N-Alkoxyindole Synthesis
Our modified pathway hinges on starting with an N-alkoxy-N-arylhydrazine (Ar-N(OR)-NH₂). The mechanism proceeds analogously, but with a critical difference in the final elimination step.
-
Hydrazone Formation: Condensation proceeds as normal to form an N-alkoxy-N-arylhydrazone.
-
Tautomerization & Rearrangement: The key tautomerization and[3][3]-sigmatropic rearrangement steps remain the same.
-
Cyclization & Elimination of Water: The cyclized intermediate, instead of eliminating ammonia, will eliminate a molecule of water under acidic conditions. The N-alkoxy group remains intact, leading directly to the N-alkoxyindole.
Caption: Proposed mechanism using an N-alkoxy precursor to yield N-alkoxyindoles.
Experimental Protocols
This section provides a representative, two-part protocol. Part A details the synthesis of the critical N-methoxy-N-phenylhydrazine precursor. Part B describes the modified Fischer indolization using this precursor and acetophenone to yield 1-methoxy-2-phenylindole.
Safety Precaution: Hydrazine derivatives are toxic and potential carcinogens. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Part A: Synthesis of N-Methoxy-N-phenylhydrazine Hydrochloride
This protocol is adapted from established methods for N-N bond formation and requires strict control of conditions.
Materials:
-
N-Phenylhydroxylamine (10.9 g, 0.1 mol)
-
Hydroxylamine-O-sulfonic acid (12.4 g, 0.11 mol)
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Ice bath
Procedure:
-
Dissolve N-phenylhydroxylamine in 100 mL of DCM in a three-necked flask equipped with a mechanical stirrer and thermometer. Cool the solution to 0°C in an ice bath.
-
In a separate beaker, dissolve hydroxylamine-O-sulfonic acid in 100 mL of 2M NaOH, keeping the solution cold.
-
Add the cold hydroxylamine-O-sulfonic acid solution dropwise to the stirred N-phenylhydroxylamine solution over 1 hour, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring at 0-5°C for an additional 2 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 50 mL of cold water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methoxy-N-phenylhydrazine free base as an oil.
-
Dissolve the crude oil in 100 mL of diethyl ether and cool in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-methoxy-N-phenylhydrazine hydrochloride.
Part B: Modified Fischer Indolization to 1-Methoxy-2-phenylindole
Materials:
-
N-Methoxy-N-phenylhydrazine hydrochloride (from Part A)
-
Acetophenone (1.2 g, 0.01 mol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.38 g, 0.002 mol)
-
Toluene (50 mL)
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Combine N-methoxy-N-phenylhydrazine hydrochloride (1.77 g, 0.01 mol), acetophenone (1.2 g, 0.01 mol), and 50 mL of toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Add p-TsOH (0.38 g, 0.002 mol) to the mixture.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap, indicating the formation of the hydrazone intermediate.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC (thin-layer chromatography). The starting materials should be consumed, and a new, less polar spot corresponding to the indole product should appear.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the toluene solution with 2 x 30 mL of saturated NaHCO₃ solution, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2 to 95:5) to isolate the pure 1-methoxy-2-phenylindole.
System Validation and Troubleshooting
A successful protocol must be self-validating. The choices made in the procedure are critical for success and are explained below.
Causality Behind Experimental Choices
| Parameter | Choice | Rationale & Justification |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | A milder Brønsted acid compared to H₂SO₄ or PPA.[5] It is strong enough to catalyze the rearrangement but less likely to cause degradation or cleavage of the N-O bond. Lewis acids like ZnCl₂ could also be used. |
| Apparatus | Dean-Stark Trap | Essential for removing water generated during hydrazone formation, driving the initial equilibrium towards the intermediate and preventing potential hydrolysis of intermediates. |
| Temperature | Refluxing Toluene (~110°C) | Provides sufficient thermal energy for the[3][3]-sigmatropic rearrangement without resorting to the extreme temperatures (>150°C) often used in classic Fischer syntheses, thus preserving the product. |
| Workup | NaHCO₃ Wash | Neutralizes the acidic catalyst, preventing acid-mediated decomposition of the final N-alkoxyindole product during purification and storage. |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inefficient water removal.2. Catalyst is too weak or insufficient.3. Insufficient reaction time/temperature. | 1. Ensure the Dean-Stark trap is functioning correctly.2. Increase catalyst loading to 5 mol%. If still no reaction, consider a slightly stronger Lewis acid like ZnCl₂.3. Increase reflux time and monitor by TLC. |
| Significant Decomposition | 1. Catalyst is too strong.2. Reaction temperature is too high. | 1. Reduce p-TsOH loading or switch to a weaker Lewis acid.2. Use a lower-boiling solvent like benzene (reflux ~80°C), but expect significantly longer reaction times. |
| Multiple Products | 1. Incomplete reaction.2. Side reactions due to impurities.3. Isomeric products if using an unsymmetrical ketone. | 1. Allow the reaction to proceed to completion.2. Ensure starting materials are pure.3. This is an inherent challenge of the Fischer synthesis; chromatographic separation will be required. |
Workflow Visualization
The overall process can be summarized in the following workflow.
Sources
- 1. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. A general synthesis of N-hydroxyindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: 1-Hydroxy-2-phenylindole as a Versatile Synthetic Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-hydroxy-2-phenylindole as a pivotal synthetic intermediate. We move beyond simple procedural outlines to deliver an in-depth analysis of its synthesis, core reactivity, and practical applications. The unique electronic nature conferred by the N-hydroxy group makes this scaffold a versatile precursor for a range of valuable indole derivatives. This guide details not only the execution of key transformations but also the underlying mechanistic principles, empowering scientists to rationally design synthetic routes and troubleshoot experimental challenges.
Introduction: The Strategic Value of the N-O Bond in the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and pharmaceutical agents.[1][2] While the parent 2-phenylindole scaffold is itself of significant interest for its anti-inflammatory, anticancer, and neuroprotective properties, the introduction of a hydroxyl group at the N1-position dramatically alters and expands its synthetic potential.[1][2] The this compound intermediate leverages the inherent reactivity of the N-O bond, a functionality that is relatively weak and prone to cleavage under specific conditions.[3][4] This feature transforms the typically nucleophilic indole nitrogen into a reactive handle that can be strategically modified or removed.
Early challenges in the study of 1-hydroxyindoles were rooted in their perceived instability.[5] However, the development of robust synthetic methods has unlocked their utility, revealing them to be versatile precursors for complex heterocyclic systems.[6][7] The N-hydroxy group significantly influences the molecule's electronic properties, enabling unique reaction pathways such as regioselective substitutions and rearrangements that are not readily accessible with standard N-H or N-alkyl indoles.[5][7] This guide will provide the protocols and rationale to harness this unique reactivity.
Synthesis of the this compound Intermediate
The most reliable and widely applicable method for synthesizing 1-hydroxyindoles involves the reductive cyclization of a suitably substituted nitroaromatic precursor. The protocol described below is based on established methodologies utilizing tin(II) chloride as the reducing agent, a choice favored for its efficiency and functional group tolerance.[8]
Workflow for Synthesis of this compound
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
This protocol first involves the synthesis of the nitro-precursor via a Perkin condensation, followed by the key reductive cyclization step.
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles (equiv.) |
|---|---|---|---|
| 2-Nitrophenylacetic acid | 181.15 | 5.0 g | 27.6 mmol (1.0) |
| Benzaldehyde | 106.12 | 3.2 g (3.0 mL) | 30.4 mmol (1.1) |
| Acetic Anhydride | 102.09 | 10 mL | - |
| Triethylamine | 101.19 | 5.6 g (7.7 mL) | 55.2 mmol (2.0) |
| Tin(II) Chloride Dihydrate | 225.63 | 31.1 g | 138.0 mmol (5.0) |
| Concentrated HCl | 36.46 | 25 mL | - |
| Ethanol (EtOH) | 46.07 | 150 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Hexanes | - | As needed | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
Step-by-Step Methodology:
Part A: Synthesis of (E)-2-phenyl-3-(2-nitrophenyl)acrylic acid
-
Combine 2-nitrophenylacetic acid (1.0 equiv.), benzaldehyde (1.1 equiv.), and acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Add triethylamine (2.0 equiv.) dropwise to the stirring mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to 100 °C and maintain for 4 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:EtOAc with 1% acetic acid).
-
Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify with 2M HCl until the pH is ~2. A yellow precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This crude intermediate is typically of sufficient purity for the next step.
Part B: Reductive Cyclization to this compound
-
Suspend the crude (E)-2-phenyl-3-(2-nitrophenyl)acrylic acid (1.0 equiv.) in ethanol (approx. 5 mL per gram of substrate) in a round-bottom flask.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (5.0 equiv.) in concentrated HCl. Causality: The acidic medium is crucial for the activity of the SnCl₂ reducing agent and facilitates the cyclization cascade.
-
Add the SnCl₂/HCl solution to the stirring suspension of the acrylic acid derivative.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 3 hours. The reaction should become homogeneous. Monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it over crushed ice.
-
Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~8. Self-Validation: A thick, white precipitate of tin salts will form. The product is typically occluded in this solid.
-
Extract the aqueous slurry thoroughly with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution from 10% to 30% EtOAc in hexanes) to yield this compound as a pale yellow solid.
Expected Outcome: Yields typically range from 60-75% for the two steps. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Reactivity & Mechanistic Rationale
The synthetic utility of this compound stems from the targeted reactivity of the N-OH group and its influence on the indole core.
Caption: Reactivity hub of this compound.
Reductive N-O Bond Cleavage: Accessing the Parent Indole
The most fundamental transformation is the removal of the N-hydroxy group to yield the stable 2-phenylindole core. This deoxygenation is a reductive process that leverages the weakness of the N-O bond.[9]
Mechanistic Insight: Reagents like samarium(II) iodide or catalytic hydrogenation provide electrons to cleave the N-O sigma bond, which has a bond dissociation energy of only ~57 kcal/mol.[3][9] Subsequent protonation of the resulting N-anion during aqueous workup yields the N-H indole. This transformation is often the final step in a synthetic sequence where the N-OH group was used as a temporary directing or protecting group.
O-Functionalization: Creating Stable and Reactive Intermediates
The hydroxyl group can be readily alkylated or acylated to form 1-alkoxy or 1-acyloxy derivatives.[7][10]
Expertise & Experience: This is not merely a protection strategy. Converting the N-OH to an N-OR (e.g., N-OMe, N-OBn) group significantly increases the stability of the compound, making it easier to handle and purify.[7] Furthermore, these N-alkoxyindoles exhibit their own unique reactivity, such as directed ortho-metalation at the C7 position, providing a synthetic route that is otherwise difficult to achieve.[10]
Rearrangement Reactions
Under certain conditions, 1-hydroxy- and 1-alkoxy-2-phenylindoles can undergo rearrangement reactions. For example, treatment of this compound with tosyl chloride can lead to the formation of 6-substituted indole derivatives.[7] This highlights the ability of the N-O bond to participate in more complex intramolecular transformations.
Application Protocols
Protocol 2: Reductive Deoxygenation to 2-Phenylindole
This protocol provides a clean and efficient method for removing the N-hydroxy group.
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles (equiv.) |
|---|---|---|---|
| This compound | 209.24 | 1.0 g | 4.78 mmol (1.0) |
| Samarium(II) Iodide (SmI₂) | 404.16 | ~11.5 mL | 11.5 mmol (2.4) |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
| Saturated NH₄Cl solution | - | 20 mL | - |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 0.1 M solution of samarium(II) iodide in THF (2.4 equiv.) dropwise. Self-Validation: The characteristic deep blue/green color of SmI₂ should disappear upon reaction. The addition is continued until a faint, persistent SmI₂ color remains.
-
Stir the reaction at 0 °C for 30 minutes after the addition is complete. Monitor by TLC for the disappearance of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is often pure 2-phenylindole, but can be further purified by recrystallization from ethanol/water if necessary.
Troubleshooting:
| Issue | Probable Cause | Solution |
|---|---|---|
| Incomplete reaction | Insufficient SmI₂; wet solvent | Ensure THF is anhydrous. Add more SmI₂ solution until the color persists. |
| Low yield | Product loss during workup | Perform extractions diligently. The product has good solubility in EtOAc. |
Protocol 3: Synthesis of 1-Methoxy-2-phenylindole
This protocol demonstrates the O-alkylation of the N-hydroxy group, creating a more stable intermediate for further functionalization.
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles (equiv.) |
|---|---|---|---|
| This compound | 209.24 | 1.0 g | 4.78 mmol (1.0) |
| Sodium Hydride (NaH), 60% disp. | 24.00 | 210 mg | 5.26 mmol (1.1) |
| Iodomethane (MeI) | 141.94 | 740 mg (0.33 mL) | 5.26 mmol (1.1) |
| N,N-Dimethylformamide (DMF), anh. | 73.09 | 20 mL | - |
Step-by-Step Methodology:
-
Suspend sodium hydride (1.1 equiv.) in anhydrous DMF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 equiv.) in anhydrous DMF dropwise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form the corresponding alkoxide, activating it for nucleophilic attack.
-
Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Add iodomethane (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (e.g., 5% EtOAc in hexanes) to yield 1-methoxy-2-phenylindole.
Conclusion and Future Outlook
This compound is more than a mere curiosity; it is a potent synthetic intermediate that provides elegant and often unconventional solutions to synthetic challenges. By understanding and exploiting the controlled reactivity of the N-O bond, chemists can access a wide array of functionalized 2-phenylindole derivatives.[7] Its role as a precursor allows for the strategic introduction of substituents onto the indole core, followed by a clean deoxygenation step to reveal the final target molecule. This approach is particularly valuable in drug discovery programs where rapid library synthesis and late-stage functionalization are paramount.[11][] Future research will likely focus on developing asymmetric reactions involving this scaffold and expanding its use in the synthesis of complex natural products and novel pharmaceutical agents.
References
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Somei, M. (2008). Imagination and creation: 1-hydroxyindole chemistry and the dream challenge. Yakugaku Zasshi, 128(4), 527-546. [Link]
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Somei, M., et al. (2005). Recent advances in the chemistry of 1-Hydroxyindoles, 1-Hydroxytryptophans, and 1-Hydroxytryptamines. ResearchGate. [Link]
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Somei, M., & Kawasaki, T. (1993). The Chemistry of 1-Hydroxyindole Derivatives: Nucleophilic Substitution Reactions on Indole Nucleus. HETEROCYCLES, 36(9), 1973. [Link]
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Devi, N., et al. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(2). [Link]
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Lee, J., et al. (2016). Synthesis of New 1-Hydroxyindole-2-Carboxylates and Mechanistic Studies on Reaction Pathways. ResearchGate. [Link]
-
Hamana, M., Nagayoshi, T., & Saeki, S. (1977). Some Reactions of this compound. Semantic Scholar. [Link]
-
Gérard-Monnier, D., et al. (1998). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. Chemical Research in Toxicology, 11(10), 1176-83. [Link]
-
Gérard-Monnier, D., et al. (1998). Reactions of N-methyl-2-phenylindole With Malondialdehyde and 4-hydroxyalkenals. Mechanistic Aspects of the Colorimetric Assay of Lipid Peroxidation. Chemical Research in Toxicology, 11(10), 1184-94. [Link]
-
Gérard-Monnier, D., et al. (2002). Reactions of N-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals. Mechanistic Aspects of the Colorimetric Assay of Lipid Peroxidation. ResearchGate. [Link]
-
Gérard-Monnier, D., et al. (1998). Reactions of 1-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals. Analytical Applications to a Colorimetric Assay of Lipid Peroxidation. ACS Publications. [Link]
-
Wang, Q., et al. (2022). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 27(15), 4983. [Link]
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Henmi, T., Sakamoto, T., & Kikugawa, Y. (1997). A New Synthesis of 1‐Hydroxyindoles and Spectra of 1‐Hydroxyindole. Semantic Scholar. [Link]
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Thomson, R. J., & Bogle, K. M. (2009). Synthesis of 2-phenylindoxyls. ARKIVOC, 2009(11), 236-247. [Link]
- Creux, J., & Rossi, A. (1977). U.S. Patent No. US4057530A.
-
Gaikwad, R., et al. (2021). Synthesis of various 2-phenylindole derivatives via the optimized conditions. ResearchGate. [Link]
-
Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11). [Link]
-
Legrand, F., et al. (2013). Synthesis and Reactivity of N-Hydroxy-2-aminoindoles. ResearchGate. [Link]
-
Julian, P. L., Meyer, E. W., & Printy, H. C. (1942). Indole. Chemical Reviews, 30(2), 145-206. [Link]
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Hypha Discovery. (n.d.). The underappreciated hydroxyl in drug discovery. [Link]
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Somei, M., et al. (2018). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. ResearchGate. [Link]
-
Lee, K., et al. (2014). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3454-3457. [Link]
-
Das, S., & Lahiri, G. K. (2022). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Inorganic Chemistry, 61(30), 11847-11857. [Link]
-
Dhaneesh, S., Lakshmi, N. S., & Prasanth, M. L. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11(194). [Link]
-
Jin, W. Q., et al. (1993). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 36(18), 2643-50. [Link]
-
Plietker, B. (2005). Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes. Organic & Biomolecular Chemistry, 3, 2117-2129. [Link]
-
Keck, G. E., McHardy, S. F., & Wager, T. T. (1996). Reductive Cleavage of N-O Bonds in Hydroxylamine and Hydroxamic Acid Derivatives Using SmI2/THF. SciSpace. [Link]
-
Johnson, J. S., & Robins, J. G. (2023). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Synlett. [Link]
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Application Notes and Protocols for the Analytical Characterization of 1-Hydroxy-2-phenylindole
Introduction
1-Hydroxy-2-phenylindole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its indole scaffold, which is a common motif in many biologically active molecules. The presence of the N-hydroxy group and the phenyl substituent at the 2-position imparts unique chemical properties that necessitate robust and well-characterized analytical methods for its identification, purity assessment, and quantification. This document provides a comprehensive guide to the analytical methodologies for the characterization of this compound, grounded in established scientific principles and regulatory expectations. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and data integrity.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and determining the assay of this compound in bulk drug substance and formulated products. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the analyte from process-related impurities and degradation products.
Rationale for Method Selection
A reversed-phase method is selected due to the moderately nonpolar nature of this compound. The phenyl and indole rings contribute to its hydrophobicity, making it well-suited for retention on a C18 stationary phase. An acidic mobile phase is employed to suppress the ionization of the N-hydroxy group, leading to better peak shape and consistent retention times. The choice of acetonitrile as the organic modifier provides good peak resolution and lower backpressure compared to methanol. UV detection is appropriate as the indole and phenyl chromophores exhibit strong absorbance in the UV region.
Experimental Protocol: RP-HPLC
Objective: To determine the purity and assay of this compound using a gradient RP-HPLC method with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions:
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the Reference Standard Solution.
System Suitability:
Before sample analysis, the chromatographic system must meet the suitability criteria as outlined in USP General Chapter <621> Chromatography.[1][2][3][4][5]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of 6 replicate injections | ≤ 1.0% for peak area and retention time |
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the Reference Standard Solution six times to assess system suitability.
-
Inject the Sample Solution in duplicate.
-
Inject a bracketing standard after a series of sample injections to ensure system stability.
Data Analysis:
-
Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay: Calculate the percentage of this compound in the sample using the following formula:
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Method Validation Strategy
The HPLC method must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7][8][9][10]
| Validation Parameter | Key Considerations |
| Specificity | Analyze blank, placebo (for formulated products), and spiked samples to demonstrate no interference at the retention time of the analyte. |
| Linearity | Prepare a series of solutions covering 50-150% of the nominal concentration. Plot peak area versus concentration and determine the correlation coefficient (r² ≥ 0.999). |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%. |
| Precision | Repeatability: Analyze a minimum of six preparations at 100% of the test concentration. The RSD should be ≤ 1.0%. Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument. The cumulative RSD should be ≤ 2.0%. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits. |
| Robustness | Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results. The system suitability criteria must be met under all varied conditions. |
Workflow for HPLC Method Development and Validation
Caption: A streamlined workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification of volatile organic impurities and for providing orthogonal structural confirmation of this compound. Due to the low volatility of the analyte, derivatization is often necessary to improve its chromatographic properties.
Rationale for Derivatization
Direct analysis of this compound by GC can be challenging due to its high boiling point and the presence of the polar N-hydroxy group, which can lead to poor peak shape and thermal degradation in the injector and column. Silylation, a common derivatization technique, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the molecule, resulting in sharper peaks and improved sensitivity.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities and confirm the structure of this compound by GC-MS following silylation.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler and data system.
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min) |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
Data Analysis:
-
Structural Confirmation: The mass spectrum of the derivatized this compound should show a molecular ion peak corresponding to the TMS derivative. The fragmentation pattern should be consistent with the expected structure.
-
Impurity Identification: Tentatively identify unknown peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantification: For known impurities, quantification can be performed using an external or internal standard method.
Workflow for GC-MS Analysis
Caption: The process flow for GC-MS analysis, from sample preparation to data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Rationale for NMR Analysis
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by providing information on the number and types of carbon atoms. Together, they allow for an unambiguous assignment of the entire molecular structure. Deuterated chloroform (CDCl₃) is a common solvent for this analysis, but deuterated dimethyl sulfoxide (DMSO-d₆) may be necessary if the compound's solubility in CDCl₃ is limited.
Protocol for NMR Data Acquisition
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Acquisition Parameters (Typical for a 400 MHz spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Spectral Width | ~16 ppm | ~240 ppm |
| Acquisition Time | ~2.5 s | ~1.1 s |
| Relaxation Delay | 2 s | 2 s |
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.[11][12]
Expected Spectral Features:
-
¹H NMR:
-
A broad singlet for the N-OH proton (its chemical shift can be concentration and solvent dependent).
-
Multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the phenyl and indole rings.
-
The proton on the C3 position of the indole ring will likely appear as a singlet or a narrow multiplet.
-
-
¹³C NMR:
-
Signals for the carbon atoms of the phenyl and indole rings in the aromatic region (approximately 110-140 ppm).
-
The C2 carbon, attached to the phenyl group and nitrogen, will be downfield.
-
The C3 carbon will be relatively upfield compared to the other sp² carbons of the indole ring.
-
UV-Visible Spectroscopy for Preliminary Identification and Quantification
UV-Visible spectroscopy is a simple and rapid technique that can be used for preliminary identification and for quantitative analysis where a high degree of specificity is not required.
Rationale for UV-Vis Analysis
The conjugated system of the phenylindole core of this compound gives rise to characteristic electronic transitions, resulting in strong absorbance in the UV region. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration, allowing for quantitative measurements. The position of the maximum absorbance (λ_max) is a characteristic feature of the chromophore.
Protocol for UV-Vis Spectroscopic Analysis
Objective: To determine the λ_max and molar absorptivity of this compound.
Instrumentation:
-
UV-Visible spectrophotometer.
Procedure:
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol or acetonitrile).
-
Preparation of Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Wavelength Scan: Dilute the stock solution to an appropriate concentration (to give an absorbance of ~1 AU) and scan across the UV range (e.g., 200-400 nm) to determine the λ_max.
-
Molar Absorptivity Determination: Prepare a series of dilutions of the stock solution and measure the absorbance at the λ_max. Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert equation (A = εbc), will be the molar absorptivity (ε) when the path length (b) is 1 cm and the concentration is in mol/L.
Expected Spectral Features:
-
The UV spectrum of this compound is expected to show strong absorbance bands in the range of 220-350 nm, characteristic of the phenylindole chromophore. The presence of the N-hydroxy group may cause a slight shift in the λ_max compared to 2-phenylindole.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach employing a combination of chromatographic and spectroscopic techniques. HPLC is the primary tool for purity and assay determination, while GC-MS provides valuable information on volatile impurities and orthogonal structural confirmation. NMR spectroscopy offers unambiguous structural elucidation, and UV-Vis spectroscopy serves as a rapid method for preliminary identification and quantification. The protocols outlined in this document, when implemented with a sound understanding of the underlying scientific principles and validated according to regulatory guidelines, will ensure the generation of reliable and reproducible data for this compound in research and drug development settings.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention.
-
United States Pharmacopeia. General Chapter <621> Chromatography.
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
-
United States Pharmacopeia. (2021). <621> Chromatography.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2).
-
LCGC International. (2024). Are You Sure You Understand USP <621>?.
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
-
PharmTech. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Standard Operating Procedure for GCMS. [URL: not available]
-
Pharmacopeial Forum. EVISA's Journals Database.
-
The University of Melbourne. (2026). STANDARD OPERATING PROCEDURE: Instrument: GCMS.
- Washington University in St. Louis. STANDARD OPERATING PROCEDURE: Optimizing Mass Spectrometer Performance. [URL: not available]
-
Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Chemical Communications.
-
LCGC Europe. (2009). HPLC Method Development and Validation for Pharmaceutical Analysis.
-
Arkat USA, Inc. (2009). Synthesis of 2-phenylindoxyls.
-
U.S. Pharmacopeia. (2015). Pharmacopeial Forum: 5 Things You Should Know.
-
U.S. Pharmacopeia. Pharmacopeial Forum (PF).
- Standard Operating Procedure for GCMS. [URL: not available]
-
U.S. Pharmacopeia. Pharmacopeial Forum (PF).
-
SciELO. (2015). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones.
- Standard Operating Procedure for GCMS. [URL: not available]
-
U.S. Pharmacopeia. Pharmacopeial Forum Table of Contents Archive.
-
International Journal of Advanced Research in Science, Communication and Technology. (2024). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
-
ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation.
-
Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
-
National Institute of Standards and Technology. 1H-Indole, 2-phenyl-. NIST Chemistry WebBook.
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
-
PubMed. (1998). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation.
-
ResearchGate. (2023). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one.
-
National Institute of Standards and Technology. 1H-Indole, 2-phenyl-. NIST Chemistry WebBook.
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Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 2-Phenylindole Derivatives
Introduction
2-Phenylindole and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective application of ¹H and ¹³C NMR spectroscopy for the analysis of 2-phenylindole derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore the interpretation of spectral data, including the influence of substituents and the application of advanced 2D NMR techniques.
Core Principles of NMR Analysis for 2-Phenylindoles
The structural backbone of 2-phenylindole presents a unique set of protons and carbons, each with a characteristic chemical shift range influenced by the electronic environment. Understanding these fundamental assignments is the first step in analyzing more complex derivatives.
The ¹H NMR spectrum is typically characterized by signals from the indole ring protons (H1, H3, H4, H5, H6, H7) and the protons of the C2-phenyl group. The indole N-H proton (H1) is often a broad singlet, and its chemical shift is highly dependent on solvent and concentration. The H3 proton is a singlet, while the protons on the benzo-fused ring (H4-H7) exhibit characteristic doublet and triplet splitting patterns.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The quaternary carbons, particularly C2, C3a, C7a, and the ipso-carbon of the phenyl ring, are typically observed as signals with lower intensity.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
This protocol outlines the steps for preparing a high-quality NMR sample of a 2-phenylindole derivative for routine analysis.
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent, concentration, and filtration method directly impacts the quality of the data. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer. Filtering the sample removes particulate matter that can degrade the magnetic field homogeneity, leading to broadened spectral lines.
Materials:
-
2-Phenylindole derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pasteur pipette and glass wool or a syringe filter
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of the 2-phenylindole derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if the compound has poor solubility, but care should be taken to avoid solvent evaporation.
-
Prepare a filtration pipette by placing a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool plug directly into the NMR tube to remove any suspended particles. Alternatively, a syringe filter can be used.
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
Caption: Workflow for NMR sample preparation of 2-phenylindole derivatives.
Data Interpretation: A Case Study of 2-Phenylindole
To illustrate the principles of spectral interpretation, let's examine the ¹H and ¹³C NMR spectra of the parent compound, 2-phenylindole.
¹H NMR (400 MHz, CDCl₃): The proton chemical shifts for 2-phenylindole are well-documented. The indole N-H proton (H1) typically appears as a broad singlet around δ 8.1-8.3 ppm. The H3 proton is a singlet observed at approximately δ 6.8 ppm. The protons of the phenyl ring (H2' to H6') usually resonate between δ 7.2 and 7.7 ppm. The protons on the indole's benzene ring (H4-H7) appear in the range of δ 7.0 to 7.8 ppm, with characteristic coupling patterns. For instance, H4 and H7 are doublets, while H5 and H6 are triplets (or more complex multiplets due to coupling with each other).
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum shows distinct signals for each carbon atom. Key resonances include C2 at around δ 137 ppm, C3 at approximately δ 102 ppm, and the carbons of the phenyl ring between δ 125 and 135 ppm. The carbons of the indole's benzene ring (C3a-C7a) resonate in the region of δ 110 to 138 ppm.
Table 1: Typical ¹H and ¹³C Chemical Shifts (δ, ppm) for 2-Phenylindole in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (N-H) | 8.1-8.3 (br s) | - |
| 3 | ~6.8 (s) | ~102 |
| 4 | ~7.6 (d) | ~120 |
| 5 | ~7.1 (t) | ~121 |
| 6 | ~7.1 (t) | ~122 |
| 7 | ~7.6 (d) | ~111 |
| 2', 6' | ~7.6 (m) | ~129 |
| 3', 5' | ~7.4 (m) | ~128 |
| 4' | ~7.3 (m) | ~127 |
| 2 | - | ~137 |
| 3a | - | ~129 |
| 7a | - | ~136 |
| 1' (ipso) | - | ~132 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
The Influence of Substituents on NMR Spectra
The introduction of substituents onto the 2-phenylindole scaffold can significantly alter the ¹H and ¹³C NMR spectra. These changes provide valuable information about the electronic and steric effects of the substituents.
-
Electron-Donating Groups (EDGs) such as -OCH₃ or -CH₃, when attached to either the indole or the phenyl ring, will generally cause an upfield shift (to lower ppm values) of the signals for nearby protons and carbons. This is due to an increase in electron density, which shields the nuclei from the external magnetic field.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN will have the opposite effect, causing a downfield shift (to higher ppm values) of adjacent nuclei. This is a result of decreased electron density and deshielding.
The position of the substituent also plays a crucial role in the observed shifts, with ortho and para positions generally experiencing more significant changes than meta positions.
Advanced 2D NMR Techniques for Structural Elucidation
For complex 2-phenylindole derivatives with overlapping signals in the 1D spectra, 2D NMR techniques are invaluable for unambiguous structural assignment.
Protocol 2: Acquiring 2D NMR Spectra (HSQC and HMBC)
Rationale: Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H-¹³C pairs, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically 2-3 bonds). Together, these experiments provide a detailed connectivity map of the molecule.
Procedure:
-
Prepare a concentrated sample of the 2-phenylindole derivative as described in Protocol 1. A higher concentration is generally required for 2D NMR experiments to achieve a good signal-to-noise ratio in a reasonable time.
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up the HSQC experiment using the appropriate pulse program on the spectrometer. The spectral widths in both the ¹H and ¹³C dimensions should be set to encompass all relevant signals.
-
Set up the HMBC experiment. The long-range coupling delay (typically optimized for J-couplings of 4-10 Hz) is a key parameter to consider.
-
Process the 2D data using the spectrometer's software to generate the correlation plots.
Caption: Logic diagram for 2D NMR-based structural elucidation.
Interpreting 2D NMR Spectra: An Example
Consider a hypothetical 2-phenylindole derivative with a substituent on the phenyl ring. An HSQC spectrum would show a cross-peak between a proton on the phenyl ring and its directly attached carbon. An HMBC spectrum would then show correlations from that same proton to carbons two and three bonds away. For instance, a proton at the 2' position would show an HMBC correlation to the ipso-carbon (C1') and the carbon at the 3' position, helping to piece together the structure of the substituted phenyl ring.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and versatile techniques for the structural analysis of 2-phenylindole derivatives. By following robust experimental protocols and understanding the principles of spectral interpretation, researchers can confidently determine the structure of novel compounds. The application of 2D NMR techniques like HSQC and HMBC is particularly crucial for resolving complex structures and providing unambiguous assignments. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of this important class of molecules.
References
-
Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. [Link]
-
Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 38, pp. 397-481). Springer, Berlin, Heidelberg. [Link]
Application Note: Mass Spectrometric Analysis of N-Hydroxyindoles for Drug Development and Research
Abstract
N-hydroxyindoles are a class of compounds of significant interest in pharmaceutical and biomedical research, often emerging as reactive metabolites of indole-containing drugs. Their inherent instability and reactivity present considerable analytical challenges. This guide provides a comprehensive overview and detailed protocols for the robust analysis of N-hydroxyindoles using mass spectrometry. We delve into the causality behind experimental choices, from sample preparation strategies designed to mitigate analyte degradation to the selection of appropriate ionization techniques and the interpretation of fragmentation patterns for definitive structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical workflows for this challenging class of molecules.
The Analytical Challenge: Understanding N-Hydroxyindole Reactivity
N-hydroxyindoles are characterized by a hydroxyl group attached to the indole nitrogen. This N-O bond is relatively weak and prone to cleavage, making the molecule susceptible to oxidation and rearrangement. Under typical analytical conditions, they can be easily converted to other species, leading to inaccurate quantification and misidentification. Furthermore, their high propensity for oligomerization under mild oxidative conditions can complicate analysis, especially in complex biological matrices.[1] The electrophilic nature of intermediates formed from N-hydroxyindoles means they can covalently bind to macromolecules like proteins, a mechanism often implicated in idiosyncratic adverse drug reactions.[2] Therefore, analytical protocols must be meticulously designed to preserve the integrity of the analyte from sample collection through to detection.
A key strategy for analyzing such labile molecules is the use of chemical trapping, where a nucleophilic reagent is introduced during sample preparation to form a stable adduct with the reactive metabolite.[3][4] This approach not only stabilizes the analyte but also provides a unique mass signature for targeted detection by LC-MS/MS.[5]
Sample Preparation: The Foundation of Accurate Analysis
The primary goal of sample preparation for N-hydroxyindoles is to extract the analyte from a complex biological matrix (e.g., plasma, urine, tissue homogenate) while preventing its degradation.[6][7] The choice of method depends on the analyte's physicochemical properties and the required sensitivity.[8]
Extraction from Biological Matrices
Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7]
-
Protein Precipitation (PPT): A rapid method for removing the bulk of proteins, typically by adding a cold organic solvent like acetonitrile or methanol. While fast, it is the least clean method and may result in significant matrix effects.[6][8]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. The choice of an appropriate water-immiscible organic solvent is crucial and should be optimized based on the polarity of the target N-hydroxyindole.[9]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for analyte concentration.[10] Reversed-phase (e.g., C18) or mixed-mode sorbents can be employed, and the wash/elution steps must be carefully optimized to ensure high recovery without analyte degradation.[6]
Field Insight: Due to the instability of N-hydroxyindoles, all sample preparation steps should be performed at low temperatures (e.g., on ice) and as quickly as possible. The use of antioxidants, such as ascorbic acid or glutathione (GSH), in the collection tubes and extraction solvents can be critical in preventing oxidative degradation.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the inherent polarity and low volatility of N-hydroxyindoles necessitate chemical derivatization.[11] This process modifies the analyte to increase its thermal stability and volatility.[12][13]
-
Silylation: This is a common and effective technique where active hydrogens (like the one in the N-hydroxyl group) are replaced with a trimethylsilyl (TMS) group.[14] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[15] The resulting TMS-derivatives are significantly more volatile and produce characteristic fragmentation patterns in GC-EI-MS.[16]
-
Acylation: Introduces an acyl group, which also enhances volatility and can improve chromatographic properties.[12]
Mass Spectrometry Workflows
The choice of mass spectrometry technique is dictated by the analyte's properties and the analytical goal (quantification vs. structural identification).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for the direct analysis of N-hydroxyindoles, particularly for quantitative studies in biological fluids.[17] It avoids the need for derivatization and the high temperatures associated with GC inlets, thus minimizing the risk of thermal degradation.[18]
-
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules.[19][20] N-hydroxyindoles can be analyzed in both positive ion mode (detecting [M+H]⁺) and negative ion mode (detecting [M-H]⁻). The choice of mode and mobile phase additives (e.g., formic acid for positive mode, ammonium acetate for negative mode) must be empirically determined for optimal sensitivity.[21]
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds that are not efficiently ionized by ESI.[19][22] It can sometimes provide complementary information and may be less susceptible to matrix effects than ESI.
-
Atmospheric Pressure Photoionization (APPI): Can ionize both polar and non-polar molecules and may be advantageous for certain N-hydroxyindole structures.[23]
-
The overall workflow for a typical LC-MS/MS analysis is depicted below.
Caption: General experimental workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for structural elucidation, especially when coupled with Electron Ionization (EI), which generates reproducible and information-rich fragmentation spectra that can be compared against libraries.[24]
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the molecule, causing extensive and predictable fragmentation.[20] This is highly useful for differentiating positional isomers of hydroxyindoles, as different substitution patterns can lead to unique fragment ions.[25]
Fragmentation Patterns for Structural Elucidation
Understanding the fragmentation of the N-hydroxyindole core is essential for confirming its presence and elucidating the structure of unknown metabolites.[26][27] In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ is selected and fragmented.
Proposed Key Fragmentation Pathways:
-
Loss of OH radical (•OH, -17 Da): A characteristic fragmentation resulting from the cleavage of the N-O bond.
-
Loss of H₂O (-18 Da): A common loss, especially if other hydroxyl groups are present on the molecule.
-
Loss of CO (-28 Da): Often observed in indole-containing structures.
-
Cleavage of the Indole Ring: Can lead to various smaller fragments indicative of the core structure.[28]
The diagram below illustrates these primary fragmentation pathways for a generic N-hydroxyindole.
Caption: Proposed fragmentation of an N-hydroxyindole.
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis of an N-Hydroxyindole Metabolite in Human Plasma by LC-MS/MS
This protocol describes a method for quantifying a hypothetical N-hydroxyindole drug metabolite (MW = 250 g/mol ) in human plasma using a triple quadrupole mass spectrometer.
A. Materials and Reagents
-
N-hydroxyindole analyte and stable isotope-labeled internal standard (SIL-IS).
-
Human plasma (K₂EDTA).
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid.
-
SPE cartridges (e.g., C18, 30 mg).
B. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 4 onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 500 µL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid for LC-MS/MS analysis.[9]
C. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer with ESI Source |
| Ionization Mode | Positive ESI |
| MRM Transitions | Analyte: 251.1 → 234.1 (Quantifier), 251.1 → 146.0 (Qualifier)SIL-IS: 256.1 → 239.1 |
| Collision Energy (CE) | Optimize for each transition (e.g., 15-25 eV) |
| Source Temp. | 500°C |
Protocol 2: Structural Identification of N-Hydroxyindole Metabolites by GC-MS after Silylation
This protocol is designed for identifying potential N-hydroxyindole metabolites from an in-vitro metabolism study (e.g., human liver microsomes).
A. Materials and Reagents
-
Extract from an in-vitro metabolism assay.
-
Ethyl acetate (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[15]
-
Pyridine (anhydrous).
-
Anhydrous sodium sulfate.
B. Derivatization Procedure
-
Perform a liquid-liquid extraction of the in-vitro sample with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under nitrogen.
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 45 minutes.[14]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
C. GC-MS Conditions
| Parameter | Setting |
| GC System | Gas Chromatograph |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temp. | 280°C |
| Injection Mode | Splitless |
| Oven Program | 100°C hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS System | Single Quadrupole or ToF MS |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Mass Range | m/z 40-550 |
| Scan Mode | Full Scan |
Conclusion
The successful mass spectrometric analysis of N-hydroxyindoles is critically dependent on a holistic understanding of their chemical instability. By implementing stabilizing strategies during sample preparation, selecting appropriate LC-MS/MS or GC-MS conditions, and carefully interpreting fragmentation data, researchers can achieve reliable quantification and confident structural identification. The protocols provided herein serve as a robust foundation for developing and validating methods tailored to the specific N-hydroxyindole compounds and matrices encountered in drug development and metabolic research.
References
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- Electrochemical Labeling of Hydroxyindoles with Chemoselectivity for Site-Specific Protein Bioconjug
- Ioniz
- Trace level determination of 5-hydroxytryptamine and its related indoles in amniotic fluid by gas chrom
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- Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors.PubMed.
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- Development of a mass spectrometric hydroxyl-position determination method for the hydroxyindole metabolites of JWH-018 by GC-MS/MS.PubMed.
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- Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry.
- Bioanalytical sample prepar
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- New synthetic technology for the construction of N-hydroxyindoles and synthesis of noc
- mass spectra - fragmentation p
- Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural M
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- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.PubMed Central.
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Application Notes and Protocols: 1-Hydroxy-2-phenylindole in Medicinal Chemistry
Introduction: The Phenylindole Scaffold as a Privileged Structure
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from the essential amino acid tryptophan to numerous pharmaceuticals.[1][2] When functionalized with a phenyl group at the 2-position, the resulting 2-phenylindole scaffold emerges as a "privileged structure," a framework that is repeatedly found to bind to diverse biological targets and exhibit a wide range of pharmacological activities.[2][3] These derivatives have been extensively investigated as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.[2][4][5]
This guide focuses specifically on 1-Hydroxy-2-phenylindole and its derivatives. The introduction of a hydroxyl group at the N1 position of the indole ring is a significant modification. This N-hydroxy moiety alters the electronic properties and reactivity of the heterocycle compared to its N-unsubstituted counterparts.[1] It can act as a hydrogen bond donor, a potential chelating group, or a site for metabolic transformation, opening new avenues for modulating biological activity, selectivity, and pharmacokinetic profiles. Here, we explore the therapeutic applications of this scaffold, focusing on its mechanistic basis in oncology and neuroprotection, and provide detailed protocols for its synthesis and biological evaluation.
Section 1: The Anticancer Potential of the Phenylindole Scaffold
The most profound and well-documented application of 2-phenylindole derivatives is in oncology.[4] These compounds exert their antitumor effects through multiple mechanisms, primarily by disrupting the cellular cytoskeleton and modulating hormone signaling pathways.
Primary Mechanism: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are critical components of the cytoskeleton.[6][7] They play an essential role in maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.[7] Their dynamic nature makes them a key target for anticancer therapy.
A significant number of 2-phenylindole derivatives function as potent inhibitors of tubulin polymerization.[2][6][8] They exert this effect by binding to the colchicine-binding site on β-tubulin.[6][9] This interaction prevents the assembly of tubulin dimers into microtubules, disrupting the dynamic equilibrium of the microtubule network. The downstream consequences for rapidly dividing cancer cells are catastrophic:
-
Disruption of the Mitotic Spindle: Inability to form a functional mitotic spindle prevents proper chromosome segregation.
-
Cell Cycle Arrest: The cell's mitotic checkpoint is activated, leading to an arrest in the G2/M phase of the cell cycle.[7][9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][7]
The N-hydroxy group of this compound can potentially form additional hydrogen bonds within the colchicine-binding site, which may enhance binding affinity and inhibitory potency.
Table 1: Comparative Anticancer Activity of Selected 2-Phenylindole Derivatives
| Compound Class | Cancer Cell Line | IC50 Value | Target/Mechanism | Reference |
|---|---|---|---|---|
| 3-Amino-5-phenylpyrazole Derivative | MCF-7 (Breast) | 38.37 nM | Tubulin Polymerization Inhibition | [9] |
| 2-Phenylindole Derivative | Panel of Cancer Cells | Nanomolar concentrations | Tubulin Polymerization Inhibition | [6] |
| 1-(4-chlorobenzyl) derivative | In-vivo Model | 90.5% inflammation inhibition | COX-2 Inhibition | [2] |
| Imidazolylindol-3-one Derivative | Breast Adenocarcinoma | More potent than Doxorubicin | Cytotoxicity | [10] |
| 3-Formyl-methoxy-2-phenylindole | MDA-MB 231 (Breast) | 35 nM | Tubulin Polymerization Inhibition |[8] |
Secondary Mechanism: Selective Estrogen Receptor Modulation (SERMs)
In hormone-dependent breast cancers, the estrogen receptor (ERα) is a key driver of tumor growth. A subset of 2-phenylindole derivatives has been shown to function as Selective Estrogen Receptor Modulators (SERMs).[3] These compounds competitively bind to the estrogen receptor, blocking the proliferative signals induced by endogenous estrogen. This makes them particularly effective against ER-positive breast cancers.
Section 2: Neuroprotective Applications
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons, driven by complex pathologies including oxidative stress, neuroinflammation, and abnormal protein aggregation.[5][11][12] The indole nucleus is a privileged scaffold in the search for neuroprotective agents due to its inherent antioxidant and anti-inflammatory properties.[11]
Potential Mechanisms of this compound
While research specifically on this compound in neurodegeneration is emerging, its structural features suggest several plausible mechanisms of action:
-
Antioxidant Activity: Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neuronal damage.[13] The indole ring itself is known to be an effective radical scavenger.[2] The addition of the N-hydroxy group, a known antioxidant moiety, is expected to enhance this property, allowing the compound to neutralize harmful free radicals and protect neurons from oxidative damage.
-
Anti-inflammatory Activity: Chronic inflammation in the brain (neuroinflammation) accelerates neurodegeneration.[14] As established with related 2-phenylindole derivatives, this scaffold can inhibit the NF-κB signaling pathway.[2][15] This pathway is a master regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby dampening the neuroinflammatory response.[2]
Section 3: Experimental Protocols
The following protocols provide methodologies for the synthesis of the core 2-phenylindole scaffold and the evaluation of its anticancer activity.
Protocol: Synthesis of 2-Phenylindole via Fischer Indole Synthesis
This protocol describes a classic and reliable method for constructing the 2-phenylindole core.[2][16][17] The synthesis proceeds in two main steps: formation of a phenylhydrazone followed by acid-catalyzed cyclization.
Rationale: The Fischer indole synthesis is a robust reaction that involves the acid-catalyzed rearrangement of an arylhydrazone. The acid protonates the hydrazone, facilitating an intramolecular electrophilic attack (a[9][9]-sigmatropic rearrangement), followed by the elimination of ammonia to form the aromatic indole ring. Polyphosphoric acid (PPA) or zinc chloride are commonly used as they act as both the acid catalyst and a dehydrating agent.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq).
-
Add ethanol (approx. 3-4 mL per gram of acetophenone) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Warm the mixture gently on a steam bath or in a water bath at 60°C for 1 hour.[17]
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under reduced pressure. The product should be a white to off-white solid.[17]
Step 2: Cyclization to 2-Phenylindole
-
Caution: This step should be performed in a well-ventilated fume hood.
-
In a beaker or flask, place the synthesized acetophenone phenylhydrazone (1.0 eq) and an excess of polyphosphoric acid (approx. 10 eq by weight).
-
Heat the mixture on a water bath, maintaining a temperature of 100-120°C for 10-15 minutes, with constant stirring.[16] The mixture will become viscous and change color.
-
Carefully and slowly pour the hot reaction mixture into a large beaker of crushed ice or cold water with vigorous stirring to quench the reaction and dissolve the polyphosphoric acid.
-
The crude 2-phenylindole will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper to remove any residual acid.
-
The crude product can be purified by recrystallization from ethanol to yield pure 2-phenylindole.
Note on Synthesizing this compound: The direct synthesis of N-hydroxy indoles requires modified strategies, as the Fischer indole synthesis is not directly applicable. Early methods often involved the cyclization of appropriately substituted nitroaromatics.[1] Modern approaches might involve using N-protected hydroxylamine derivatives or post-synthesis N-oxidation, which are beyond the scope of this foundational protocol.
Protocol: In Vitro Tubulin Polymerization Assay
Rationale: This assay quantitatively measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. The polymerization process is monitored by the increase in fluorescence of a reporter dye that binds to microtubules. An inhibitory compound will reduce the rate and extent of this fluorescence increase.
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., porcine brain tubulin) at ~10 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a GTP stock solution (100 mM).
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create serial dilutions.
-
Use a fluorescence reporter dye (e.g., DAPI) that enhances fluorescence upon binding to microtubules.
-
-
Assay Procedure (96-well plate format):
-
To each well, add general tubulin buffer.
-
Add the test compound dilutions to the respective wells. Include wells for a negative control (DMSO vehicle) and a positive control (e.g., colchicine or nocodazole).
-
Add the tubulin solution and the fluorescent reporter to each well.
-
Incubate the plate at 37°C for a few minutes to equilibrate.
-
Initiate polymerization by adding a small volume of GTP solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em for DAPI is ~360/450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
The rate of polymerization can be determined from the initial slope of the curve.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol: Cell Viability (MTT) Assay
Rationale: The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well.[3]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (DMSO).
-
Incubate the plate for 48 or 72 hours.[3]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting percent viability against the log of the compound concentration.
-
Section 4: Concluding Remarks and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Building upon the well-established anticancer and anti-inflammatory activities of the parent 2-phenylindole core, the N-hydroxy modification offers a strategic handle for fine-tuning pharmacological properties. Its potential to enhance antioxidant activity makes it particularly intriguing for the development of neuroprotective agents.
Future research should focus on the systematic synthesis and evaluation of this compound derivatives. Direct, side-by-side comparisons with their N-unsubstituted analogues in a battery of biological assays are crucial to definitively elucidate the contribution of the N-hydroxy group to target binding, cellular potency, selectivity, and metabolic stability. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
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- This compound | 1859-39-8. Benchchem.
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- Dhaneesh S, Swathi Lakshmi N, Lal Prasanth ML (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. J Mol Pharm Org Process Res 11: 194.
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Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. Available at: [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC - PubMed Central. Available at: [Link]
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Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. PubMed. Available at: [Link]
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Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available at: [Link]
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2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. Available at: [Link]
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Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PMC - NIH. Available at: [Link]
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Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed. Available at: [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Available at: [Link]
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Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science. Available at: [Link]
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CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity. PubMed. Available at: [Link]
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Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. PMC - NIH. Available at: [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC - NIH. Available at: [Link]
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Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. Available at: [Link]
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A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. NIH. Available at: [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH. Available at: [Link]
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A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. NIH. Available at: [Link]
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A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. Available at: [Link]
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Antioxidant and Antiinflammatory Properties of Plant Polyphenolics. Available at: [Link]
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A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]
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Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives. ResearchGate. Available at: [Link]
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Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. PMC - NIH. Available at: [Link]
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Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. Available at: [Link]
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Synthesis of 2-phenylindoxyls. arkat usa. Available at: [Link]
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Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. PMC - PubMed Central. Available at: [Link]
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Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. PMC. Available at: [Link]
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Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes. Available at: [Link]
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Design and synthesis of anticancer 1-hydroxynaphthalene-2- carboxanilides with a p53 independent mechanism of action. ResearchGate. Available at: [Link]
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Mitigating oxidative stress in neurodegenerative diseases. Drug Target Review. Available at: [Link]
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Application Note: A Comprehensive Guide to the N-Alkylation of 2-Phenylindole
Abstract: This document provides a detailed protocol and in-depth scientific guide for the N-alkylation of 2-phenylindole, a critical transformation for synthesizing compounds with significant applications in medicinal chemistry and materials science. We delve into the mechanistic principles governing regioselectivity, offer a comparative analysis of reaction conditions, and present a robust, step-by-step experimental procedure. This guide is designed for researchers, scientists, and drug development professionals seeking to implement this synthesis with a strong understanding of the underlying chemistry and safety considerations.
Introduction: The Significance of N-Alkylated 2-Phenylindoles
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1] The 2-phenylindole motif, in particular, serves as a core component in molecules designed as inhibitors of nitric oxide synthase and NFκB, which are implicated in inflammation and cancer.[2] Functionalization of the indole nitrogen (N-alkylation) is a key synthetic strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, solubility, and metabolic stability. This modification allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Mechanistic Considerations: Achieving N-Selectivity
The N-alkylation of indole is a classic nucleophilic substitution reaction. However, the indole ring possesses two primary nucleophilic sites: the nitrogen at position 1 (N1) and the carbon at position 3 (C3). The inherent electronics of the indole system often make the C3 position more nucleophilic, which can lead to undesired C-alkylation as a competing side reaction.[3]
The key to achieving high selectivity for N-alkylation lies in converting the indole into its conjugate base, the indolate anion. This is accomplished by treating the 2-phenylindole with a sufficiently strong base. The deprotonation of the N-H bond (pKa ≈ 16-17) generates a highly nucleophilic anion where the negative charge is localized primarily on the nitrogen atom, thus directing the subsequent attack of an electrophile (the alkylating agent) to this position.[4]
Several factors are critical for maximizing the formation of the N-alkylated product:
-
Base Strength: A strong base is required to ensure complete and rapid deprotonation of the indole N-H. Sodium hydride (NaH) is a common and highly effective choice for this purpose.[2][4]
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal.[3] They effectively solvate the cation (e.g., Na+) of the indolate salt without interfering with the nucleophilicity of the anion, thereby promoting the desired Sₙ2 reaction.
-
Temperature: Elevated temperatures can favor the thermodynamically more stable N-alkylated product over the C3-alkylated alternative.[3][5]
Experimental Workflow
The general workflow for the N-alkylation of 2-phenylindole is a straightforward, multi-step process that involves deprotonation, alkylation, reaction quenching, and product purification.
Caption: General experimental workflow for the N-alkylation of 2-phenylindole.
Detailed Experimental Protocol: N-Benzylation of 2-Phenylindole
This protocol describes the synthesis of 1-benzyl-2-phenylindole, a representative example of the N-alkylation reaction.
Materials:
-
2-Phenylindole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Ice-water bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-phenylindole (1.0 eq).
-
Dissolution: Add anhydrous DMF via syringe to dissolve the 2-phenylindole.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise to the stirred solution. Note: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The formation of the sodium salt of 2-phenylindole often results in a color change.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by TLC by observing the consumption of the 2-phenylindole starting material.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 1-benzyl-2-phenylindole.
Data Summary: Comparative Reaction Conditions
The choice of base, solvent, and temperature significantly impacts the outcome of the N-alkylation. The following table summarizes conditions reported in the literature for the N-alkylation of 2-phenylindole and related indoles.
| Alkylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Notes | Reference |
| Cyclopropylmethyl bromide | NaH | DMF | RT | - | General alkylation procedure described. | [6] |
| Methyl Iodide | NaH | DMF | RT | 94 | High yield for N-methylation. | [2] |
| Benzyl Bromide | NaH | DMF | RT | Low | Side-product formation observed at RT. | [2] |
| Benzyl Bromide | NaH | DMF | 80 | 91 | Heating improves N-selectivity and yield. | [5] |
| Allyl Bromide | NaH | DMF | RT | - | General procedure described. | [6] |
| Dimethyl Sulfate | NaOH (50% aq.) | Monochlorobenzene | 60-62 | 97.5 | Example of phase-transfer conditions. | [7] |
Product Characterization
The successful N-alkylation of 2-phenylindole can be confirmed by standard spectroscopic techniques:
-
¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the broad singlet corresponding to the N-H proton of 2-phenylindole (typically >8.0 ppm).[8] Concurrently, new signals characteristic of the introduced alkyl group will appear (e.g., a singlet around 5.4 ppm for the benzylic -CH₂- protons in 1-benzyl-2-phenylindole).
-
¹³C NMR Spectroscopy: Changes in the chemical shifts of the indole ring carbons, particularly C2 and C9a, will be observed, along with the appearance of new signals from the alkyl group.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the N-alkylated product.
Critical Safety Precautions
Chemical synthesis requires rigorous adherence to safety protocols. The following hazards are particularly relevant to this procedure:
-
Sodium Hydride (NaH):
-
Reactivity: NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[9][10] All experiments must be conducted under a strictly anhydrous, inert atmosphere.
-
Handling: NaH is typically supplied as a 60% dispersion in mineral oil, which is safer to handle than the pure solid.[10] Never handle NaH in the open air. Use appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[10]
-
Extinguishing Fires: Do NOT use water or CO₂ extinguishers on a NaH fire. Use a Class D fire extinguisher, dry sand, or ground limestone.[10]
-
-
N,N-Dimethylformamide (DMF):
-
Toxicity: DMF is a suspected teratogen and can be harmful if inhaled or absorbed through the skin. Always handle it in a well-ventilated chemical fume hood.
-
Incompatibility with NaH: Mixtures of NaH and DMF can undergo exothermic decomposition, particularly upon heating.[11][12] Reports in the literature highlight the potential for runaway reactions.[12] It is crucial to maintain temperature control, especially during the addition of NaH, and to avoid large-scale reactions without a proper risk assessment.
-
-
Alkylating Agents:
-
Many alkylating agents, such as benzyl bromide, are lachrymators and toxic. They should be handled with care in a chemical fume hood.
-
References
-
Kanger, T., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Synthesis, 52(05), 751-758. 1
- Barco, A., et al. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.
-
Bandini, M., & Umani-Ronchi, A. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462-73. 13
-
Johns Hopkins University. (2019). Sodium hydride decomposes certain solvents-violently. Johns Hopkins Lab Safety. 11
-
O'Brien, P. J., et al. (2006). A novel acid catalyzed rearrangement of N-hydroxyalkyl-3-acetoxy-2-phenyl indoles: Synthesis of 2-phenylindoxyls. ARKIVOC, 2006(xi), 37-46. 6
-
Hsiao, Y., et al. (2013). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Molecules, 18(9), 10765-10789. 2
-
McIntosh, M. C., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(8), 1780-1786. 12
-
Weissgerber, R. (1961). Process for n-alkylation of indoles. U.S. Patent 3,012,040. 7
- Cravotto, G., et al. (2005). Microwave-assisted synthesis of indole. Tetrahedron Letters, 46(23), 4071-4074.
-
Needham, J., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9823-9830. 5
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NOAA. CAMEO Chemicals: Sodium Hydride. 9
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University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. EH&S UCSB. 10
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Chem Help ASAP. (2019). N-alkylation of an indole. YouTube. 4
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BenchChem. Technical Support Center: Selective N-Alkylation of Indoles. 14
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ChemicalBook. (2023). 2-Phenylindole(948-65-2) 1H NMR spectrum. 8
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HPLC methods for separation of 1-Hydroxy-2-phenylindole
An Application Guide to the Chromatographic Separation of 1-Hydroxy-2-phenylindole by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the development and implementation of High-Performance Liquid Chromatography (HPLC) methods for the separation and analysis of this compound. The 2-phenylindole scaffold is a privileged structure in medicinal chemistry and materials science, making robust analytical methods essential for purity assessment, quantification, and stability studies during drug development and quality control.[1] This document moves beyond rigid templates to offer a first-principles approach, explaining the causality behind experimental choices in column chemistry, mobile phase optimization, and detection strategies. Detailed, field-proven protocols for both isocratic and gradient elution are presented, designed to serve as self-validating systems for researchers, scientists, and drug development professionals.
The Strategic Importance of Chromatographic Analysis
This compound, a derivative of the 2-phenylindole core, belongs to a class of compounds with significant pharmacological potential.[1] The accurate separation of the active pharmaceutical ingredient (API) from process-related impurities, synthetic intermediates, or degradation products is a non-negotiable requirement for regulatory compliance and ensuring drug safety and efficacy.[2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier analytical technique for this purpose due to its high resolving power, reproducibility, and versatility.[3]
Developing a stability-indicating HPLC method—one that can distinguish the intact drug from its degradation products—is a critical aspect of the drug development lifecycle, providing essential data for formulation, packaging, and shelf-life determination.[2] This guide provides the foundational knowledge and practical protocols to achieve this goal.
Foundational Pillars of Method Development
The success of any HPLC separation hinges on the systematic optimization of key chromatographic parameters. The choices made are not arbitrary; they are dictated by the physicochemical properties of this compound and the desired analytical outcome.
Stationary Phase: The Arena of Separation
The stationary phase, or column, is where the separation occurs. Its chemistry dictates the primary mode of interaction with the analyte. While C18 columns are the most widely used in RP-HPLC, alternative selectivities are often required for complex separations.[3]
-
Octadecyl (C18) Phases: These are the first choice for method development due to their strong hydrophobic retention.[3][4] The nonpolar C18 chains interact with the phenyl and indole rings of the analyte. For routine purity checks, a high-purity, end-capped silica C18 column provides excellent peak shape and durability.
-
Octyl (C8) Phases: With shorter alkyl chains, C8 columns are less retentive than C18. They are advantageous when this compound is too strongly retained on a C18 column, allowing for faster analysis times with reduced organic solvent consumption.
-
Phenyl Phases (USP L11): This is a strategically important choice for aromatic compounds like this compound. Phenyl stationary phases offer an alternative separation mechanism through π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic system of the analyte.[5] This unique selectivity can be decisive in resolving the target compound from structurally similar impurities that may co-elute on a standard C18 column.[5][6]
Mobile Phase: The Driving Force of Elution
The mobile phase composition controls the elution of the analyte from the column. Fine-tuning its components is essential for achieving the desired retention and resolution.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is often preferred for its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths. Methanol can offer different selectivity, particularly on phenyl phases, and is a valuable tool when optimizing separations.[6]
-
Aqueous Phase and pH Control: The pH of the aqueous portion of the mobile phase is critical for controlling the ionization state of the analyte and the residual silanol groups on the silica-based column packing. The indole nitrogen and the hydroxyl group on this compound can exhibit acidic/basic properties.
-
Rationale for Acidic pH: Operating at a slightly acidic pH (e.g., pH 2.5-4.0) is generally recommended. This suppresses the ionization of acidic silanol groups on the column, minimizing undesirable secondary interactions that can lead to severe peak tailing.[7] Using a buffer such as phosphate, acetate, or a volatile agent like formic acid or trifluoroacetic acid (TFA) is crucial for maintaining a constant pH and ensuring reproducible retention times.[7][8] For methods intended for use with mass spectrometry (LC-MS), volatile buffers like formic acid or ammonium formate are mandatory.[8][9]
-
Detection: Visualizing the Separation
The choice of detector depends on the analyte's properties and the required sensitivity.
-
UV-Visible (UV-Vis) Detection: The indole moiety provides a strong chromophore, making UV detection a robust and universally applicable technique. A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended during method development. It allows for the acquisition of the full UV spectrum for each peak, which is invaluable for:
-
Wavelength Optimization: Determining the wavelength of maximum absorbance for optimal sensitivity. Indoles typically absorb strongly around 220-230 nm and have a secondary absorbance maximum near 280 nm.[10][11]
-
Peak Purity Analysis: Assessing the spectral homogeneity across a peak to detect co-eluting impurities.
-
-
Fluorescence Detection (FLD): Many indole derivatives are naturally fluorescent, offering a highly sensitive and selective detection method.[7] If high sensitivity is required, such as for trace impurity analysis or pharmacokinetic studies, FLD can provide significantly lower detection limits than UV. Typical wavelengths for indoles are an excitation (λex) of 280 nm and an emission (λem) of 350 nm.[7][12]
HPLC Method Development and Analysis Workflow
The logical progression from understanding the analyte to a validated analytical method is a systematic process. The following workflow ensures that all critical parameters are considered.
Caption: Logical workflow for HPLC method development.
Detailed Application Protocols
The following protocols provide robust starting points for the analysis of this compound. They should be adapted and validated for specific applications and instrumentation.
Protocol 1: Isocratic RP-HPLC for Purity Assessment
This method is designed for rapid, routine analysis of the primary component, suitable for quality control where impurities are well-resolved from the main peak.
Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard hydrophobic phase for robust retention. |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer, pH 3.0 (55:45 v/v) | A simple isocratic mixture for consistent elution. Acidic pH ensures good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 225 nm | High absorbance wavelength for the indole chromophore. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Run Time | 10 minutes | Sufficient for elution of the main peak and late-eluting impurities. |
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Prepare the 25 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix the filtered buffer with HPLC-grade acetonitrile in a 45:55 ratio. Degas the final mobile phase by sonication or helium sparging.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to obtain a stock solution of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample to a target concentration of 100 µg/mL using the same diluent as the standard.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the standard solution to determine the retention time and system suitability parameters.
-
Inject the sample solution for analysis.
-
Protocol 2: Gradient RP-HPLC for Stability-Indicating Analysis
This gradient method is designed to separate this compound from potential degradation products and process impurities with a wide range of polarities. This is essential for stability studies as required by ICH guidelines.[2]
Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm | Phenyl phase provides alternative selectivity (π-π interactions) for aromatic compounds, enhancing resolution of closely related species.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidic modifier, suitable for UV and MS detection.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic modifier. |
| Gradient | Time (min) | % B |
| 0 | 30 | |
| 25 | 90 | |
| 30 | 90 | |
| 30.1 | 30 | |
| 35 | 30 | |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | DAD/PDA, 210-400 nm (Monitor at 225 nm & 280 nm) | Allows for peak purity assessment and detection of impurities with different spectral properties. |
| Injection Vol. | 10 µL | Standard volume. |
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Forced Degradation Sample Preparation (for method development/validation):
-
Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH guidelines to generate degradation products.[13]
-
Neutralize the stressed samples if necessary and dilute to the target concentration with diluent (e.g., 50:50 water:acetonitrile).
-
-
Standard and Sample Preparation:
-
Prepare standard and unstressed sample solutions as described in Protocol 1 to a concentration of approximately 200 µg/mL. Filter all solutions.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the column at the initial gradient conditions (30% B) for at least 10 column volumes.
-
Inject a blank, followed by the unstressed standard and sample solutions.
-
Inject the forced degradation samples to confirm that all degradation peaks are baseline resolved from the main analyte peak.
-
Use the PDA detector to check for peak purity of the this compound peak in all samples.
-
Experimental Analysis Workflow
The practical execution of an HPLC analysis follows a clear, sequential path to ensure data integrity and reproducibility.
Caption: Step-by-step workflow for HPLC analysis.
System Suitability and Method Validation
Every analytical run must be preceded by a system suitability test to ensure the chromatographic system is performing adequately. Key parameters, as recommended by regulatory bodies, include:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness. |
| Resolution (Rs) | Rs > 2.0 (between analyte and nearest impurity) | Ensures baseline separation between critical peaks. |
| Reproducibility (%RSD) | ≤ 2.0% for peak area and retention time (n≥5) | Demonstrates the precision of the system over multiple injections. |
Once developed, the method must be fully validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to prove it is fit for its intended purpose.[9]
Conclusion
The successful HPLC analysis of this compound is readily achievable through a systematic and scientifically-grounded approach to method development. By carefully selecting the stationary phase—with particular consideration for phenyl chemistries to exploit π-π interactions—and optimizing the mobile phase pH and composition, robust and reliable separation methods can be established. The detailed protocols provided herein serve as excellent starting points for developing isocratic methods for routine QC and more complex gradient methods for stability-indicating studies. Adherence to system suitability and rigorous validation will ensure that the developed method generates accurate and reproducible data, supporting the advancement of research and drug development programs involving this important chemical scaffold.
References
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691. Available from: [Link]
-
Ostrowska, K., et al. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-phenyl- on Newcrom R1 HPLC column. Available from: [Link]
-
Abdel-Kawy, M., et al. (2012). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Liquid Chromatography & Related Technologies, 35(19), 2723-2739. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available from: [Link]
-
Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry. Available from: [Link]
-
Li, S-L., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 52(6), 523-531. Available from: [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... Available from: [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available from: [Link]
-
Wu, P., et al. (2024). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Request PDF on ResearchGate. Available from: [Link]
-
Van-Overbeke, A., et al. (1996). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. PubMed. Available from: [Link]
-
Studylib. (n.d.). 2-Phenylindole Synthesis: Fischer Indole Method. Available from: [Link]
-
Gajecka, M., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
YMER. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. Available from: [Link]
-
Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available from: [Link]
-
Aurigemma, C. M., et al. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Chromatography Today. Available from: [Link]
-
Slideshare. (n.d.). Preparation of 2-phenylindole. Available from: [Link]
-
Lunn, G. (n.d.). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available from: [Link]
-
Waters Corporation. (n.d.). HPLC Column Performance. Available from: [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Available from: [Link]
-
Wang, D., et al. (2016). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC - NIH. Available from: [Link]
-
Li, D., & Chen, L. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC - NIH. Available from: [Link]
-
Cole-Parmer. (n.d.). Cole-Parmer HPLC Columns. Available from: [Link]
-
Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Microbiology, Biotechnology and Food Sciences. Available from: [Link]
Sources
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- 2. openaccessjournals.com [openaccessjournals.com]
- 3. nacalai.com [nacalai.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. lcms.cz [lcms.cz]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 1H-Indole, 2-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hydroxy-2-phenylindole
Welcome to the technical support center for the synthesis of 1-Hydroxy-2-phenylindole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to troubleshoot effectively and optimize your reaction yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions and common points of confusion regarding the synthesis and handling of this compound.
Q1: What are the primary synthetic routes for this compound, and which is recommended?
The synthesis of 1-hydroxyindoles is less straightforward than their N-unsubstituted counterparts. The two most prevalent and effective strategies start from ortho-substituted nitroaromatics:
-
Reductive Cyclization of an o-Nitrophenyl Precursor: This classic approach often involves the reduction of a compound like 2-nitrophenyl acetone. The reduction of the nitro group to a hydroxylamine is followed by an intramolecular condensation to form the indole ring. A common reagent for this is zinc dust in the presence of ammonium chloride.[1]
-
Base-Mediated Cyclization of 2-(2-Nitroaryl)alkenoates: A more modern and often higher-yielding method involves the cyclization of precursors like alkyl 2-(2-nitroaryl)-2-butenoates.[2] A strong, non-nucleophilic base promotes an intramolecular cyclization to form the N-hydroxyindole core. This method offers good control and avoids harsh reducing agents.
For general laboratory synthesis, we recommend the Base-Mediated Cyclization due to its milder conditions and often more predictable outcomes.
Q2: Why is this compound considered difficult to synthesize and handle?
The challenges stem from the N-hydroxy group itself. Unlike the robust N-H bond in standard indoles, the N-O bond introduces unique reactivity and instability.
-
Inherent Instability: 1-hydroxyindoles can be sensitive to heat, light, and strong acids or bases, leading to decomposition during the reaction or purification.[3]
-
Competing Side Reactions: The hydroxylamine intermediate in reductive cyclizations is prone to over-reduction to the corresponding aniline, which can lead to the formation of 2-phenylindole as a significant byproduct.
-
Oxidative Dimerization: The N-hydroxy group can be oxidized, leading to the formation of dimeric or polymeric impurities.
Understanding these challenges is the first step toward mitigating them.
Part 2: Troubleshooting Guide - Low & Inconsistent Yields
Low yield is the most frequently encountered issue. This section breaks down the problem into key experimental stages and provides targeted solutions.
Q3: My reaction is not proceeding to completion, or the yield of this compound is consistently low. What should I investigate first?
Start by dissecting the core cyclization step. Inefficiency here is the primary culprit for low yields.
Focus Area 1: Reagent Quality and Stoichiometry
-
Purity of Starting Material: Ensure your 2-nitroaryl precursor is pure. Impurities from its synthesis can interfere with the reaction. Recrystallize or perform column chromatography on your starting material if its purity is in doubt.
-
Base/Reducing Agent Activity:
-
For Base-Mediated Cyclizations : Use a freshly opened or properly stored strong base like sodium tert-pentoxide or potassium tert-butoxide. These bases are hygroscopic and their effectiveness diminishes with exposure to air and moisture.[2]
-
For Reductive Cyclizations : Use activated zinc dust. Pre-treatment of commercial zinc dust with dilute HCl to remove oxide layers can significantly improve its reactivity.
-
Focus Area 2: Reaction Conditions
Reaction conditions are critical and must be empirically optimized for your specific substrate.
-
Temperature Control: For reductive cyclizations with zinc, the reaction is often exothermic. Maintain a controlled temperature (e.g., with an ice bath) to prevent over-reduction to the aniline, which leads to the formation of 2-phenylindole instead of the desired N-hydroxy product.
-
Choice of Base and Solvent: In base-mediated syntheses, the choice of base is crucial. Sodium tert-pentoxide has been shown to be effective for forming N-hydroxyindoles directly.[2] The solvent must be anhydrous; THF or DMF are common choices.
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low reaction yield.
Q4: I see multiple spots on my TLC plate. What are the likely side products and how can I prevent them?
The formation of byproducts is a clear indicator of suboptimal reaction control.
Common Side Products:
-
2-Phenylindole: The most common byproduct, arising from the over-reduction of the nitro group to an amine in reductive methods, or decomposition of the N-hydroxy product.
-
Unreacted Starting Material: Indicates incomplete reaction due to inactive reagents or insufficient reaction time/temperature.
-
Polymeric/Baseline Material: Often results from product decomposition under harsh conditions (e.g., excessive heat or prolonged exposure to acid/base).
Mitigation Strategies:
| Side Product | Probable Cause | Recommended Action |
| 2-Phenylindole | Over-reduction of nitro group (reductive method); Product decomposition. | Maintain strict temperature control. Use a milder reducing agent or reduce the equivalents used. For all methods, use a milder workup. |
| Unreacted Precursor | Inactive base/reducing agent; Insufficient reaction time. | Use fresh, high-purity reagents. Monitor the reaction by TLC and extend the reaction time if necessary. A slight increase in temperature may be warranted. |
| Baseline Material | Product instability; Harsh reaction or workup conditions. | Avoid high temperatures. Neutralize the reaction mixture promptly but gently during workup. Minimize the time the product spends on silica gel. |
Q5: My product appears pure in the crude NMR, but I lose most of it during column chromatography. How can I improve my purification protocol?
This is a classic sign of product instability on silica gel. The acidic nature of standard silica can catalyze the decomposition of sensitive compounds like 1-hydroxyindoles.
Optimized Purification Protocol:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solution of 1-2% triethylamine in your chosen solvent system (e.g., ethyl acetate/hexanes), then flush with the pure solvent system until the eluent is neutral. This deactivates the acidic sites.
-
Use a Gradient Elution: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity. This ensures the product elutes efficiently without excessive band broadening.
-
Work Quickly: Do not let the product sit on the column for an extended period. Collect fractions promptly and combine those containing the pure product.
-
Alternative: Recrystallization: If the crude product is reasonably clean, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be a much gentler purification method.
Part 3: Experimental Protocols & Data
This section provides a validated starting protocol and reference data to guide your experiments.
Protocol: Base-Mediated Synthesis of N-Hydroxyindoles
This protocol is adapted from methodologies reported for the synthesis of N-hydroxy- and N-alkoxyindoles and serves as an excellent starting point.[2]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alkyl 2-(2-nitroaryl)-2-butenoate precursor (1.0 eq).
-
Solvent Addition: Add anhydrous THF or DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add sodium tert-pentoxide (1.5-2.0 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature, monitoring its progress by TLC (staining with permanganate can help visualize the product). Reaction times can vary from 1 to 12 hours.
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using column chromatography on neutralized silica gel as described in Q5.
Data Table: Effect of Reaction Parameters
The following table summarizes how changing key variables can impact the outcome, based on established principles of indole synthesis.[2][4]
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Base | NaOtAm vs. KOtBu | NaOtAm may give higher yields of N-hydroxy product. | Sodium tert-pentoxide (NaOtAm) is a strong yet sterically hindered base, favoring the desired cyclization while minimizing side reactions.[2] |
| Temperature | 0 °C vs. Room Temp | Lower temperature often improves selectivity. | Reduces the rate of decomposition pathways and potential side reactions, favoring the desired intramolecular cyclization. |
| Reaction Time | 1 hour vs. 12 hours | Over-extension can lead to degradation. | Prolonged exposure to strong base can cause the N-hydroxyindole product to decompose. Monitoring by TLC is essential. |
Part 4: Reaction Mechanism
Understanding the mechanism is key to rational troubleshooting. The base-mediated cyclization proceeds through a well-defined pathway.
Caption: Proposed mechanism for base-mediated N-hydroxyindole synthesis.
This mechanism highlights two critical steps: the initial deprotonation to form the reactive enolate and the subsequent intramolecular cyclization. If the base is not strong enough or is deactivated, the first step will be inefficient. The cyclization step is typically irreversible and drives the reaction forward.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
- BenchChem. This compound | 1859-39-8.
-
Somei, M. (2008). [Imagination and creation: 1-hydroxyindole chemistry and the dream challenge]. Yakugaku Zasshi, 128(4), 527-546. [Link]
- Google Patents. (n.d.). Processes for production of indole compounds.
-
Bandaru, S., et al. (2021). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. [Link]
-
PubChem. This compound (C14H11NO). [Link]
Sources
Challenges and solutions in 1-hydroxyindole synthesis
<_>
Welcome to the technical support center for 1-hydroxyindole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthesizing this valuable heterocyclic motif. 1-hydroxyindoles are not only found in bioactive natural products but also serve as crucial synthetic intermediates.[1] However, their synthesis is often plagued by challenges related to stability, yield, and purification.[2]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the common issues encountered in the lab.
Section 1: Troubleshooting Common Synthesis Problems
This section focuses on practical solutions to the most frequent and frustrating issues encountered during the synthesis of 1-hydroxyindoles.
Q1: My reaction yield is consistently low or I'm not getting any product. What are the likely causes and how can I fix it?
Low or no yield is a common frustration in organic synthesis.[3][4][5] For 1-hydroxyindole synthesis, the root cause often lies in one of the following areas:
-
Sub-optimal Reaction Conditions: The delicate nature of the 1-hydroxyindole moiety means that reaction parameters like temperature, time, and reagent concentration are critical.
-
Expert Insight: Reductive cyclization of 2-nitrophenyl derivatives is a popular route.[1][6] The choice of reducing agent is crucial. For instance, while zinc in ammonium chloride or acetic acid can be effective, stannous chloride (SnCl₂) in ethanolic HCl is also commonly used.[6][7] It's important to monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to avoid over-reduction or decomposition.
-
-
Poor Quality of Starting Materials: Impurities in your starting materials can lead to a host of side reactions, consuming your reagents and lowering the yield of the desired product.
-
Atmospheric Moisture and Oxygen: 1-hydroxyindoles can be sensitive to air and moisture, leading to degradation.
-
Protocol: Whenever possible, perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.[4]
-
Q2: I'm observing the formation of multiple unexpected side products. What are they and how can I minimize them?
The formation of multiple products is a clear indicator of competing reaction pathways. In 1-hydroxyindole synthesis, common side products include dimers, over-reduced species, and rearranged products.
-
Dimerization: 1-hydroxyindoles can dimerize to form 2,2'-bisindole derivatives.[2]
-
Causality: This is often acid-catalyzed. If your reaction conditions are too acidic, you may favor this side reaction.[2]
-
Solution: Carefully control the pH of your reaction mixture. Consider using a milder acid or a buffered system.
-
-
Over-reduction: If you are using a reductive cyclization method, it's possible to reduce the N-hydroxy group to an N-H indole.[6]
-
Control Mechanism: The choice of reducing agent and careful monitoring of the reaction are key. For example, catalytic hydrogenation with Pd/C can sometimes lead to over-reduction.[7] Using a stoichiometric reductant like SnCl₂ might offer better control.
-
-
Rearrangement and Substitution Reactions: 1-hydroxyindoles can undergo various rearrangements and nucleophilic substitution reactions, especially under acidic conditions.[2][8]
-
Expert Tip: The stability of the 1-hydroxyindole ring is influenced by substituents. Electron-withdrawing groups at the 4-position can increase stability.[2][9] If you are working with an unstable derivative, consider proceeding to the next step of your synthesis immediately after its formation without prolonged storage.
-
Troubleshooting Flowchart for Low Yield/Side Product Formation
Caption: Troubleshooting decision tree for low yields and side product formation.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and handling of 1-hydroxyindoles.
Q3: What are the most reliable methods for synthesizing 1-hydroxyindoles?
Several synthetic routes to 1-hydroxyindoles have been established, each with its own advantages and disadvantages.[1]
| Synthetic Method | Starting Materials | Key Features & Considerations |
| Reductive Cyclization | 2-(2-nitrophenyl)-aldehydes or -ketones | A widely used and versatile method. The choice of reducing agent is critical for yield and selectivity.[1][6] |
| Batcho-Leimgruber Type Synthesis | Substituted 2-nitrotoluenes | A classic method that can be adapted for 1-hydroxyindole synthesis.[1] |
| Base-Mediated Cyclization | 2-Nitrostyrenes | Can be a one-pot reaction to afford N-hydroxyindoles.[1] |
| Oxidation of Indoles/Indolines | Indoles or Indolines | A direct approach, but can sometimes lead to a mixture of products.[1] |
Expert Recommendation: For general-purpose synthesis, the reductive cyclization of appropriately substituted 2-nitrophenyl derivatives often provides a reliable entry point.
Q4: My 1-hydroxyindole product seems to be unstable. How can I improve its stability for storage and further reactions?
The stability of 1-hydroxyindoles is a significant concern.[2] Here are some strategies to manage this:
-
Substituent Effects: As mentioned earlier, electron-withdrawing groups at the 4-position of the indole ring can enhance stability.[2][9]
-
Protection of the N-hydroxy Group: The hydroxyl group can be protected by converting it to a more stable ether or ester.
-
Storage Conditions: If you need to store the unprotected 1-hydroxyindole, do so at low temperatures (e.g., -20°C or -80°C), under an inert atmosphere, and protected from light.[11]
Workflow for Stabilization of 1-Hydroxyindoles
Caption: Decision workflow for handling and stabilizing 1-hydroxyindoles.
Q5: What are the best practices for the purification of 1-hydroxyindoles?
Purification can be challenging due to the potential instability of these compounds on silica gel.
-
Column Chromatography:
-
Silica Gel: If using silica gel, it's advisable to use a less acidic grade or to deactivate it with a small amount of a neutral amine like triethylamine in the eluent. Work quickly and avoid prolonged exposure of the compound to the stationary phase.
-
Alumina: Neutral or basic alumina can sometimes be a better choice for purifying sensitive compounds.[10]
-
-
Recrystallization: If your product is a solid, recrystallization is often the best method for obtaining highly pure material.
-
General Tip: Always handle the purified compound with care, minimizing its exposure to air and light.
Section 3: Experimental Protocols
Here are some representative, detailed protocols for key transformations in 1-hydroxyindole synthesis.
Protocol 1: Reductive Cyclization of a 2-Nitrophenylacetaldehyde Derivative
This protocol is adapted from established methods for the synthesis of 1-hydroxyindoles.[9][12]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 2-nitrophenylacetaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF and water.
-
Reduction: Cool the solution to 0°C in an ice bath. Add a solution of the reducing agent, for example, aqueous titanium(III) chloride or zinc dust in aqueous ammonium chloride, dropwise to the stirred solution.[9]
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove any inorganic salts.
-
Extraction: Extract the filtrate with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Protection of the N-Hydroxy Group by Methylation
This protocol describes a general procedure for the methylation of a 1-hydroxyindole.[1]
-
Setup: Dissolve the 1-hydroxyindole (1.0 eq) in a polar aprotic solvent such as DMF or acetone in a round-bottom flask under an inert atmosphere.
-
Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 - 1.5 eq), to the solution and stir for 15-30 minutes at room temperature.
-
Methylation: Add a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS) (1.1 - 1.2 eq), dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Quenching and Workup: Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic layer. Purify the resulting 1-methoxyindole by column chromatography.
References
- Somei, M. (2002). Recent advances in the chemistry of 1-Hydroxyindoles, 1-Hydroxytryptophans, and 1-Hydroxytryptamines. Advances in Heterocyclic Chemistry, 82, 101-155.
- Larson, E. R., & Kerr, M. A. (2022). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes.
- ResearchGate. (n.d.).
- Wikipedia. (2023). Baudisch reaction.
- Acheson, R. M., Bolton, R. G., & Hunter, I. (1970). 1-Hydroxyindoles, and products from the reaction of 2-nitrophenylsuccinic anhydride with fluorosulphonic acid. Journal of the Chemical Society C: Organic, 1067-1070.
- Wiley Online Library. (n.d.). Baudisch Reaction.
- Semantic Scholar. (n.d.). SYNTHESIS OF NEW 1-HYDROXYINDOLES FUNCTIONALIZED ON POSITION 3 BY CYCLIZING REDUCTION.
- Somei, M., et al. (2018). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles.
- Somei, M., et al. (2015). Simple Synthetic Method for 1-Hydroxyindole and Its Application to 1-Hydroxytryptophan Derivatives.
- Semantic Scholar. (n.d.).
- Henmi, T., Sakamoto, T., & Kikugawa, Y. (1997). A New Synthesis of 1‐Hydroxyindoles and Spectra of 1‐Hydroxyindole. Semantic Scholar.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- AperTO. (2026). A novel synthesis of N-hydroxyindoles.
- Somei, M., et al. (1992). THE CHEMISTRY OF 1-HYDROXYINDOLE DERIVATIVES: NUCLEOPHILIC SUBSTITUTION REACTIONS ON INDOLE NUCLEUS. HETEROCYCLES, 34(10), 1871-1874.
- BenchChem. (n.d.). Technical Support Center: Strategies for Overcoming Low Yield in Complex Indole Alkaloid Synthesis.
- Thieme. (n.d.). An Improved Synthesis of Hydroxyindoles.
- ResearchGate. (n.d.). Synthesis and Reactivity of N-Hydroxy-2-aminoindoles.
- Sci-Hub. (n.d.). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles.
- The Distant Reader. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- PubMed. (2008). [Imagination and creation: 1-hydroxyindole chemistry and the dream challenge].
- PubMed. (n.d.). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines.
- Semantic Scholar. (n.d.). A NEW SYNTHESIS OF 1-HYDROXYISOINDOLES.
- PubChem. (n.d.). 1-Hydroxyindole.
- MedChemExpress. (n.d.). 4-Hydroxyindole.
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Stability and proper storage conditions for 1-Hydroxy-2-phenylindole
Technical Support Center: 1-Hydroxy-2-phenylindole
Welcome to the technical support resource for this compound (CAS RN: 1859-39-8).[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound, maximizing experimental success and reproducibility. As Senior Application Scientists, we have synthesized data from safety sheets, chemical literature, and extensive laboratory experience to provide you with this comprehensive resource.
Part 1: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Question: What are the ideal long-term storage conditions for solid this compound?
Answer: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[2][3] The inherent instability of the N-hydroxy group in 1-hydroxyindoles makes the compound susceptible to degradation over time.[4] To mitigate this, we recommend the following:
-
Temperature: Store at 2-8°C for short-term use. For long-term archival, storage at -20°C is recommended, similar to best practices for other sensitive indole derivatives like DAPI stock solutions.[5]
-
Atmosphere: While not always mandatory for short-term storage, for long-term stability, flushing the container with an inert gas like argon or nitrogen can displace oxygen and significantly reduce the risk of oxidative degradation.[6]
-
Light: Protect from light to prevent photochemical degradation. Use an amber vial or store the container in a light-blocking secondary container.[6]
-
Moisture: The compound should be kept in a desiccated environment to prevent hydrolysis.[6]
Question: I need to make a stock solution. What solvent should I use and how should I store it?
Answer: The choice of solvent is critical. Based on its partition coefficient (log Pow: 3.18), this compound is significantly more soluble in organic solvents than in water.
-
Recommended Solvents: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are suitable choices for creating high-concentration stock solutions. For working solutions, ethanol or methanol may be appropriate depending on your experimental system's tolerance.
-
Solution Storage: Stock solutions are less stable than the solid compound. We strongly advise preparing fresh solutions for each experiment. If storage is necessary:
-
Store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
-
Use vials with tight-fitting caps (e.g., PTFE-lined) to prevent solvent evaporation and moisture entry.
-
Protect from light by wrapping vials in aluminum foil or using amber vials.
-
Question: What are the visible signs that my this compound might be degrading?
Answer: Visual inspection can often provide the first clue of compound degradation. Look for:
-
Color Change: The pure compound is typically a beige powder.[2] A significant darkening or change in color can indicate oxidation or the formation of degradation products.
-
Clumping or Change in Texture: This may suggest moisture absorption.
-
Reduced Solubility: If the compound becomes difficult to dissolve in a solvent in which it was previously soluble, insoluble degradation products may have formed.
If you observe any of these signs, it is recommended to verify the compound's purity via an analytical method like HPLC or LC-MS before use.
Question: Is this compound particularly hazardous?
Answer: Yes, proper personal protective equipment (PPE) is mandatory. This compound is classified as a hazardous substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated area or a chemical fume hood while wearing protective gloves, a lab coat, and safety goggles.[3]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental issues that may arise from improper storage or handling of this compound.
Question: My assay results are showing poor reproducibility. Could the stability of this compound be the cause?
Answer: Absolutely. Inconsistent results are a hallmark of using a reagent that is degrading. The N-hydroxy group and the electron-rich indole core are susceptible to oxidation, which can lead to the formation of various byproducts that may have different activities or act as inhibitors in your system.[4][8]
To diagnose this, follow the workflow below.
Caption: Troubleshooting workflow for experimental inconsistency.
Question: I'm observing new, unexpected peaks in my LC-MS/HPLC analysis when running a sample with this compound. What could they be?
Answer: The appearance of new peaks is a strong indicator of degradation. Indole derivatives can undergo several degradation pathways, primarily oxidation and hydrolysis.[6]
-
Oxidative Products: The N-hydroxy group is a prime target for oxidation, which could lead to the formation of nitrones or other oxidized species. The indole ring itself can also be oxidized.
-
Dimers/Oligomers: Reactive intermediates formed during degradation can sometimes react with parent molecules to form dimers or larger oligomers.[6] These degradation products will have different retention times and mass-to-charge ratios, resulting in the new peaks you are observing. We recommend using a freshly opened vial of the compound as a reference standard to confirm.
Part 3: Data Summary and Protocols
Table 1: Recommended Storage Conditions Summary
| Form | Temperature | Light/Air | Duration | Key Considerations |
| Solid | 2-8°C | Protect from light & moisture.[2][3] | Months | For routine use. Keep container tightly sealed. |
| Solid | -20°C | Protect from light & moisture. Inert gas overlay recommended. | Years | For long-term archival storage. |
| Stock Solution | -20°C to -80°C | Protect from light. Use airtight vials. | Days to Weeks | Strongly discouraged. Prepare fresh. If necessary, store in single-use aliquots to avoid freeze-thaw cycles.[5][7] |
Experimental Protocol: Preparation and Quality Control of a 10 mM Stock Solution in DMSO
This protocol provides a self-validating method for preparing a stock solution of this compound.
Materials:
-
This compound (CAS: 1859-39-8)
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Argon or Nitrogen gas source (optional, but recommended)
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-Analysis: Before opening the main container, allow it to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a chemical fume hood, carefully weigh the required amount of this compound. (For 1 mL of a 10 mM solution, you need ~2.09 mg; Molecular Weight: 209.24 g/mol ).[1]
-
Dissolution: Add the solid to the amber vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly. If needed, sonicate briefly in a water bath to ensure complete dissolution.[5]
-
Inert Gas Purge (Optional): If storing, gently blow a stream of argon or nitrogen gas over the headspace of the solution for 10-15 seconds before tightly sealing the cap. This displaces oxygen.
-
Quality Control Check: Immediately after preparation, dilute an aliquot of the stock solution to an appropriate concentration for your analytical system (e.g., HPLC, LC-MS). Run the sample to obtain a reference chromatogram and confirm purity. This "time-zero" analysis is crucial for future stability comparisons.
-
Storage: If immediate use is not possible, store in single-use aliquots at -80°C. Label clearly with compound name, concentration, date, and your initials.
References
- Sigma-Aldrich. (2025).
- Benchchem. (n.d.). This compound | 1859-39-8.
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
- NIH National Library of Medicine. (n.d.).
- SciSpace. (2012).
- Thermo Fisher Scientific. (n.d.). DAPI Protocol for Fluorescence Imaging.
- CAS Common Chemistry. (n.d.). 1-Hydroxy-2-phenyl-1H-indole.
- Research Journal of Pharmacy and Technology. (n.d.).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
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- 5. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. rjptonline.org [rjptonline.org]
- 7. scispace.com [scispace.com]
- 8. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Purification of 1-Hydroxy-2-phenylindole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Hydroxy-2-phenylindole. As a molecule of significant interest in synthetic and medicinal chemistry, achieving high purity and yield is paramount. This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, offering explanations grounded in chemical principles and validated protocols.
Introduction to this compound Purification
This compound is a versatile synthetic intermediate. However, its purification is often complicated by the inherent instability of the N-hydroxyindole moiety, which can make it susceptible to degradation.[1] The presence of the hydroxyl group on the indole nitrogen significantly alters the molecule's electronic properties and reactivity compared to its N-unsubstituted counterpart, necessitating carefully optimized purification strategies.[1] This guide addresses common challenges, from crystallization failures to chromatographic difficulties, to ensure you can achieve high-yield recovery of your target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My overall yield of this compound is consistently low after the initial work-up. What are the likely causes and how can I fix this?
Low yield is a frequent issue that can stem from incomplete reactions, product degradation, or inefficient extraction. A systematic approach is crucial to diagnose the problem.
Causality and Troubleshooting Steps:
-
Incomplete Reaction: Before quenching your reaction, confirm the consumption of starting materials using Thin Layer Chromatography (TLC). If the reaction is stalled, you may need to adjust parameters such as temperature, reaction time, or reagent stoichiometry.
-
Product Degradation: N-hydroxyindoles can be sensitive to harsh acidic or basic conditions, as well as prolonged exposure to heat or oxidants.[1]
-
Acid/Base Sensitivity: During aqueous work-up, use mild acids (e.g., dilute citric acid or ammonium chloride) and bases (e.g., sodium bicarbonate) for neutralization and washing steps. Avoid strong acids like HCl or strong bases like NaOH if possible.
-
Thermal Stability: Concentrate the reaction mixture under reduced pressure at a low temperature (e.g., <40°C) to prevent thermal degradation.
-
-
Inefficient Extraction: The product may not be transferring efficiently from the aqueous to the organic phase.
-
Solvent Choice: Use an appropriate organic solvent. Ethyl acetate and diethyl ether are common choices for extracting indole derivatives.[2][3]
-
pH Adjustment: The N-hydroxy group is weakly acidic. Ensure the pH of the aqueous layer is neutral or slightly acidic during extraction to keep the product in its neutral, more organosoluble form.
-
Emulsion Formation: If an emulsion forms, adding brine (saturated NaCl solution) can help break it and improve phase separation.
-
Logical Flow for Troubleshooting Low Yield
Sources
Technical Support Center: Troubleshooting the Synthesis of 1-Hydroxy-2-phenylindole
Welcome to the technical support guide for the synthesis of 1-Hydroxy-2-phenylindole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging heterocyclic scaffold. 1-Hydroxyindoles are valuable synthetic intermediates, but their preparation is frequently complicated by inherent instability and competing reaction pathways.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to help you diagnose and resolve common issues encountered during synthesis. Our approach is grounded in mechanistic principles to empower you to not only fix a specific problem but also to understand the underlying chemistry driving the formation of side products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each question is followed by a detailed analysis of potential causes and a set of actionable solutions.
Q1: My yield of this compound is unexpectedly low. What are the primary causes?
Low yield is the most common complaint and can stem from multiple points in the synthetic sequence, most of which relate to the competition between the desired cyclization and undesired side reactions.
Analysis: Assuming a synthesis route analogous to the Fischer indole synthesis, the critical step is the acid-catalyzed[2][2]-sigmatropic rearrangement of an N-hydroxy-N'-arylhydrazone intermediate.[3] The primary competing reaction is the premature cleavage of the weak N-N bond, which is often exacerbated by harsh acidic conditions or high temperatures.[4] Furthermore, the N-hydroxyindole product itself can be unstable under the reaction conditions, leading to degradation.[1]
Troubleshooting & Optimization Steps:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. N-N Bond Cleavage: The acid catalyst promotes cleavage of the hydrazone intermediate into aniline and iminium ion fragments, which is a major competing pathway. | • Optimize Acid Catalyst: Switch from strong Brønsted acids (HCl, H₂SO₄) to milder Lewis acids (ZnCl₂, BF₃·OEt₂) or polyphosphoric acid (PPA).[3] Screen a range of catalyst loadings to find the optimal concentration. • Control Temperature: Avoid excessively high temperatures. The sigmatropic rearrangement has a significant activation energy, but high heat also accelerates decomposition. Monitor the reaction by TLC and maintain the lowest effective temperature. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing thermal decomposition over time.[5] |
| 2. Product Degradation: The N-hydroxyindole product is sensitive to the acidic conditions required for its formation and can degrade or rearrange upon prolonged exposure. | • Monitor Reaction Closely: Use TLC or LC-MS to determine the point of maximum product formation. Quench the reaction as soon as the starting material is consumed to prevent the product from sitting in the acidic medium. • Protective Trapping: If isolation is problematic, consider a one-pot reaction where the N-hydroxyindole is generated and immediately reacted with an alkylating or acylating agent (e.g., dimethyl sulfate or acetic anhydride) to form a more stable N-alkoxy or N-acetoxy derivative.[6][7] | |
| 3. Incomplete Reaction: The reaction may stall due to insufficient catalyst activity or low temperature. | • Increase Catalyst Loading: Incrementally increase the molar equivalents of the acid catalyst. • Gradual Temperature Increase: Cautiously raise the reaction temperature in 5-10 °C increments while monitoring for product formation versus decomposition. |
Q2: My TLC shows multiple spots, including one that appears to be 2-phenylindole (the NH-indole). Why is the N-hydroxy group being lost?
The presence of the corresponding NH-indole is a clear indicator of a reductive process occurring during the reaction or workup.
Analysis: N-hydroxyindoles are susceptible to reduction, and several reagents used in synthesis can facilitate this. If using a reductive cyclization route (e.g., from a nitro-aromatic precursor), over-reduction is a possible cause.[8] In a Fischer-type synthesis, certain reagents or even metallic impurities can act as reducing agents, especially at elevated temperatures.
Recommended Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions, but also be aware that this does not prevent chemical reduction.
-
Reagent Purity: Ensure the purity of all starting materials and solvents. Avoid using old or improperly stored reagents that may have degraded.
-
Alternative Synthesis: If the problem persists, consider a synthesis that forms the N-hydroxy group in the final step, for example, by oxidation of the corresponding indoline.[9]
-
Workup Conditions: During aqueous workup, avoid using reducing agents like sodium bisulfite unless necessary for color removal, as they can reduce the N-hydroxy group.
Q3: I've isolated byproducts that are not indolic. What could they be?
The isolation of non-indolic byproducts often points to the catastrophic failure of the key cyclization step.
Analysis: As mentioned, the most significant side reaction in a Fischer-type synthesis is the acid-catalyzed cleavage of the N-N bond of the hydrazone intermediate. This leads to the formation of byproducts derived from the original hydrazine and carbonyl components. For the synthesis of this compound, this would likely result in N-hydroxyaniline derivatives and acetophenone-derived fragments.
Common Byproducts and Their Origin:
-
N-Hydroxyaniline: From the cleavage of the N-hydroxy-phenylhydrazine part of the intermediate.
-
Aniline: If the N-hydroxy group is lost prior to or during cleavage.
-
Acetophenone Azine: Formed by the self-condensation of two hydrazone molecules.
-
Polymeric Materials: β-Nitrostyrenes, if used as precursors in reductive cyclization routes, are known to be prone to base-catalyzed polymerization.[8]
Recommended Solutions:
-
Milder Conditions: The best way to suppress N-N bond cleavage is to use milder reaction conditions (lower temperature, less aggressive acid catalyst) that favor the intramolecular[2][2]-sigmatropic rearrangement over intermolecular cleavage.[10]
-
Characterization: Isolate the major byproduct and characterize it (NMR, MS) to confirm its identity. Knowing what it is provides a clear mechanistic clue to what is going wrong.
Q4: My product seems to be decomposing during workup or purification. How can I improve its stability?
This compound is known to be less stable than its NH-counterpart. Decomposition often manifests as darkening of the material or streaking on a TLC plate.
Analysis: The N-hydroxy group makes the molecule susceptible to both oxidation and reduction. It is also sensitive to strong acids and bases and can be thermally labile. Standard purification techniques like silica gel chromatography can sometimes lead to decomposition if the silica is too acidic.
Recommended Solutions:
-
Minimize Heat Exposure: Concentrate solutions at the lowest possible temperature using a rotary evaporator. Avoid prolonged heating.
-
Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in the eluent system (e.g., 1% Et₃N in Hexane/EtOAc) and then flushing with the mobile phase to create a neutral stationary phase.
-
Rapid Purification: Do not let the product sit on the column for extended periods. Elute the product as quickly as is reasonably possible.
-
Crystallization: If possible, crystallization is often a milder purification method than chromatography.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at low temperatures (-20 °C) to maximize its shelf life.
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for the synthesis of this compound, and where do side reactions typically occur?
The most common approach is an adaptation of the Fischer indole synthesis.[3][11] The key steps and points of failure are outlined in the diagram below.
-
Hydrazone Formation: Reaction of an N-hydroxy-arylhydrazine with acetophenone forms the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to the more reactive ene-hydrazine form.
-
[2][2]-Sigmatropic Rearrangement: This is the key C-C bond-forming step. It is acid-catalyzed and involves a cyclic transition state. (Primary Point of Failure)
-
Aromatization & Cyclization: The intermediate rearranges and cyclizes, ultimately eliminating ammonia to form the aromatic indole ring.
The primary side reaction, N-N Bond Cleavage , competes directly with the crucial[2][2]-sigmatropic rearrangement. Harsh conditions favor cleavage, while optimized conditions favor the desired cyclization. A secondary side reaction is the Reduction of the final product to the NH-indole.
Caption: Main vs. Side Pathways in 1-Hydroxyindole Synthesis.
Q2: How does the choice of acid catalyst impact the reaction and the formation of byproducts?
The acid catalyst is critical; it must be strong enough to promote the rearrangement but not so harsh that it favors N-N bond cleavage.[10]
-
Brønsted Acids (HCl, H₂SO₄): Very strong and effective at protonation, but their high acidity can aggressively promote the N-N cleavage side reaction, often leading to lower yields.
-
Lewis Acids (ZnCl₂, BF₃, AlCl₃): These coordinate to the nitrogen atoms, facilitating the rearrangement through a different mechanism that is often milder. They are frequently a better choice for sensitive substrates.[3]
-
Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent/dehydrating agent. It is effective but requires high temperatures, which can lead to degradation if not carefully controlled.
The optimal choice is substrate-dependent, and screening different acids is a recommended optimization step.
Q3: Are there alternative synthetic routes that might avoid these side reactions?
Yes. If the Fischer-type synthesis proves problematic, the main alternative is the reductive cyclization of a nitro-aromatic precursor .[12] A common strategy involves synthesizing a substituted 2-nitrostyrene and then cyclizing it using a reducing agent.
-
Advantages: This route avoids the sensitive N-N bond of a hydrazone intermediate entirely, thus eliminating that major side reaction pathway.
-
Disadvantages: These reactions can have their own set of problems, such as incomplete reduction, over-reduction to the NH-indole, and potential for polymerization of the starting material.[8] The synthesis of the required nitro-aromatic starting material can also be multi-stepped.
Q4: What are the best practices for characterizing this compound and its potential impurities?
Thorough characterization is essential to confirm the structure and purity of your product.
-
¹H NMR: Look for the characteristic signals of the indole ring and the phenyl group. The N-OH proton can be broad and may exchange with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.
-
¹³C NMR: Confirm the number of unique carbons and their chemical environments.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and molecular formula. This is crucial for distinguishing the desired product from the reduced byproduct (2-phenylindole), which will have a mass difference of 16 Da (the mass of oxygen).
-
Infrared (IR) Spectroscopy: Look for the O-H stretch, which will be different from the N-H stretch of the corresponding NH-indole.
-
Thin-Layer Chromatography (TLC): The N-hydroxyindole will typically have a different Rf value than the NH-indole (often lower, i.e., more polar). Staining with a potassium permanganate (KMnO₄) dip can be effective as the N-hydroxy group is easily oxidized.
References
-
Gholap, A. R., et al. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. Available at: [Link]
-
Bernhardson, D. J., et al. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 86(7), 5199-5208. Available at: [Link]
-
Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
-
O'Connor, J. M., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(2), 974-986. Available at: [Link]
-
Somei, M. (2019). Recent advances in the chemistry of 1-Hydroxyindoles, 1-Hydroxytryptophans, and 1-Hydroxytryptamines. HETEROCYCLES, 99(1), 1-1. Available at: [Link]
-
Cacchi, S., et al. (2020). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 25(21), 5021. Available at: [Link]
-
Various Authors. (n.d.). Rearrangement Reactions. LibreTexts Chemistry. Available at: [Link]
-
Giraudo, A., et al. (2017). A novel synthesis of N-hydroxy-3-aroylindoles by [3+2] cycloaddition between nitrosoarenes and aryl propargyl ketones. Organic & Biomolecular Chemistry, 15(3), 514-525. Available at: [Link]
-
Somei, M., et al. (1992). THE CHEMISTRY OF 1-HYDROXYINDOLE DERIVATIVES: NUCLEOPHILIC SUBSTITUTION REACTIONS ON INDOLE NUCLEUS. HETEROCYCLES, 34(10), 1881-1884. Available at: [Link]
-
Kamal, A., et al. (2001). Dioxomolybdenum(VI)‐Catalyzed Reductive Cyclization of Nitroaromatics. Synthesis of Carbazoles and Indoles. Advanced Synthesis & Catalysis, 343(5), 451-454. Available at: [Link]
-
Cacchi, S., et al. (2018). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Chemistry – A European Journal, 24(53), 14063-14068. Available at: [Link]
-
De, S. K. (2021). 1 Rearrangement Reactions. In Applied Organic Chemistry. Wiley-VCH. Available at: [Link]
-
Lee, J. Y., et al. (2020). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 25(1), 123. Available at: [Link]
-
Somei, M., et al. (2000). Rearrangement Reaction of 1-Ethoxy- and this compound. HETEROCYCLES, 53(7), 1533-1538. Available at: [Link]
-
Soderberg, B. C. G., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 144, 133578. Available at: [Link]
-
Soderberg, B. C. G., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 144, 133578. Available at: [Link]
-
Cardellini, M., et al. (1972). Acid-catalysed rearrangements. Specific syntheses of 2,3-disubstituted indoles and N-hydroxyindoles. Journal of the Chemical Society, Perkin Transactions 1, 2195-2198. Available at: [Link]
-
Nikbakht, M., et al. (2012). Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones. Organic Letters, 14(1), 152-155. Available at: [Link]
-
Novikov, R. A., et al. (2021). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chemistry of Heterocyclic Compounds, 57(8), 759-764. Available at: [Link]
-
El-Sayed, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(31), 19137-19163. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved January 14, 2026, from [Link]
-
Soderberg, B. C. G., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 144, 133578. Available at: [Link]
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- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's intricacies, enabling you to optimize your syntheses and overcome common challenges.
Introduction to the Fischer Indole Synthesis
First described by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2][4][5]
The elegance of this reaction lies in its ability to generate complex indole structures from readily available starting materials. However, its success is highly dependent on a careful balance of reaction parameters. This guide will help you navigate these complexities to achieve optimal results.
Core Reaction Mechanism
A fundamental understanding of the multi-step mechanism is crucial for effective troubleshooting.[2][3][4] The process, catalyzed by either Brønsted or Lewis acids, can be summarized as follows:
-
Hydrazone Formation: The initial step is the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[2][4]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[2][4]
-
[1][1]-Sigmatropic Rearrangement: This is the key bond-forming step, where the protonated enamine undergoes a concerted rearrangement, leading to the cleavage of the N-N bond and the formation of a C-C bond.[2][3][4]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.[2][4]
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.[2][4]
Below is a diagram illustrating the key mechanistic steps:
Troubleshooting Guide & FAQs
This section addresses specific problems that you may encounter during the Fischer indole synthesis in a question-and-answer format.
Low or No Yield
Q1: My reaction is not working, or the yield is very low. What are the most common causes?
Several factors can contribute to a low or no yield in a Fischer indole synthesis. The most common culprits are related to the choice of catalyst, reaction temperature, and the nature of the substituents on your starting materials.[6]
Troubleshooting Steps:
-
Evaluate Your Acid Catalyst: The choice of acid is critical and often substrate-dependent.[6][7]
-
Increase Acid Strength: If your reaction is sluggish, consider switching to a stronger acid. For example, if you are using acetic acid, you might try polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[8]
-
Catalyst Screening: It is often beneficial to screen a panel of both Brønsted (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) to find the optimal conditions for your specific substrate.[3][7]
-
-
Optimize the Reaction Temperature: This reaction often requires elevated temperatures to overcome the activation energy of the[1][1]-sigmatropic rearrangement.[8]
-
Increase Temperature: If you are running the reaction at a moderate temperature, a careful increase may be necessary. Refluxing in a higher-boiling solvent like toluene or xylene can be effective.[7]
-
Monitor for Decomposition: Be aware that excessively high temperatures can lead to degradation of starting materials or the final product.[8]
-
-
Assess Substituent Effects: The electronic properties of the substituents on both the arylhydrazine and the carbonyl component can have a profound impact on the reaction's success.
-
Electron-Donating Groups (EDGs): EDGs on the arylhydrazine can sometimes favor an undesired N-N bond cleavage, leading to the formation of anilines and other byproducts.[6][8]
-
Electron-Withdrawing Groups (EWGs): EWGs on the arylhydrazine can slow down the desired rearrangement, necessitating harsher reaction conditions (stronger acid, higher temperature).[7][8]
-
Steric Hindrance: Bulky substituents on either reactant can sterically hinder the reaction.[6] In such cases, a different synthetic route might be necessary.
-
-
Check the Purity of Your Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can inhibit the reaction.[6][8] Ensure your starting materials are pure, and consider using freshly distilled or purified phenylhydrazine.
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Screen Brønsted and Lewis acids (e.g., AcOH, PPA, ZnCl₂, BF₃·OEt₂) | The optimal acid is substrate-dependent. Stronger acids can promote cyclization for less reactive substrates.[7][8] |
| Temperature | Optimize, often requiring elevated temperatures (reflux) | To overcome the activation energy of the key[1][1]-sigmatropic rearrangement step.[8] |
| Solvent | Test a range of solvents (e.g., acetic acid, toluene, ethanol) | The solvent can significantly influence the reaction outcome. Acetic acid can act as both a solvent and a catalyst.[7] |
| Reactant Purity | Use high-purity starting materials | Impurities can lead to unwanted side reactions and inhibit the catalyst.[6] |
Formation of Side Products
Q2: I am observing multiple spots on my TLC plate. What are the likely side reactions?
The formation of side products is a common issue. The most prevalent side reactions include N-N bond cleavage, the formation of regioisomers, and aldol condensation.[8]
Troubleshooting Steps:
-
Addressing N-N Bond Cleavage: This is a major competing pathway, especially with electron-rich arylhydrazines, leading to aniline byproducts.[8]
-
Milder Conditions: Try using a milder acid or lower reaction temperature to disfavor the N-N bond cleavage pathway.
-
Lewis Acids: In some cases, Lewis acids may promote the desired cyclization over N-N bond cleavage.
-
-
Controlling Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone, a mixture of two regioisomeric indoles can be formed.[4]
-
Minimizing Aldol Condensation: Aldehydes and ketones capable of enolization can undergo self-condensation under acidic conditions, reducing the yield of the desired indole.[8]
-
Reaction Conditions: Lowering the reaction temperature or using a less acidic catalyst may help to suppress this side reaction.
-
Purification Challenges
Q3: I am having difficulty purifying my crude indole product. What are some effective strategies?
The purification of indole derivatives can be challenging due to the presence of closely related impurities and baseline streaking on silica gel.[6]
Troubleshooting Steps:
-
Column Chromatography: This is the most common purification method.
-
Solvent System Optimization: A systematic approach to finding the right eluent system is key. A gradient elution may be necessary to separate closely eluting compounds.
-
Alternative Stationary Phases: If you are struggling with separation on standard silica gel, consider using alumina or reverse-phase silica (C18).
-
Additive Use: For basic indole products, adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent can improve peak shape and reduce tailing.
-
-
Recrystallization: This can be a highly effective method for obtaining high-purity material, although it may result in lower recovery.[6] Experiment with different solvent systems to find one that provides good differential solubility for your product and impurities.
Experimental Protocols
General Procedure for Fischer Indole Synthesis
This protocol provides a general guideline. The specific reagents, amounts, and conditions should be optimized for each substrate.[7]
1. Hydrazone Formation (Optional - can be performed in one pot):
-
In a round-bottom flask, dissolve the arylhydrazine (or its hydrochloride salt) and the ketone or aldehyde (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).
2. Cyclization:
-
To the mixture containing the hydrazone, add the acid catalyst. If using a strong acid like H₂SO₄, add it dropwise and with cooling.
-
If performing a one-pot synthesis, the arylhydrazine and carbonyl compound are mixed in the chosen solvent, and the acid catalyst is added directly.[1][5]
3. Heating:
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress using TLC.[7]
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.[7]
-
Otherwise, carefully neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[6]
Example: Synthesis of 1,2,3,4-Tetrahydrocarbazole
This procedure is adapted from a known method.[7]
-
To a 100 mL round-bottom flask, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).
-
Begin stirring and heat the mixture to reflux.
-
Slowly add phenylhydrazine (5.4 g) dropwise over 30 minutes.
-
Continue to reflux for an additional hour after the addition is complete.
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry to yield 1,2,3,4-tetrahydrocarbazole.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
Robinson, B. (1981). The Fischer indole synthesis. Chemical Reviews, 81(6), 535-569. Retrieved from [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. Retrieved from [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. DOI:10.1039/C7RA10716A. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5789–5791. Retrieved from [Link]
-
Collegedunia. (n.d.). Fischer Indole Synthesis. Collegedunia. Retrieved from [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Retrieved from [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5789–5791. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved from [Link]
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. collegedunia.com [collegedunia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Spectroscopic Analysis of N-Hydroxy Compounds
Welcome to the technical support center for the spectroscopic analysis of N-hydroxy compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in characterizing these unique and often labile molecules. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your experimental work.
Section 1: Core Challenges & Sample Integrity FAQs
N-hydroxy compounds, including hydroxylamines, hydroxamic acids, and N-oxides, are notorious for their chemical instability and complex spectroscopic behavior. Before blaming an instrument, it is crucial to address the integrity of the sample itself.
Q1: My N-hydroxy compound seems to degrade rapidly in solution, showing multiple new peaks in my LC-MS or NMR. What's happening and how can I prevent it?
A1: This is the most common issue faced during the analysis of N-hydroxy compounds. The primary culprits are oxidation and hydrolysis.[1] The N-hydroxy moiety is susceptible to degradation, especially in non-optimal pH conditions or in the presence of trace oxidizing agents.[1]
-
Causality: The nitrogen-oxygen bond is relatively weak and prone to cleavage. In aqueous solutions, hydrolysis can occur, particularly under acidic or basic conditions, breaking down your compound.[1] Furthermore, the hydroxylamine group can be easily oxidized, leading to a cascade of byproducts.[1]
-
Troubleshooting Steps:
-
Control pH: Whenever possible, prepare solutions in a buffered system close to neutral pH (6.0-7.5). Avoid highly acidic or basic conditions.[1]
-
Use High-Purity Solvents: Ensure all solvents are fresh and free from peroxides or metal ion contaminants, which can catalyze degradation.[1]
-
Protect from Light: N-hydroxy compounds can be photosensitive. Use amber vials and minimize exposure to ambient and UV light during all stages of handling.[1]
-
Maintain Low Temperatures: Prepare and handle samples on ice or using a cooling block. For storage, prepare solutions fresh. If short-term storage is necessary, refrigerate at 2-8°C. For longer-term storage, flash-freeze aliquots and store at -80°C, but be sure to perform freeze-thaw stability tests.[1]
-
Consider Antioxidants: For some applications, adding a small amount of a compatible antioxidant (e.g., ascorbic acid) to the solution can be beneficial. However, you must first verify that the antioxidant does not interfere with your analysis.[2]
-
Q2: What are the best practices for storing N-hydroxy compounds, both as solids and in solution?
A2: Proper storage is critical to ensure the long-term integrity of your compound.
-
Solid Form: Store in a tightly sealed container in a desiccator, protected from light and moisture, at the recommended temperature (often 2-8°C).[1] Many N-hydroxy compounds are hygroscopic.
-
Solution Form: The cardinal rule is to prepare solutions fresh for each experiment.[1] If you must store a solution, use a buffered, neutral pH solvent, protect it from light, and keep it refrigerated for only short periods.[1]
General Troubleshooting Workflow
The following diagram outlines a logical workflow when encountering unexpected spectroscopic results.
Caption: General troubleshooting workflow for spectroscopic analysis.
Section 2: Troubleshooting by Spectroscopic Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: The proton peak for my N-OH group is very broad, weak, or completely absent. Why?
A3: This is a classic characteristic of exchangeable protons (like O-H and N-H). Several factors are at play:
-
Chemical Exchange: The N-OH proton can exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities in the deuterated solvent.[3] This rapid exchange on the NMR timescale leads to signal broadening. If your sample is wet, the hydroxyl peak may be incorporated into the water peak.[4]
-
Deuterium Exchange: In protic deuterated solvents like MeOD-d₄ or D₂O, the N-OH proton will exchange with deuterium (N-OD). Since deuterium is not observed in ¹H NMR, the peak will disappear entirely.[3]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause broadening in adjacent protons. This effect is often more pronounced in certain molecular environments.
Q4: How can I definitively confirm the identity of an N-OH proton peak?
A4: The D₂O shake is the standard method. This simple experiment uses the principle of deuterium exchange to your advantage. After acquiring a standard ¹H NMR spectrum, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The N-OH proton will exchange with deuterium, causing its peak to disappear or significantly diminish.[3] For a detailed procedure, see Protocol 2 .
Q5: My aromatic or aliphatic signals are overlapping and difficult to interpret. What can I do?
A5: Peak overlap can obscure crucial coupling information and make integration inaccurate.
-
Change the Solvent: The chemical shift of a proton is influenced by the surrounding solvent environment. Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant shifts in your peaks, often resolving the overlap.[3] Other useful solvents include acetone-d₆ and DMSO-d₆.
-
Change the Temperature: For some molecules, you may be observing multiple conformers or rotamers that are slowly interconverting on the NMR timescale, leading to a complicated spectrum. Acquiring the spectrum at a higher temperature can increase the rate of bond rotation, causing the distinct signals to coalesce into a single, averaged peak.[3]
-
Increase Spectrometer Field Strength: If available, using a higher field magnet (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion, spreading the peaks out and potentially resolving overlap.
| Solvent | Typical Residual Peak (ppm) | Properties | Best For... |
| Chloroform-d (CDCl₃) | 7.26 | Non-polar, versatile | General purpose screening of non-polar to moderately polar compounds. |
| Benzene-d₆ (C₆D₆) | 7.16 | Non-polar, aromatic | Resolving peak overlap through aromatic solvent-induced shifts (ASIS). |
| Acetone-d₆ | 2.05 | Polar, aprotic | Compounds that are not soluble in CDCl₃.[3] |
| DMSO-d₆ | 2.50 | Highly polar, aprotic | Polar compounds, good for observing exchangeable protons (slower exchange). |
| Methanol-d₄ (CD₃OD) | 3.31 (OH at 4.87) | Polar, protic | Polar compounds, but will cause exchange of N-OH protons.[3] |
Mass Spectrometry (MS)
Q6: I'm analyzing an N-oxide metabolite and I'm having trouble distinguishing it from a standard hydroxylated (C-OH) metabolite. How can MS help?
A6: This is a common bioanalytical challenge. Different ionization techniques and fragmentation patterns are key.
-
Ion Source Temperature: N-oxides can be thermally labile. In an ion source with high temperatures, such as some APCI sources, N-oxides can degrade back to the parent analyte.[2] Using a "cooler" ionization source like ESI can often reduce this in-source degradation.[5]
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) provides the most definitive clues.
-
N-Oxides: Often show a characteristic neutral loss of an oxygen atom ([M+H - 16]⁺). A small loss of water may be observed, but it is typically not the dominant fragment.[5]
-
Aliphatic C-OH: Show a predominant loss of water ([M+H - 18]⁺).[5]
-
Phenolic C-OH: The loss of water is generally not a favored fragmentation pathway.[5]
-
Q7: My N-hydroxy compound appears to fragment even before MS/MS analysis (in-source decay). How can I get a clean molecular ion?
A7: In-source decay or fragmentation suggests the compound is unstable under the ionization conditions.
-
Optimize Ion Source Parameters: Systematically reduce the ion source temperature and capillary voltages. Use the gentlest possible conditions that still provide adequate signal.[2]
-
Change Ionization Source: As mentioned, ESI is generally softer than APCI and can be more suitable for thermally sensitive molecules like N-oxides.[5]
-
Derivatization: For GC-MS applications, derivatizing the hydroxyl group (e.g., silylation with TMS) can significantly increase thermal stability and produce predictable fragmentation patterns.[6][7]
UV-Vis and IR Spectroscopy
Q8: My UV-Vis spectrum (λmax) shifts when I change the solvent or pH. Is this normal?
A8: Yes, this is expected and provides structural information. The N-hydroxy group's electronic environment is sensitive to its surroundings.
-
Solvent Polarity: Changing solvent polarity can alter the energy gap between the ground and excited states, causing a shift in the maximum absorbance wavelength (λmax). This is particularly true for compounds with existing conjugated systems.[8][9]
-
pH Changes: Altering the pH can protonate or deprotonate the N-hydroxy group or other functional groups in the molecule. This changes the electronic structure and often leads to a significant shift in the λmax, which can be used to determine pKa values.
Q9: How do I identify the N-OH group in an IR spectrum?
A9: The O-H stretch of an N-hydroxy group typically appears as a broad band in the 3400-3200 cm⁻¹ region.[10] Its broadness is due to hydrogen bonding.[10] This can sometimes be confused with an alcohol's O-H or a primary/secondary amine's N-H stretch.
-
O-H vs. N-H: The O-H band is generally broader and more "tongue-like" than the N-H stretch.[10][11] Primary amines (R-NH₂) often show two sharp peaks, while secondary amines (R₂-NH) show one.
-
Look for Corroborating Peaks: Also look for other characteristic bands, such as the N-O stretch, which can appear in the fingerprint region and help confirm your assignment.
Section 3: Advanced Topics - Tautomerism & Metal Chelation
Q10: My sample is pure by LC-MS, but the NMR spectrum looks like a mixture of two different, but related, compounds. Could this be tautomerism?
A10: Yes, this is a strong possibility. N-hydroxy compounds, particularly those with imine or amide functionalities like N-hydroxy amidines, can exist as a mixture of tautomers in equilibrium.[12] A common example is the equilibrium between an amide oxime form and an imino hydroxylamine form.[12][13]
-
Mechanism: Tautomers are structural isomers that readily interconvert, most often by the migration of a proton.[14] While the energy difference between these forms can be small (4-10 kcal/mol), the barrier to interconversion at room temperature can be high, making them distinct species on the NMR timescale.[12][13]
-
Troubleshooting:
-
Variable Temperature NMR: As with rotamers, acquiring spectra at different temperatures can help. If the peaks coalesce at higher temperatures, it suggests a dynamic equilibrium.
-
Solvent Studies: The position of the tautomeric equilibrium can be highly dependent on the solvent.[8] Acquiring spectra in both protic and aprotic solvents can shift the equilibrium and help identify the different species. Water, in particular, can facilitate the interconversion between tautomers.[12][13]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. davuniversity.org [davuniversity.org]
- 12. researchgate.net [researchgate.net]
- 13. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 2-Phenylindole Derivatives
Welcome to the Technical Support Center for the scalable synthesis of 2-phenylindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important class of compounds. 2-phenylindoles are privileged structures in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1]
This resource aims to bridge the gap between theoretical knowledge and practical application by offering field-proven insights and explaining the causality behind experimental choices, ensuring the protocols described are robust and self-validating.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of 2-phenylindole derivatives in a question-and-answer format.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing substituted indoles by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[2] For 2-phenylindoles, this typically involves the reaction of phenylhydrazine with acetophenone or a related ketone.[3]
Q1: My Fischer indole synthesis of a 2-phenylindole derivative is resulting in a low yield. What are the common contributing factors?
A1: Low yields in Fischer indole synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: This reaction is highly sensitive to temperature, acid strength, and reaction time.[4] Excessive heat can lead to degradation, while insufficient heat may result in an incomplete reaction.
-
Inappropriate Acid Catalyst: The choice of acid catalyst, whether a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, PPA), is critical and often substrate-dependent.[2][4]
-
Purity of Starting Materials: Impurities in the arylhydrazine or the ketone can lead to undesired side reactions.[2] It is crucial to use pure starting materials.
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting side reactions over the desired cyclization.[2][5][6]
Q2: I am observing the formation of multiple byproducts in my Fischer indole synthesis. What are they, and how can I minimize them?
A2: Common byproducts include aniline derivatives from N-N bond cleavage and indolenine isomers.[5][6] To minimize these:
-
Optimize the Acid Catalyst: Screening different acid catalysts and their concentrations can significantly reduce byproduct formation.[4]
-
Control the Temperature: Carefully controlling the reaction temperature can favor the desired reaction pathway.
-
Consider a One-Pot Procedure: Performing the hydrazone formation and subsequent indolization in a single pot can minimize handling losses and improve overall efficiency.[4]
Q3: Can microwave irradiation be used to improve the Fischer indole synthesis for 2-phenylindoles?
A3: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be highly effective for the Fischer indole synthesis.[7][8] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. For example, the synthesis of 2-phenylindole from phenylhydrazine and propiophenone, which conventionally takes 8 hours, can be completed in 10 minutes with a higher yield using microwave irradiation.[7]
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-bromoacetophenone with an excess of aniline to form a 2-arylindole.[9][10] While historically plagued by harsh conditions and low yields, modern modifications have improved its utility.[9][10]
Q1: My Bischler-Möhlau synthesis is giving a very low yield and a complex mixture of products. What are the likely causes?
A1: The classical Bischler-Möhlau synthesis is known for its harsh reaction conditions, which can lead to poor yields and unpredictable regioselectivity.[9][11] Key issues include:
-
High Temperatures: The high temperatures required can cause degradation of starting materials and products.
-
Excess Aniline: While necessary for the reaction, the large excess of aniline can complicate purification.
-
Regioselectivity: The reaction can sometimes yield a mixture of 2-aryl and 3-aryl indole regioisomers.[11]
Q2: Are there modern, more scalable versions of the Bischler-Möhlau synthesis?
A2: Yes, several modifications have been developed to address the limitations of the classical method. A notable improvement is the use of microwave irradiation in a solvent-free, one-pot procedure.[12][13] This approach offers significantly improved yields, shorter reaction times, and is more environmentally friendly.[12][13]
Palladium-Catalyzed Syntheses
Modern cross-coupling reactions, particularly those catalyzed by palladium, have become powerful tools for the synthesis of 2-phenylindoles. These methods often offer milder reaction conditions and greater functional group tolerance.
Q1: I am attempting a Suzuki-Miyaura coupling to synthesize a 2-phenylindole derivative, but the reaction is sluggish. How can I optimize it?
A1: The success of a Suzuki-Miyaura coupling depends on several factors:
-
Choice of Base: The base is crucial for activating the boronic acid.[14] Common choices include carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄).[14] Screening different bases is often necessary.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the reaction.
-
Catalyst Precursor: Using a pre-catalyst can ensure the efficient generation of the active Pd(0) species.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous base solution is typically used.
Q2: What are some common pitfalls in palladium-catalyzed C-H arylation for 2-phenylindole synthesis?
A2: While powerful, C-H arylation can be challenging. Common issues include:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by various species in the reaction mixture.
-
Regioselectivity: Directing the arylation to the C2 position of the indole can be challenging, as the C3 position is often more reactive.[1]
-
Substrate Scope: The reaction may not be tolerant of all functional groups.
A recently developed palladium-catalyzed tandem nucleophilic addition/C-H functionalization of anilines and bromoalkynes provides an efficient route to 2-phenylindoles with excellent regioselectivity.[15][16][17]
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from microwave-assisted methods that have demonstrated high efficiency.[7][8]
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Acetic acid (catalyst)
-
Ethanol (solvent)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine phenylhydrazine (1.0 mmol) and acetophenone (1.1 mmol) in ethanol (5 mL).
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 150 °C) for a specified time (e.g., 10-20 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | Several hours | 10-20 minutes |
| Typical Yield | Moderate | High |
| Conditions | Reflux | Elevated temperature and pressure |
Protocol 2: One-Pot, Solvent-Free Bischler-Möhlau Synthesis of 2-Phenylindole
This protocol is based on modern, environmentally friendly modifications of the Bischler-Möhlau synthesis.[12][13]
Materials:
-
Aniline
-
α-Bromoacetophenone
-
Sodium bicarbonate
-
Microwave reactor
Procedure:
-
In a mortar and pestle, grind together aniline (2.0 mmol), α-bromoacetophenone (1.0 mmol), and sodium bicarbonate (1.0 mmol) to create a homogeneous solid mixture.
-
Transfer the mixture to a microwave-safe vessel.
-
Irradiate the solid mixture in a microwave reactor at a specified power (e.g., 540 W) for a short duration (e.g., 45-60 seconds).
-
After cooling, dissolve the resulting solid in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Classical Bischler-Möhlau | Microwave-Assisted, Solvent-Free |
| Solvent | Excess aniline | None |
| Reaction Time | Hours | Minutes |
| Yield | Often low | Good to excellent |
| Work-up | Difficult | Simplified |
Visualizations
Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis.
Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
References
-
Yang, X., et al. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. ACS Publications. [Link]
-
Reisman, S. E., et al. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]
-
Reisman, S. E., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
-
ijrpr. MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. [Link]
-
Kim, H., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. NIH. [Link]
-
Hewitt, M. C., & Shao, L. (2006). Synthesis of 2-phenylindoxyls. Arkat USA. [Link]
-
Organic Chemistry Portal. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. [Link]
-
Cacchi, S., et al. (2010). Microwave-assisted synthesis of indole and azaindoles via microwave-assisted cycloisomerization in water of 2-alkynylanilines and alkynylpyridinamines. [Link]
-
ACS Publications. Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development. [Link]
-
Sridharan, V., et al. (2005). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum. [Link]
-
Mondal, D., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. [Link]
-
Mondal, D., et al. (2020). Synthesis of various 2-phenylindole derivatives via the optimized conditions. ResearchGate. [Link]
-
Oskooie, H. A., et al. (2006). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. NIH. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Reddit. Problems with Fischer indole synthesis. [Link]
-
Slideshare. Preparation of 2-phenylindole. [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. [Link]
-
Vara, B. A., et al. (2017). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. [Link]
-
MDPI. A General and Scalable Synthesis of Polysubstituted Indoles. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
ResearchGate. (PDF) Fischer Indole Synthesis. [Link]
-
PubMed Central. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. [Link]
-
PubMed. A General and Scalable Synthesis of Polysubstituted Indoles. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
ResearchGate. A General and Scalable Synthesis of Polysubstituted Indoles. [Link]
-
ACS Publications. Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Letters. [Link]
-
ResearchGate. Palladium‐catalysed synthesis of 2‐phenylindoles via nucleophilic... [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. [Link]
- Google Patents. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same.
-
MDPI. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]
-
ResearchGate. (PDF) Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
chemeurope.com. Bischler-Möhlau indole synthesis. [Link]
-
Sciencemadness Discussion Board. Synthesis of 2-Phenyl-Indole. [Link]
-
Sci-Hub. ChemInform Abstract: Synthesis of 2‐Phenylindole N‐Derivatives under Conditions of Catalysis by Palladium Complexes. [Link]
-
ResearchGate. (PDF) Bischler Indole Synthesis. [Link]
-
Studylib. 2-Phenylindole Synthesis: Fischer Indole Method. [Link]
Sources
- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of 2-phenylindole | PDF [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 12. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Chemistry of 1-Hydroxyindoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers working with 1-hydroxyindoles. This guide is designed to address the unique challenges posed by the inherent instability of the N-hydroxyindole scaffold. Our goal is to provide you with a deeper understanding of the underlying chemistry and equip you with practical, field-proven strategies to ensure the success and reproducibility of your experiments. We will move beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot effectively.
Part 1: Frequently Asked Questions - Understanding the Instability
This section addresses the fundamental reasons behind the instability of 1-hydroxyindoles.
Q1: Why is my 1-hydroxyindole decomposing upon isolation or during the reaction?
Answer: The instability of the 1-hydroxyindole core is intrinsic to its electronic structure. Several factors contribute to its degradation:
-
Weak N-O Bond: The nitrogen-oxygen single bond is inherently weak (average energy ~57 kcal/mol) and susceptible to cleavage under various conditions, including thermal stress, reduction, or even basic catalysis.[1][2] This can initiate decomposition cascades.
-
Air Oxidation: Many 1-hydroxyindoles are highly sensitive to atmospheric oxygen.[3] The electron-rich indole ring system can facilitate oxidation, often leading to the formation of complex oligomeric or polymeric materials, which may appear as an intractable green or brown powder.[4] For example, 1-hydroxy-2,3-dimethylindole rapidly converts to 3-hydroxy-2,3-dimethyl-3H-indole N-oxide in the presence of air.[3]
-
Acid/Base Sensitivity: Both strong acids and bases can catalyze decomposition. Acids can lead to polymerization or self-condensation reactions, a known issue for indole derivatives.[5] Bases can facilitate N-O bond cleavage or other rearrangements.[2][6]
-
Light Sensitivity: Like many complex organic molecules, prolonged exposure to light can provide the energy to initiate radical-based decomposition pathways.
Q2: I've observed my reaction mixture turning dark brown/black. What is happening?
Answer: A dark, insoluble precipitate is a classic sign of 1-hydroxyindole polymerization or oxidative degradation.[4] This occurs when the reactive intermediate, once formed, reacts with itself or other species in the mixture instead of your intended substrate. This is particularly common when the 1-hydroxyindole is generated in situ and its concentration builds up before the desired reaction can occur. The color change is due to the formation of highly conjugated, complex structures.
Q3: My NMR spectrum of a crude 1-hydroxyindole looks messy, with broad peaks. Is this normal?
Answer: This is a common and often misinterpreted observation. While it can indicate decomposition, it can also be due to the presence of minor paramagnetic species formed from trace oxygen exposure. Furthermore, the NMR spectra of some 1-hydroxyindoles have been shown to be highly sensitive to trace amounts of moisture, leading to peak broadening and shifts that require careful interpretation.[7] It is crucial to use anhydrous deuterated solvents and prepare samples under an inert atmosphere for the most reliable data.
Part 2: Troubleshooting Guide - Proactive & Reactive Solutions
This section provides actionable steps to overcome common experimental hurdles.
Q4: My reaction involving a 1-hydroxyindole is low-yielding. How can I improve it?
Answer: Low yields are typically rooted in substrate degradation. The primary strategy is not to isolate the 1-hydroxyindole but to use it directly after its formation or, more robustly, to protect the hydroxyl group.
Strategy 1: In Situ Generation and Trapping
If the subsequent reaction is fast, generating the 1-hydroxyindole in the presence of your reaction partner ("in situ trapping") can be effective. This keeps the steady-state concentration of the unstable intermediate low, favoring the desired reaction over decomposition.
Strategy 2: Protection of the N-OH Group
This is the most reliable and widely recommended strategy for handling these molecules.[4] Converting the reactive N-OH group to a more stable N-O-Alkyl (N-alkoxy) or N-O-Acyl (N-acyloxy) derivative dramatically improves stability. The N-methoxy group is particularly effective; 1-methoxyindole is a stable, isolable compound that can be stored in the dark for extended periods.[4]
Workflow: Stabilizing a 1-Hydroxyindole via N-Alkoxylation
Caption: Workflow for the protection of unstable 1-hydroxyindoles.
Q5: I need to perform an electrophilic substitution (e.g., Vilsmeier-Haack, Friedel-Crafts). Why is it failing?
Answer: Standard conditions for many electrophilic aromatic substitution reactions are acidic, which is often detrimental to the 1-hydroxyindole core.[5] The N-OH group can be protonated, which may facilitate N-O bond cleavage or other undesired pathways.
Troubleshooting Steps:
-
Protect the Hydroxyl Group: Convert the 1-hydroxyindole to a 1-methoxy or 1-benzyloxy derivative first. These are much more stable under acidic conditions.
-
Use Milder Lewis Acids: If direct substitution is attempted, screen milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) in place of stronger ones like AlCl₃.
-
Control Temperature: Perform the reaction at the lowest possible temperature (e.g., -78 °C to 0 °C) to disfavor decomposition pathways.
Q6: I am attempting a transition-metal-catalyzed cross-coupling reaction and observing catalyst decomposition or no reaction.
Answer: The N-OH group can act as an oxidizing agent or a coordinating ligand, which can interfere with the catalytic cycle of metals like palladium, copper, or rhodium.[8]
Troubleshooting Steps:
-
Protect the Hydroxyl Group: This is the most effective solution. A 1-methoxyindole is generally a well-behaved substrate in many cross-coupling reactions.[9]
-
Ligand Screening: The choice of ligand is critical. More electron-rich, bulky phosphine ligands can sometimes stabilize the metal center against deactivation.
-
Inert Atmosphere: Rigorously exclude oxygen. The combination of an already oxygen-sensitive substrate and a metal catalyst can exacerbate oxidative degradation. Use Schlenk line techniques and deoxygenated solvents.
Part 3: Key Experimental Protocols
These protocols are provided as a validated starting point for your experiments.
Protocol 1: Synthesis and In Situ Protection of 1-Hydroxyindole as 1-Methoxyindole
This protocol is adapted from methodologies described in the literature for the reductive cyclization of nitro compounds followed by immediate alkylation.[6][10]
Materials:
-
Appropriate 2-nitrostyrene or 2-nitrophenyl derivative
-
Reducing agent (e.g., SnCl₂·2H₂O, Pd/C with H₂)
-
Base (e.g., NaH 60% dispersion in oil, anhydrous K₂CO₃)
-
Alkylating agent (e.g., Dimethyl sulfate)
-
Anhydrous solvent (e.g., THF, DMF)
-
Nitrogen or Argon source
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Reductive Cyclization: Dissolve the 2-nitro starting material in the anhydrous solvent. If using SnCl₂·2H₂O, add it directly. If using catalytic hydrogenation, add the Pd/C catalyst.
-
Reaction: Proceed with the reduction according to the chosen method (e.g., add SnCl₂ portion-wise, or place the flask under an H₂ atmosphere). Monitor the disappearance of the starting material by TLC. This step generates the unstable 1-hydroxyindole in situ.
-
Deprotonation: Once the reduction is complete (do NOT work up the reaction), cool the flask to 0 °C in an ice bath. Under a positive flow of nitrogen, carefully add the base (e.g., 1.1 equivalents of NaH) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Alkylation: Add the alkylating agent (e.g., 1.1 equivalents of dimethyl sulfate) dropwise via syringe.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the formation of a new, more nonpolar product (the 1-methoxyindole).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
TLC: The 1-methoxyindole product should have a significantly higher Rf than the intermediate 1-hydroxyindole.
-
¹H NMR: Expect a sharp singlet for the -OCH₃ group around 3.9-4.1 ppm.
-
Mass Spec: Confirm the expected molecular weight for the O-methylated product.
Protocol 2: General Guidance for Purification of Sensitive Indoles
Principle: Minimize exposure to air, light, and prolonged contact with silica gel, which can be acidic.
-
Solvent Preparation: Deoxygenate all chromatography solvents by bubbling nitrogen or argon through them for 15-30 minutes prior to use.
-
Column Packing: Pack the column using the deoxygenated solvents. If your compound is particularly acid-sensitive, you can pre-treat the silica gel by slurrying it in a solvent mixture containing 1% triethylamine, then flushing the column with the starting eluent until the pH of the eluate is neutral.
-
Loading: Load the crude sample onto the column quickly. Dry-loading onto a small amount of silica is often preferable to minimize solvent volume.
-
Elution: Run the column as quickly as possible while maintaining good separation. Avoid leaving the compound on the column for an extended period.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions.
-
Solvent Removal: Remove the solvent on a rotary evaporator at low temperature. Protect the flask from light by wrapping it in aluminum foil.
-
Storage: Store the final product under an inert atmosphere (N₂ or Ar) at low temperature (-20 °C is recommended) and protected from light.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting failed 1-hydroxyindole reactions.
Summary Table: Stability of Indole Derivatives
| Compound Type | General Stability | Key Sensitivities | Recommended Handling |
| 1-Hydroxyindole | Very Low to Unstable | Air, Light, Acid, Base, Heat | Generate and use in situ; avoid isolation. |
| 1-Methoxyindole | High | Strong Acids (potential for cleavage) | Standard laboratory handling; store in dark. |
| 1-Benzyloxyindole | High | Hydrogenolysis conditions (Pd/C, H₂) | Standard handling; useful as a cleavable protecting group. |
| 1-Acyloxyindole | Moderate | Hydrolysis (Acidic or Basic) | Handle as a typical ester; purify cautiously. |
By understanding the inherent reactivity of the 1-hydroxyindole moiety and employing appropriate protective strategies, researchers can successfully incorporate this valuable heterocyclic motif into complex molecules.
References
-
Somei, M., Kawasaki, T., Fukui, Y., Yamada, F., Kobayashi, T., Aoyama, H., & Shinmyo, D. (1992). The Chemistry of 1-Hydroxyindole Derivatives: Nucleophilic Substitution Reactions on Indole Nucleus. HETEROCYCLES, 34(10), 1871. [Link]
- Acheson, R. M. (1990). 1-Hydroxypyrroles, 1-Hydroxyindoles and 9-Hydroxycarbazoles. Advances in Heterocyclic Chemistry, 51, 105-149. (Note: A specific deep link is unavailable, but this is a major review in the field, often cited in other papers.
-
Li, G., Wang, H., & Wang, C. (2023). Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. Organic & Biomolecular Chemistry, 21(34), 6934-6938. [Link]
-
Cera, G., & D'Amato, E. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(2), 61. [Link]
-
Kim, H., & Lee, P. H. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. Molecules, 28(5), 2351. [Link]
-
Henmi, T., Sakamoto, T., & Kikugawa, Y. (1997). A New Synthesis of 1-Hydroxyindoles and Spectra of 1-Hydroxyindole. ChemInform, 28(20). (Note: This is a link to the abstract; the original is in Journal of Heterocyclic Chemistry.) [Link]
-
Yamada, F., Kawanishi, A., Tomita, A., & Somei, M. (2004). The first preparation of the unstable 1-hydroxy-2,3-dimethylindole, and structural determination of its air-oxidized product, 3-hydroxy-2,3-dimethyl-3H-indole N-oxide. ARKIVOC, 2004(5), 101-109. [Link]
-
Dounay, A. B., & Humphrey, J. M. (2007). Synthesis and Reactivity of N-Hydroxy-2-aminoindoles. Organic Letters, 9(16), 3053-3056. [Link]
-
Anonyme. (1993). Synthesis of new 1-hydroxyindoles functionalized on position 3 by cyclizing reduction. Journal de la Société Chimique de Tunisie, 3(11), 329-335. [Link]
-
Wang, X., Xu, X., & Zha, Z. (2022). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 27(19), 6528. [Link]
-
Liu, Y., & Gribble, G. W. (2012). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 134(32), 13258-13261. [Link]
-
Fernández, G. Electrophilic substitution at the indole. Química Orgánica. [Link]
- Taber, D. F., & Tirunahari, P. K. (2011). Metal-Catalyzed Cross-Coupling Reactions for Indoles. Tetrahedron, 67(38), 7195-7210.
-
Acheson, R. M., & Bolton, R. G. (1973). 1-Hydroxyindoles, and products from the reaction of 2-nitrophenylsuccinic anhydride with fluorosulphonic acid. Journal of the Chemical Society, Perkin Transactions 1, 650-652. [Link]
-
Nikitin, K. V., & Andryukhova, N. P. (2000). Cleavage of the N–O bond in substituted hydroxylamines under basic conditions. Mendeleev Communications, 10(1), 32-34. [Link]
-
Dounay, A. B., & Tuttle, J. B. (2010). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Bioorganic & Medicinal Chemistry Letters, 20(5), 1544-1547. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cleavage of the N–O bond in substituted hydroxylamines under basic conditions - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Hydroxyindoles, and products from the reaction of 2-nitrophenylsuccinic anhydride with fluorosulphonic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 10. SYNTHESIS OF NEW 1-HYDROXYINDOLES FUNCTIONALIZED ON POSITION 3 BY CYCLIZING REDUCTION | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 1-Hydroxy-2-phenylindole and 2-phenylindole: Unveiling the Bioactive Potential of N-Hydroxylation
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a framework that repeatedly appears in biologically active compounds.[1][2] Among its myriad derivatives, 2-phenylindole has garnered significant attention for its diverse pharmacological profile, showing promise in oncology, anti-inflammatory applications, and neuroscience.[3][4] This guide delves into a comparative analysis of 2-phenylindole and its intriguing N-hydroxylated counterpart, 1-Hydroxy-2-phenylindole. While direct comparative bioactivity data for these two specific molecules is scarce, this document synthesizes the known activities of 2-phenylindole with established principles of N-hydroxylation in bioactive heterocycles to forecast the potential therapeutic advantages and research avenues for this compound.
2-Phenylindole: A Multifaceted Pharmacophore
2-Phenylindole serves as a foundational structure for a plethora of derivatives with a broad spectrum of biological activities.[1][3] Its therapeutic potential has been explored across several key areas:
-
Anticancer Activity: A significant body of research highlights the anticancer properties of 2-phenylindole derivatives.[5] These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and melanoma.[3][5] A primary mechanism of action is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[3]
-
Anti-inflammatory Effects: Derivatives of 2-phenylindole have shown promising anti-inflammatory activity.[6] Mechanistic studies indicate that these compounds can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway.[6] Some derivatives also exhibit excellent binding interactions with the COX-2 enzyme, a key target in anti-inflammatory drug design.[3]
-
Antimicrobial and Antiviral Properties: The 2-phenylindole scaffold has been a template for the development of novel antibacterial, antifungal, and antiviral agents.[3][7] These derivatives have shown efficacy against various pathogens, including multidrug-resistant bacterial strains and the hepatitis B virus (HBV).[3][7]
-
Neuroprotective and CNS Activities: The structural similarity of the indole nucleus to endogenous neurochemicals like serotonin has prompted investigations into the neuropharmacological potential of 2-phenylindole derivatives.[8] Research has explored their application as antidepressants, anticonvulsants, and as imaging agents for Aβ aggregates in Alzheimer's disease research.[4][8]
The Intriguing Prospect of N-Hydroxylation: A Potential Game-Changer for Bioactivity
The introduction of a hydroxyl group on the indole nitrogen (N-hydroxylation) to form this compound is a chemical modification that can profoundly impact the molecule's physicochemical properties and biological activity.[9][10] While direct experimental data on this compound is limited, the broader study of N-hydroxyindoles and other N-hydroxylated heterocycles provides a strong basis for predicting its potential.[9][11]
N-hydroxylation can:
-
Alter Metabolic Stability: The N-hydroxy group can influence the metabolic fate of the molecule. While some N-hydroxy metabolites can be reactive, endocyclic N-hydroxy groups, as in this compound, are generally more stable and less prone to forming reactive nitrenium ions compared to exocyclic N-hydroxyamines.[9]
-
Introduce New Binding Interactions: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially leading to new or enhanced interactions with biological targets.
-
Modulate Electronic Properties: The N-hydroxy group significantly influences the electronic landscape of the indole ring, which can affect its reactivity and binding affinity.[11]
-
Unlock Novel Mechanisms of Action: N-hydroxyindole-based compounds have emerged as potent inhibitors of enzymes that are not typically targeted by their non-hydroxylated analogs. A prime example is the inhibition of human lactate dehydrogenase 5 (hLDH5), an important target in cancer metabolism.[12][13]
Comparative Bioactivity Profile: Known vs. Predicted
The following table summarizes the known bioactivities of 2-phenylindole and the predicted potential of this compound based on the effects of N-hydroxylation observed in similar heterocyclic systems.
| Bioactivity | 2-Phenylindole (Known) | This compound (Predicted Potential) |
| Anticancer | Inhibition of tubulin polymerization, induction of apoptosis.[3] | Potential for enhanced cytotoxicity and novel mechanisms, such as inhibition of metabolic enzymes like LDH5.[12][13] |
| Anti-inflammatory | Inhibition of NF-κB and COX-2.[3][6] | Modulation of activity, potentially with altered selectivity for inflammatory targets. |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi.[3][7] | Potential for altered spectrum or enhanced potency against specific pathogens. |
| Neuroactivity | Antidepressant and neuroprotective effects.[4][8] | Unknown, but N-hydroxylation could influence blood-brain barrier permeability and target engagement. |
Experimental Protocols for Comparative Bioactivity Assessment
To empirically validate the predicted bioactivities of this compound and conduct a direct comparison with 2-phenylindole, the following experimental workflows are proposed.
In Vitro Anticancer Activity Assessment
Objective: To determine and compare the cytotoxic effects of this compound and 2-phenylindole on various cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound and 2-phenylindole for 48-72 hours.
-
MTT Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm is proportional to the number of viable cells.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound, representing the concentration at which 50% of cell growth is inhibited.
Caption: Workflow for in vitro anticancer activity assessment.
Lactate Dehydrogenase (LDH) Inhibition Assay
Objective: To investigate the potential of this compound as an inhibitor of LDH, a key enzyme in cancer metabolism.
Methodology:
-
Enzyme and Substrates: Prepare a reaction mixture containing recombinant human LDH5, NADH, and the test compounds (this compound and 2-phenylindole) at various concentrations.
-
Initiate Reaction: Start the reaction by adding the substrate, pyruvate.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Inhibition Analysis: Calculate the percentage of LDH inhibition and determine the IC50 value for each compound.
Caption: Workflow for assessing LDH enzyme inhibition.
Predicted Signaling Pathway Modulation
The anticancer activity of 2-phenylindole derivatives is often linked to the disruption of microtubule dynamics, which in turn activates apoptotic pathways. For this compound, a potential additional mechanism could be the inhibition of LDH5, leading to a disruption of the cancer cell's energy metabolism, a phenomenon known as the Warburg effect.
Caption: Potential anticancer signaling pathways for 2-phenylindole and this compound.
Conclusion and Future Directions
2-Phenylindole is a well-established scaffold in medicinal chemistry with a diverse and potent range of biological activities. The introduction of an N-hydroxy group to create this compound presents a compelling strategy for the development of novel therapeutic agents with potentially enhanced or entirely new mechanisms of action. The predicted ability of this compound to inhibit key metabolic enzymes in cancer cells, such as LDH5, warrants further investigation. The experimental protocols outlined in this guide provide a roadmap for a systematic and direct comparison of these two promising indole derivatives. Such studies are crucial to unlock the full therapeutic potential of N-hydroxylated pharmacophores and to drive the development of next-generation targeted therapies.
References
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- Derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole: synthesis and pharmacological effects. PubMed.
- 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines.
- N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell prolifer
- Journal of Molecular Pharmaceutics & Organic Process Research - Unveiling the Biological Potential of 2-Phenyl Indole Deriv
- Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. MDPI.
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- This compound. Benchchem.
- Recent advancements on biological activity of indole and their derivatives: A review. Tjps.pharm.chula.ac.th.
- Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms. MDPI.
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A Senior Application Scientist's Guide to Indole Synthesis: A Comparative Analysis of Classic and Modern Methodologies
The indole scaffold is a cornerstone of organic synthesis, forming the structural core of a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its prevalence in molecules of profound biological importance, from the neurotransmitter serotonin to anti-cancer alkaloids like vincristine, drives a continuous quest for more efficient, versatile, and robust synthetic routes.[3][4]
This guide provides a comparative analysis of seminal and contemporary methods for constructing the indole nucleus. We will move beyond a simple recitation of named reactions to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the ideal synthetic strategy for their specific target molecule.
Classical Approaches: The Foundation of Indole Chemistry
For over a century, a set of powerful, named reactions has formed the bedrock of indole synthesis. While sometimes demanding harsh conditions, their reliability and use of readily available starting materials ensure their continued relevance.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most recognized and widely used method for indole synthesis.[5][6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[7][8]
Mechanistic Rationale: The reaction's success hinges on a critical acid-catalyzed[6][6]-sigmatropic rearrangement.[5][9] The process begins with the formation of the phenylhydrazone (I), which tautomerizes to the crucial enamine intermediate (II). Protonation triggers the rearrangement, breaking the weak N-N bond and forming a new C-C bond to yield a di-imine intermediate (III). Subsequent cyclization and elimination of ammonia under acidic conditions lead to the formation of the aromatic indole ring (IV).[8] The use of Brønsted or Lewis acids like HCl, H₂SO₄, or ZnCl₂ is essential to facilitate both the tautomerization and the key rearrangement step.[5]
// Nodes Start [label="Arylhydrazine +\nAldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Phenylhydrazone (I)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enamine [label="Enamine (II)", fillcolor="#FFFFFF", fontcolor="#202124"]; Rearrangement [label="[6][6]-Sigmatropic\nRearrangement", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Diimine [label="Di-imine (III)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Cyclization & Aminal\nFormation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Aminal [label="Cyclic Aminal", fillcolor="#FFFFFF", fontcolor="#202124"]; Elimination [label="NH₃ Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indole [label="Indole (IV)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Hydrazone [label="Condensation"]; Hydrazone -> Enamine [label="Tautomerization\n(Acid-cat.)"]; Enamine -> Rearrangement; Rearrangement -> Diimine; Diimine -> Cyclization; Cyclization -> Aminal; Aminal -> Elimination; Elimination -> Indole; } dot Caption: Mechanism of the Fischer Indole Synthesis.
Advantages:
-
Versatility: A wide variety of starting materials can be used.
-
One-Pot Procedures: The intermediate hydrazone often does not need to be isolated, simplifying the workflow.[7]
-
Reliability: It is a robust and well-understood reaction.
Limitations:
-
Harsh Conditions: Often requires strong acids and high temperatures.
-
Regioselectivity: Unsymmetrical ketones can lead to mixtures of regioisomeric products.[9]
-
Substrate Scope: The reaction can fail with certain substitution patterns, and the synthesis of 7-substituted indoles can be challenging.[3]
Experimental Protocol: Synthesis of 2-Phenylindole via Fischer Synthesis [10]
-
Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The resulting phenylhydrazone is collected by filtration and dried.
-
Step 2: Cyclization. A mixture of the dried acetophenone phenylhydrazone (21 g, 0.1 mol) and anhydrous zinc chloride (40 g, 0.29 mol) is heated in an oil bath at 170 °C.
-
Ammonia evolution should be observed. The temperature is maintained for 10-15 minutes.
-
The hot, molten product is poured into a beaker and allowed to cool.
-
The solid mass is dissolved in a mixture of 200 mL of water and 50 mL of concentrated hydrochloric acid by warming.
-
The solution is cooled, and the precipitated 2-phenylindole is collected by filtration, washed with water, and recrystallized from ethanol/water to yield the final product (Typical Yield: 72-80%).[10]
The Bischler-Möhlau Indole Synthesis
This classical method produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline.[11][12] Despite its long history, it has been less utilized than the Fischer synthesis due to historically harsh conditions and inconsistent yields.[11][13]
Mechanistic Rationale: The reaction proceeds through the initial formation of an α-arylamino ketone intermediate (V) via nucleophilic substitution of the bromide by aniline. A second molecule of aniline then condenses with the ketone to form an enamine-like intermediate. Subsequent intramolecular electrophilic attack on the aniline ring, followed by aromatization, yields the indole product (VI).[13][14] The complexity of the mechanism can sometimes lead to unpredictable regiochemistry.[14]
// Nodes Start [label="α-Bromo-acetophenone +\nAniline (excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="α-Arylamino\nKetone (V)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Adduct with\n2nd Aniline", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Electrophilic\nCyclization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate3 [label="Cyclized Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Aromatization [label="Aromatization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indole [label="2-Aryl-Indole (VI)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate1 [label="Sɴ2 Reaction"]; Intermediate1 -> Intermediate2 [label="Condensation"]; Intermediate2 -> Cyclization; Cyclization -> Intermediate3; Intermediate3 -> Aromatization; Aromatization -> Indole; } dot Caption: Mechanism of the Bischler-Möhlau Synthesis.
Advantages:
-
Provides direct access to 2-arylindoles.
-
Modern modifications using microwave irradiation have significantly improved yields and reduced reaction times.[10][11]
Limitations:
-
Harsh Conditions: Traditionally requires high temperatures.
-
Low Yields: Yields can be variable and often low.[14]
-
Regioselectivity: Can produce mixtures of products.[14]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole [10]
-
Step 1: Preparation of Intermediate. α-Bromoacetophenone (1.99 g, 10 mmol) and aniline (3.72 g, 40 mmol) are mixed in a microwave-safe vessel.
-
Step 2: Microwave Irradiation. The vessel is sealed and subjected to microwave irradiation at 200 °C for 15 minutes.
-
Step 3: Work-up. After cooling, the reaction mixture is treated with 2M HCl and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford 2-phenylindole.
The Reissert Indole Synthesis
The Reissert synthesis is a two-step approach that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form the indole ring.[15][16]
Mechanistic Rationale: The first step is a base-catalyzed (e.g., potassium ethoxide) Claisen condensation to form an ethyl o-nitrophenylpyruvate (VII).[15] The crucial second step involves the reduction of the nitro group to an amine, which immediately undergoes intramolecular condensation with the adjacent ketone to form the indole-2-carboxylic acid (VIII). Common reducing agents include zinc dust in acetic acid.[15][16] The resulting acid can be decarboxylated upon heating to yield the parent indole.
// Nodes Start [label="o-Nitrotoluene +\nDiethyl Oxalate", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Base-catalyzed\nCondensation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pyruvate [label="Ethyl o-nitrophenylpyruvate (VII)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reduction [label="Reductive Cyclization\n(e.g., Zn/AcOH)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IndoleAcid [label="Indole-2-carboxylic acid (VIII)", fillcolor="#FFFFFF", fontcolor="#202124"]; Decarboxylation [label="Decarboxylation (Heat)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indole [label="Indole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Condensation; Condensation -> Pyruvate; Pyruvate -> Reduction; Reduction -> IndoleAcid; IndoleAcid -> Decarboxylation [style=dashed, label="Optional"]; Decarboxylation -> Indole [style=dashed]; } dot Caption: Workflow of the Reissert Indole Synthesis.
Advantages:
-
Provides a reliable route to indole-2-carboxylic acids, which are valuable synthetic intermediates.[15]
-
Starting materials are generally accessible.
Limitations:
-
It is a multi-step synthesis.[17]
-
The use of nitroaromatics can be a drawback in some applications.
Experimental Protocol: Reissert Synthesis of Indole-2-carboxylic Acid [10][15]
-
Step 1: Condensation. o-Nitrotoluene is condensed with diethyl oxalate in the presence of potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.
-
Step 2: Reductive Cyclization. The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in glacial acetic acid. The mixture is heated under reflux.
-
Step 3: Isolation. After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The solid indole-2-carboxylic acid is collected by filtration and washed with water.
The Madelung Synthesis
The Madelung synthesis is characterized by the high-temperature, base-induced intramolecular cyclization of an N-acyl-o-toluidine.[18]
Mechanistic Rationale: The reaction requires a strong base to perform a dual deprotonation: one at the amide nitrogen and another at the benzylic methyl group ortho to it. The resulting carbanion then attacks the amide carbonyl carbon in an intramolecular fashion. Subsequent dehydration of the resulting alcohol intermediate yields the indole. The traditionally harsh conditions (e.g., sodium ethoxide at 200-400 °C) were necessary to overcome the high activation energy of the benzylic deprotonation.[18][19]
// Nodes Start [label="N-acyl-o-toluidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Double Deprotonation\n(Strong Base)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dianion [label="Dianion Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Alkoxide [label="Cyclized Alkoxide", fillcolor="#FFFFFF", fontcolor="#202124"]; Dehydration [label="Dehydration", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Indole [label="2-Substituted Indole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Deprotonation; Deprotonation -> Dianion; Dianion -> Cyclization; Cyclization -> Alkoxide; Alkoxide -> Dehydration; Dehydration -> Indole; } dot Caption: Mechanism of the Madelung Synthesis.
Advantages:
-
Effective for preparing 2-alkylindoles that can be difficult to access via other methods.[18]
-
Modern variants using organolithium bases (e.g., BuLi, LDA) allow the reaction to proceed at much lower temperatures (-20 to 25 °C), greatly expanding its scope.[18]
Limitations:
-
The classical version requires extremely harsh conditions, limiting its use to robust substrates.[17]
-
The scope can be limited by the availability of the starting N-acyl-o-toluidines.
Experimental Protocol: Smith-Modified Madelung Synthesis [18]
-
Step 1: Silylation. To a solution of 2-alkylaniline in dry THF is added n-butyllithium at 0 °C, followed by trimethylsilyl chloride (TMSCl) to protect the aniline nitrogen.
-
Step 2: Acylation. The resulting N-trimethylsilyl aniline is treated with another equivalent of n-butyllithium at low temperature (-78 °C) to deprotonate the benzylic position, followed by the addition of an ester or acyl chloride to form the acylated intermediate.
-
Step 3: Cyclization. The reaction mixture is allowed to warm to room temperature. The intermediate undergoes an intramolecular cyclization (hetero-Peterson olefination).
-
Step 4: Work-up. An acidic work-up removes the silyl group and facilitates tautomerization to the final 2-substituted indole product.
Modern Methods: The Power of Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, broader functional group tolerance, and novel pathways for bond formation. Palladium-catalyzed reactions, in particular, have become indispensable tools.
The Larock Indole Synthesis
Developed in 1991, the Larock synthesis is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.[20][21][22]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-I bond of the aniline. This is followed by coordination and insertion of the alkyne into the aryl-palladium bond. The resulting vinyl-palladium intermediate then undergoes an intramolecular C-N bond-forming reductive elimination to generate the indole ring and regenerate the Pd(0) catalyst.[20]
// Nodes Start [label="o-Iodoaniline + Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd(0)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pd_II_Complex [label="Aryl-Pd(II)-I Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; Alkyne_Ins [label="Alkyne\nInsertion", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Vinyl_Pd [label="Vinyl-Pd(II) Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indole [label="2,3-Disubstituted Indole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> OxAdd; Catalyst -> OxAdd; OxAdd -> Pd_II_Complex; Pd_II_Complex -> Alkyne_Ins; Alkyne_Ins -> Vinyl_Pd; Vinyl_Pd -> RedElim; RedElim -> Indole; RedElim -> Catalyst [label="Regeneration"]; } dot Caption: Catalytic Cycle of the Larock Indole Synthesis.
Advantages:
-
High Versatility: A vast range of substituted anilines and alkynes can be used, allowing for the synthesis of polysubstituted indoles.[21]
-
Good Functional Group Tolerance: Tolerates many functional groups that are incompatible with classical methods.[23]
-
Convergent: Two complex fragments are joined in a single step.
Limitations:
-
Cost: Relies on a precious metal catalyst.
-
Starting Materials: Requires o-haloanilines, with iodides being the most reactive.[21]
-
Regioselectivity: Unsymmetrical alkynes can lead to mixtures of regioisomers, although this can often be controlled by steric and electronic factors.[24]
Experimental Protocol: Larock Synthesis of a 2,3-Disubstituted Indole [10]
-
To a mixture of 2-iodoaniline (1.0 equiv), a disubstituted alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (2.5 equiv) in a sealed tube is added DMF.
-
The mixture is degassed and then heated to 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The residue is purified by flash column chromatography to afford the corresponding indole.
Intramolecular Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[25] While typically used for intermolecular couplings, its intramolecular variant provides a mild and efficient route to indoles from suitably designed precursors like o-halo-alkenylanilines.
Mechanistic Rationale: The reaction follows the standard Buchwald-Hartwig catalytic cycle. Oxidative addition of Pd(0) to the aryl halide (e.g., o-bromo-alkenylaniline) creates an Aryl-Pd(II)-X complex. Deprotonation of the aniline nitrogen by a base allows for coordination to the palladium center. The key step is the intramolecular reductive elimination, which forms the N-C1 bond of the pyrrole ring, yielding the indoline. Subsequent isomerization or oxidation (depending on the substrate) affords the aromatic indole and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for high efficiency.[26][27]
Experimental Protocol: Indole Synthesis via Intramolecular Buchwald-Hartwig Amination
-
A mixture of the o-bromo-(2-methylallyl)aniline substrate (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv) is assembled in a glovebox.
-
Dry toluene is added, and the reaction vessel is sealed.
-
The mixture is heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by chromatography to yield the indole product.
Intramolecular Heck Reaction
The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, can also be applied intramolecularly to construct the indole nucleus from an N-alkenyl-o-haloaniline.[28]
Mechanistic Rationale: The cycle starts with oxidative addition of Pd(0) to the aryl halide. The tethered alkene then coordinates to the palladium center and undergoes an intramolecular migratory insertion (carbopalladation). This cyclization is typically a highly favored 5-exo-trig process.[29] The resulting alkyl-palladium intermediate then undergoes β-hydride elimination to form an exocyclic double bond and a palladium-hydride species. Isomerization to the more stable endocyclic double bond gives the final indole product, and reductive elimination of HX by the base regenerates the Pd(0) catalyst.[30][31]
// Nodes Start [label="N-alkenyl-o-haloaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd(0)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pd_II_Complex [label="Aryl-Pd(II)-X Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCarbopalladation\n(5-exo-trig)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Alkyl_Pd [label="Alkyl-Pd(II) Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; BetaElim [label="β-Hydride\nElimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indoline [label="Exocyclic Indoline", fillcolor="#FFFFFF", fontcolor="#202124"]; Isomerization [label="Isomerization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Indole [label="Indole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> OxAdd; Catalyst -> OxAdd; OxAdd -> Pd_II_Complex; Pd_II_Complex -> Cyclization; Cyclization -> Alkyl_Pd; Alkyl_Pd -> BetaElim; BetaElim -> Indoline; BetaElim -> Catalyst [label="Base-assisted\nRegeneration"]; Indoline -> Isomerization; Isomerization -> Indole; } dot Caption: Workflow for Intramolecular Heck Synthesis of Indoles.
Experimental Protocol: Indole Synthesis via Intramolecular Heck Reaction [31]
-
A mixture of 2-halo-N-allylaniline (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), and K₂CO₃ (4 equiv) are combined in a Schlenk tube.
-
DMF (2 mL) is added, and the mixture is stirred under air at 90 °C for 12-24 hours.
-
After completion, the reaction is cooled, poured into water, and extracted three times with ethyl acetate.
-
The combined organic layer is washed, dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography to afford the indole product.[31]
Comparative Summary of Indole Synthesis Methodologies
| Methodology | Starting Materials | Key Reagents / Catalyst | Typical Conditions | Typical Yield (%) | Key Advantages | Key Limitations |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid (e.g., ZnCl₂, PPA) | 80-200 °C, often neat or in high-boiling solvent | 50-90 | Highly versatile, reliable, one-pot options available.[7] | Harsh acidic conditions, regioselectivity issues with unsymmetrical ketones.[3][9] |
| Bischler-Möhlau | α-Halo-ketone, Aniline (excess) | None (thermal) or Lewis Acid | High temp (reflux); MW: 200 °C | 20-70 | Direct route to 2-arylindoles; MW improves yields.[10][11] | Historically low yields, harsh conditions, unpredictable regioselectivity.[11][14] |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base (KOEt), Reductant (Zn/AcOH) | Multi-step; Reflux | 60-85 | Excellent for preparing indole-2-carboxylic acids.[15] | Multi-step process, use of nitro compounds.[17] |
| Madelung | N-Acyl-o-toluidine | Strong Base (NaOEt, BuLi, LDA) | Classical: 200-400 °C; Modern: -20-25 °C | 40-80 | Access to 2-alkylindoles; modern variants are mild.[18] | Classical method uses extremely harsh conditions.[17][18] |
| Larock | o-Iodoaniline, Alkyne | Pd(0) catalyst (e.g., Pd(OAc)₂/PPh₃), Base | 80-120 °C, DMF or NMP | 65-95 | High functional group tolerance, convergent, highly versatile.[21][23] | Costly catalyst, requires aryl halide, potential alkyne regioselectivity issues.[24] |
| Buchwald-Hartwig | o-Halo-alkenylaniline | Pd(0) catalyst, Phosphine ligand, Base | 80-110 °C, Toluene or Dioxane | 70-95 | Very mild conditions, excellent functional group tolerance.[32] | Requires synthesis of specific, sometimes complex, precursors. |
| Heck | N-Alkenyl-o-haloaniline | Pd(0) catalyst, Base | 80-120 °C, DMF or MeCN | 60-90 | Good functional group tolerance, convergent approach.[31] | Requires specific precursors, potential for β-hydride elimination from undesired positions. |
Conclusion and Future Outlook
The synthesis of the indole nucleus is a mature field, yet one that continues to evolve. The classical methods, particularly the Fischer synthesis, remain workhorses in both academic and industrial settings due to their simplicity and the low cost of starting materials. However, their limitations, especially regarding harsh conditions and functional group intolerance, are significant.
Modern transition-metal-catalyzed methods, such as the Larock, Buchwald-Hartwig, and Heck reactions, have fundamentally changed the landscape. They provide access to previously unattainable structures under mild conditions, a critical advantage in the late-stage functionalization of complex molecules and in the synthesis of pharmaceutical libraries.
Looking ahead, the field is moving towards even greater efficiency and sustainability. The development of methods involving direct C-H activation, which obviate the need for pre-functionalized starting materials like aryl halides, represents a major frontier.[1][33] Furthermore, the integration of green chemistry principles, such as the use of more sustainable catalysts, solvents like water, and energy sources like photocatalysis, will continue to shape the future of indole synthesis, ensuring this "privileged scaffold" remains readily accessible for the innovations of tomorrow.[2][34]
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Wikipedia. Fischer indole synthesis. [Link]
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Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]
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Preprints.org. Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. [Link]
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Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
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Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
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Oreate AI Blog. A Review of the Indole Synthesis Reaction System. [Link]
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Taber, D. F., & Gleave, D. M. (2010). Indole synthesis: a review and proposed classification. Journal of chemical information and modeling, 50(5), 755-757. [Link]
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Wikipedia. Bischler–Möhlau indole synthesis. [Link]
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Vara, B. A., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. The Journal of organic chemistry, 83(15), 8105–8114. [Link]
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Krstic, M., et al. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules (Basel, Switzerland), 25(22), 5464. [Link]
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Wikipedia. Larock indole synthesis. [Link]
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International Journal of Pharmaceutical & Biological Archive. Synthesis of Indoles through Larock Annulation: Recent Advances. [Link]
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Royal Society of Chemistry. A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]
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Wikipedia. Reissert indole synthesis. [Link]
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ResearchGate. Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. [Link]
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Royal Society of Chemistry. Recent advances in the synthesis of indoles and their applications. [Link]
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ACS Publications. Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. [Link]
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Zhang, Y., et al. (2018). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic letters, 20(15), 4482–4485. [Link]
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ACS Publications. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. [Link]
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Abe, M., et al. (2016). DEVELOPMENT OF MADELUNG-TYPE INDOLE SYNTHESIS USING COPPER-CATALYZED AMIDATION/CONDENSATION STRATEGY. HETEROCYCLES, 92(5), 900. [Link]
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A Researcher's Guide to the Antioxidant Activity of 2-Phenylindole Derivatives: A Comparative Analysis
In the relentless pursuit of novel therapeutic agents, the indole nucleus stands out as a "privileged scaffold" due to its prevalence in biologically active compounds. Among its myriad derivatives, the 2-phenylindole framework has garnered significant attention for its diverse pharmacological activities, including potent antioxidant effects.[1][2] This guide offers an in-depth comparison of the antioxidant activity of various 2-phenylindole derivatives, grounded in experimental data and established scientific principles. We will delve into the mechanisms underpinning their radical-scavenging capabilities, provide a comparative analysis of their efficacy based on in vitro assays, and present detailed protocols for the key experiments that form the basis of these evaluations.
The Crucial Role of Antioxidants and the Promise of 2-Phenylindoles
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an excess of ROS results in oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are vital molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.
The indole ring system, particularly the nitrogen-containing heterocycle, is a key determinant of the antioxidant properties of these molecules.[3] The 2-phenylindole scaffold, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of its antioxidant potential.
Mechanism of Antioxidant Action: A Tale of Electrons and Hydrogen Atoms
The antioxidant activity of 2-phenylindole derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The core mechanism involves the scavenging of free radicals through two main pathways:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching its reactivity. The resulting antioxidant radical is typically more stable and less reactive.
-
Single Electron Transfer (SET): This pathway involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical.
The efficiency of these processes is heavily influenced by the chemical environment and the specific substituents on the 2-phenylindole core.
Structure-Activity Relationship: How Substituents Dictate Potency
The antioxidant capacity of 2-phenylindole derivatives is not uniform; it is significantly influenced by the nature and position of substituent groups on both the indole and phenyl rings. A key takeaway from numerous studies is that the presence of electron-donating groups (EDGs) generally enhances antioxidant activity.[1]
For instance, hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring have been observed to increase the antioxidant potential of 2-phenylindole derivatives.[1] This is because these groups can readily donate electrons, stabilizing the resulting radical after the antioxidant has quenched a free radical.
One study highlighted that 2-(4-aminophenyl)indoles, such as the 6-fluoro analogue, exhibit potent antioxidant activity in DPPH and superoxide radical scavenging assays, with inhibition percentages comparable to the standard antioxidant melatonin.[4]
Comparative Analysis of Antioxidant Activity: A Data-Driven Approach
To provide a clear and objective comparison, the antioxidant activities of various 2-phenylindole derivatives are typically quantified using standardized in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The results are often expressed as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity.
| Derivative | Assay | IC50 (µM) or % Inhibition | Reference |
| 2-Phenylindole | Nitrite Production | IC50 = 38.1 ± 1.8 µM | [5] |
| 2-(4-Aminophenyl)-6-fluoro-1H-indole | DPPH | 80% inhibition at 1mM | [4] |
| 2-(4-Aminophenyl)-6-fluoro-1H-indole | Superoxide Scavenging | 81% inhibition at 1mM | [4] |
| 3-Carboxaldehyde oxime-2-phenylindole | Nitrite Production | IC50 = 4.4 ± 0.5 µM | [5] |
| Cyano-substituted 2-phenylindole | Nitrite Production | IC50 = 4.8 ± 0.4 µM | [5] |
| 6′-MeO-naphthalen-2′-yl indole derivative | NFκB Inhibition | IC50 = 0.6 ± 0.2 µM | [5] |
Note: The data presented is for illustrative purposes and is compiled from different studies. Direct comparison of IC50 values across different assays and experimental conditions should be done with caution.
Experimental Protocols: The Foundation of Reliable Data
The credibility of any comparative analysis rests on the robustness of the experimental methods employed. Here, we provide detailed, step-by-step protocols for the three most common in vitro antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution to a pale yellow is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is monitored by the decrease in absorbance.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the ABTS•+ working solution.
-
Prepare various concentrations of the test compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the test compound or standard solution to the wells.
-
Incubate the mixture at room temperature for 6 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Experimental Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of standard solutions of FeSO₄·7H₂O.
-
Prepare solutions of the test compounds.
-
-
Assay Procedure:
-
Add 190 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 10 µL of the test compound or standard solution to the wells.
-
Incubate the plate at 37°C for a specified time (typically 4 to 30 minutes).
-
-
Measurement and Analysis:
-
Measure the absorbance at 593 nm.
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Calculate the FRAP value of the test samples from the standard curve and express the results as Fe(II) equivalents.
-
Conclusion and Future Directions
2-Phenylindole derivatives represent a promising class of antioxidants with tunable activity based on their substitution patterns. The presence of electron-donating groups on the phenyl ring is a key determinant of their radical scavenging efficacy. The DPPH, ABTS, and FRAP assays provide robust and reproducible methods for quantifying and comparing their antioxidant potential.
Future research in this area should focus on synthesizing and evaluating a wider array of 2-phenylindole derivatives to further elucidate the structure-activity relationships. In vivo studies are also crucial to validate the in vitro findings and to assess the bioavailability and therapeutic potential of these compounds in mitigating oxidative stress-related diseases. The continued exploration of this versatile scaffold holds significant promise for the development of novel and effective antioxidant therapies.
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A Comparative Guide to the Structural Validation of 1-Hydroxy-2-phenylindole: An In-Depth 2D-NMR Analysis
Introduction: The Imperative of Unambiguous Structural Characterization
In the realm of drug discovery and materials science, the precise molecular structure of a compound is its defining characteristic, dictating its function, reactivity, and safety profile. 1-Hydroxy-2-phenylindole is a heterocyclic scaffold of significant interest, with research pointing to the unique reactivity imparted by the N-hydroxy group, making it a versatile synthetic intermediate.[1][2] However, its synthesis can potentially lead to isomeric impurities or unexpected rearrangements. Therefore, rigorous structural validation is not merely a procedural step but a cornerstone of scientific integrity, ensuring that subsequent biological or chemical studies are based on a confirmed molecular identity.
This guide provides an in-depth, expert-led comparison of analytical techniques for the structural validation of this compound, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and compare the rich, solution-state data from 2D-NMR with the information provided by alternative methods such as mass spectrometry and X-ray crystallography.
Part 1: The Definitive Approach: Structural Elucidation by 2D-NMR
While one-dimensional (1D) ¹H and ¹³C NMR provide a foundational overview of a molecule's electronic environment, they often fall short in complex cases where signal overlap or ambiguous assignments can obscure the true structure.[3][4] 2D-NMR spectroscopy overcomes these limitations by adding a second frequency dimension, revealing correlations between nuclei and allowing for the unambiguous assembly of the molecular puzzle.[5][6]
Experimental Workflow: A Self-Validating System
The robustness of the NMR method lies in its systematic and interconnected workflow. Each experiment builds upon the last, creating a self-validating loop of data that converges on a single, unambiguous structure.
Caption: General workflow for 2D-NMR structural validation.
Step-by-Step Experimental Protocol
1. Sample Preparation:
-
Action: Accurately weigh 15-20 mg of the synthesized this compound.
-
Causality: This concentration ensures a high signal-to-noise ratio, which is crucial for heteronuclear experiments like HSQC and HMBC that detect the low-natural-abundance ¹³C isotope.[7]
-
Action: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Causality: DMSO-d6 is an excellent solvent for many polar and non-polar organic compounds. Its high boiling point ensures sample stability, and crucially, it can form hydrogen bonds, which helps in observing exchangeable protons like the N-OH proton.
-
Action: Transfer the solution to a 5 mm high-precision NMR tube.
-
Causality: High-precision tubes minimize magnetic field distortions, leading to sharper signals and more accurate data.
2. Spectrometer Setup and Data Acquisition:
-
Action: Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Causality: Higher field strengths provide better signal dispersion, reducing spectral overlap and enhancing resolution, which is critical for resolving complex coupling patterns.
-
Action: Lock the spectrometer on the deuterium signal of the DMSO-d6 and shim the magnetic field to achieve optimal homogeneity.
-
Action: Acquire a standard 1D ¹H spectrum, followed by a ¹³C{¹H} and DEPT-135 spectrum.
-
Action: Sequentially run the 2D experiments: COSY, HSQC, and HMBC, using standard instrument parameters. The HMBC experiment should be optimized to detect long-range couplings of around 8 Hz, a typical value for 2- and 3-bond J-couplings.[8]
Data Interpretation: Assembling the Molecular Structure
For this guide, we will use a representative dataset for this compound, with assignments based on established principles of NMR spectroscopy.
1. Foundational 1D Spectra (¹H and ¹³C NMR)
The first step is to analyze the 1D spectra to identify the types and number of protons and carbons. The DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups.
| Atom # | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) |
| N1-OH | ~11.5 | br s | 1H | - | - |
| C3-H | ~6.60 | s | 1H | ~101.5 | CH |
| C4-H | ~7.60 | d | 1H | ~120.0 | CH |
| C5-H | ~7.15 | t | 1H | ~122.5 | CH |
| C6-H | ~7.25 | t | 1H | ~129.0 | CH |
| C7-H | ~7.50 | d | 1H | ~111.0 | CH |
| C2' & C6'-H | ~7.70 | d | 2H | ~129.5 | CH |
| C3' & C5'-H | ~7.55 | t | 2H | ~128.8 | CH |
| C4'-H | ~7.45 | t | 1H | ~130.0 | CH |
| C2 | - | - | - | ~138.0 | C |
| C3a | - | - | - | ~125.0 | C |
| C7a | - | - | - | ~135.0 | C |
| C1' | - | - | - | ~131.0 | C |
2. COSY (¹H-¹H Correlation): Mapping Proton Networks
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[7] This allows us to identify distinct spin systems.
-
Expected Correlation 1: A strong correlation between H4, H5, H6, and H7, confirming the connectivity of the benzo-fused portion of the indole ring.
-
Expected Correlation 2: A distinct spin system showing correlations between H2'/H6', H3'/H5', and H4', confirming the monosubstituted phenyl ring.
-
Key Observation: The proton at C3 (H3) would appear as a singlet with no COSY correlations to other aromatic protons, a crucial piece of evidence for its position.
3. HSQC (¹H-¹³C Correlation): Linking Protons to Carbons
The HSQC experiment unambiguously links each proton to the carbon atom it is directly attached to (a one-bond correlation).[8]
-
Action: Correlate every proton signal from the ¹H spectrum to a carbon signal in the ¹³C spectrum. For example, the proton signal at δ ~6.60 ppm will show a cross-peak with the carbon signal at δ ~101.5 ppm, definitively assigning both to the C3-H group. This process is repeated for all protonated carbons.
4. HMBC (¹H-¹³C Correlation): Bridging the Fragments
The HMBC experiment is the key to assembling the complete molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away.[8] This is how we connect the isolated spin systems and identify the positions of quaternary (non-protonated) carbons.
-
Key Correlation A (Confirming Phenyl at C2): The protons on the phenyl ring (H2'/H6') should show a 3-bond correlation to the quaternary carbon C2 (δ ~138.0 ppm). This is irrefutable evidence that the phenyl group is attached to C2.
-
Key Correlation B (Confirming Indole Core): The singlet proton H3 (δ ~6.60 ppm) should show correlations to the quaternary carbons C2, C3a, and C7a, locking the five-membered ring into place.
-
Key Correlation C (Confirming N-Hydroxy Position): While often broad, the N-OH proton (δ ~11.5 ppm) may show a 2-bond correlation to C2 and a 3-bond correlation to C7a, confirming its attachment to the indole nitrogen.
Caption: Logical flow of structural assembly using 2D-NMR data.
Part 2: A Comparative Analysis with Alternative Techniques
While 2D-NMR is exceptionally powerful, a comprehensive validation strategy often involves complementary techniques. Understanding their strengths and limitations is key to an efficient workflow.
| Technique | Information Provided | Advantages | Disadvantages & Limitations |
| 2D-NMR Spectroscopy | Complete solution-state 3D structure, atom connectivity, and stereochemistry. | Unambiguous constitutional isomer identification. Provides data in a biologically relevant state (solution). Non-destructive. | Requires a relatively large amount of pure sample (~10-20 mg). Can be time-consuming to acquire and analyze. Not suitable for insoluble materials. |
| Mass Spectrometry (MS) | High-resolution molecular weight and elemental formula (HRMS). Fragmentation patterns. | Extremely high sensitivity (μg to ng). Fast analysis time. Can be coupled with chromatography (LC-MS) for mixture analysis. | Provides no direct information on atom connectivity. Cannot distinguish between isomers (e.g., 1-Hydroxy-3-phenylindole) without extensive fragmentation studies, which can be inconclusive. |
| X-ray Crystallography | Definitive solid-state 3D structure and crystal packing information. | Considered the "gold standard" for absolute structural proof. | Requires a high-quality single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution-state or biologically active conformation. Destructive. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, and requires minimal sample. Good for confirming the presence of key bonds (e.g., O-H stretch for the hydroxyl group, N-H stretch for a standard indole). | Provides very limited information on the overall molecular skeleton. Cannot distinguish between isomers with the same functional groups. |
Conclusion: The Central Role of 2D-NMR
For the structural validation of a molecule like this compound, each analytical technique provides a piece of the puzzle. Mass spectrometry confirms the correct elemental formula, and IR spectroscopy can suggest the presence of the key N-OH functional group. However, neither can definitively establish the precise arrangement of the atoms or distinguish it from its isomers. While X-ray crystallography provides an absolute answer, its prerequisite of a suitable crystal is a significant bottleneck.
Therefore, 2D-NMR spectroscopy stands out as the most powerful and practical method for the complete and unambiguous structural characterization of this compound in the solution state. The synergistic application of COSY, HSQC, and HMBC experiments provides an intricate network of correlations that allows for a confident, step-by-step assembly of the molecular structure, ensuring the integrity and reliability of subsequent research and development efforts.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]
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The Royal Society of Chemistry. (2010). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. Retrieved from [Link]
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YMER. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling. Retrieved from [Link]
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Impactfactor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]
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Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]
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ResearchGate. (2018). How 2D NMR spectra are helpful in characterization of compound? Exact difference between 1D and 2D?. Retrieved from [Link]
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National Institutes of Health. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
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A Comparative Analysis of 1-Hydroxy-2-phenylindole and Other Precursors for Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of endocrine therapy, Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone in the management of hormone-receptor-positive breast cancer and osteoporosis.[1][2][3][4] The therapeutic efficacy of a SERM is intrinsically linked to its molecular structure, which dictates its tissue-specific agonist and antagonist activities.[1][2] This guide provides an in-depth comparison of the efficacy of 1-Hydroxy-2-phenylindole as a precursor for novel SERMs against the precursors of established SERMs like tamoxifen and raloxifene. While direct comparative studies on this compound are nascent, this analysis synthesizes available data on the broader class of 2-phenylindole derivatives to project its potential and guide future research.[5][6]
The Landscape of SERM Precursors: Beyond Triphenylalkenes
The development of SERMs has historically been dominated by triphenylethylene derivatives, such as tamoxifen.[7][8] However, the quest for an "ideal" SERM—one with potent anti-estrogenic effects in breast and uterine tissues, estrogenic effects on bone, and a favorable side-effect profile—has driven the exploration of novel chemical scaffolds.[3] The 2-phenylindole nucleus has emerged as a promising structural backbone for a new generation of SERMs, offering a distinct pharmacological profile.[5][9][10]
Key Precursor Classes:
-
Triphenylethylene Derivatives (e.g., Tamoxifen Precursors): These are characterized by a core triphenylethylene structure. Hydroxylated derivatives, such as 4-hydroxytamoxifen, are active metabolites and key intermediates in understanding the structure-activity relationship.[11]
-
Benzothiophene Derivatives (e.g., Raloxifene Precursors): This class, exemplified by raloxifene, possesses a benzothiophene core structure.[12][13][14]
-
2-Phenylindole Derivatives: This class of compounds is being investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[5][15] this compound represents a specific starting point within this class for the synthesis of novel SERMs.[6]
Comparative Efficacy: A Multi-faceted Approach
The efficacy of a SERM precursor is ultimately determined by the pharmacological properties of the final SERM molecule. The following sections compare these precursor classes based on key performance indicators of SERM activity.
Estrogen Receptor Binding Affinity (RBA)
A fundamental prerequisite for SERM activity is high-affinity binding to the estrogen receptor (ER). The relative binding affinity (RBA) is typically determined through competitive binding assays using radiolabeled estradiol.[16][17]
While specific RBA data for this compound is not extensively published, studies on various 2-phenylindole derivatives have demonstrated their potential for high ER binding affinity. Structural modifications, such as the position of hydroxyl groups and the nature of alkyl substituents, significantly influence RBA.[9][16] Notably, certain 2-phenylindole derivatives have exhibited RBA values comparable to that of hexestrol, a potent estrogen.[9]
| Precursor Class/Derivative | Estrogen Receptor Subtype | Relative Binding Affinity (RBA) vs. Estradiol (100) | Reference(s) |
| 2-Phenylindole Derivatives | ERα/ERβ | Variable, with some derivatives reaching RBA of ~20-33 | [9] |
| 4-Hydroxytamoxifen | ERα > ERβ | High, comparable to estradiol | [11] |
| Raloxifene | ERα ≈ ERβ | High | [18] |
Expert Insight: The 2-phenylindole scaffold demonstrates a remarkable sensitivity of ER binding affinity to structural modifications.[16] This suggests a high degree of "tunability," allowing for the optimization of receptor affinity through targeted chemical synthesis. The presence of a hydroxyl group on the indole nitrogen in this compound introduces a unique electronic and steric profile that could be exploited for enhancing ER binding.[6]
Transcriptional Activity: The Core of SERM Function
The defining characteristic of a SERM is its ability to modulate gene transcription in a tissue-specific manner. This is assessed through transcriptional activity assays, often employing reporter genes linked to estrogen response elements (EREs).[19][20][21]
Studies on 2-phenylindole derivatives have shown that they can act as either estrogen agonists or antagonists depending on their specific structure and the cellular context.[9][20] For instance, derivatives with certain side chains exhibit pure anti-estrogenic activity, completely abolishing the transcriptional activity induced by estradiol.[20] This is a crucial feature for a SERM intended for breast cancer therapy.
Signaling Pathway of SERM Action
Caption: SERM signaling pathway illustrating tissue-specific gene regulation.
In Vitro and In Vivo Efficacy
The ultimate measure of a SERM precursor's potential lies in the in vivo performance of its derivatives. This includes anti-tumor activity in breast cancer models and effects on bone mineral density and uterine tissue.
Several 2-phenylindole derivatives have demonstrated potent inhibitory effects on the growth of hormone-sensitive human MCF-7 breast cancer cells, with IC50 values in the nanomolar range.[20] Furthermore, in vivo studies in rat models of dimethylbenzanthracene-induced mammary tumors have shown significant growth inhibition with certain 2-phenylindole derivatives.[9]
| Precursor Class/Derivative | In Vitro Model (e.g., MCF-7 cells) | In Vivo Model (e.g., Rat Mammary Tumors) | Reference(s) |
| 2-Phenylindole Derivatives | Potent growth inhibition (nM range) | Strong tumor growth inhibition | [9][20] |
| Tamoxifen/4-Hydroxytamoxifen | Growth inhibition | Tumor regression | [8][22] |
| Raloxifene | Growth inhibition | Prevention of bone loss, tumor inhibition | [3][13][23] |
Experimental Protocols: A Guide for the Bench Scientist
Reproducible and rigorous experimental design is paramount in the evaluation of novel SERM precursors. The following are standard protocols for key assays.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity (RBA) of a test compound for the estrogen receptor.
Methodology:
-
Preparation of ER-rich Cytosol: Uteri from ovariectomized rats or recombinant human ER can be used as the source of the receptor.[17]
-
Competitive Binding: A constant concentration of [3H]-estradiol is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is commonly used to adsorb the unbound radioligand.
-
Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The RBA is calculated as (IC50 of estradiol / IC50 of test compound) x 100.[16]
Workflow for ER Competitive Binding Assay
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Navigating the Labyrinth: A Guide to Cross-Reactivity Studies of 1-Hydroxy-2-phenylindole in Biochemical Assays
The indole scaffold is a cornerstone of modern drug discovery, celebrated for its presence in a vast array of natural products and clinically successful drugs.[1][2] Its structural versatility allows it to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes.[1] This promiscuity, however, presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to misleading results in biochemical assays and unforeseen side effects in therapeutic applications.
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 1-Hydroxy-2-phenylindole, a representative of the versatile indole family. While the primary biological target of this compound is not extensively documented in public literature, its structural motifs suggest a potential interaction with GPCRs, a common target class for indole derivatives. For the purpose of this guide, we will hypothesize that this compound is an agonist of the Cannabinoid Receptor 2 (CB2), a Gi/o-coupled GPCR predominantly expressed in immune cells and a promising target for inflammatory and neuropathic pain disorders.[3][4]
This guide will equip researchers, scientists, and drug development professionals with the experimental strategies and intellectual framework necessary to rigorously assess the selectivity of this compound and, by extension, other novel chemical entities. We will delve into detailed experimental protocols, data interpretation, and the underlying principles of assay interference, ensuring a robust and reliable characterization of your compound's biochemical behavior.
The Specter of Assay Interference: Potential Pitfalls for Indole Derivatives
Before embarking on a cross-reactivity campaign, it is crucial to understand the potential mechanisms by which a compound like this compound can generate false-positive or false-negative results. The indole nucleus itself possesses properties that warrant careful consideration.
-
Intrinsic Fluorescence: Indole and its derivatives are known to be fluorescent.[5][6][7] This intrinsic fluorescence can directly interfere with assay readouts that rely on fluorescence detection, such as those employing fluorescent substrates or probes. The fluorescence properties of indole compounds are sensitive to their environment and substitution patterns, making it essential to characterize this on a case-by-case basis.[5][8]
-
Compound Aggregation: Like many small molecules developed in high-throughput screening (HTS), this compound may be prone to aggregation at higher concentrations. These aggregates can sequester proteins non-specifically, leading to apparent inhibition or activation in a variety of assays.
-
Redox Activity: Some chemical scaffolds can undergo redox cycling in the presence of reducing agents common in assay buffers (e.g., DTT), generating reactive oxygen species like hydrogen peroxide. These reactive species can, in turn, damage proteins and interfere with assay components, leading to artifactual results.[9]
A well-designed cross-reactivity study will incorporate counter-screens to identify and mitigate these potential sources of interference.
An Integrated Workflow for Cross-Reactivity Profiling
The following diagram outlines a systematic approach to characterizing the selectivity of a novel compound, starting from the confirmation of its primary target engagement and expanding to a broad panel of cross-reactivity and interference assays.
Caption: A logical workflow for compound selectivity profiling.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating controls and orthogonal readouts to ensure the integrity of the data.
Protocol 1: Primary Target Engagement - CB2 Receptor Binding Assay (TR-FRET)
This assay confirms direct binding of this compound to its hypothesized target, the CB2 receptor. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying ligand-receptor binding in a high-throughput format.
Rationale: TR-FRET assays offer advantages over traditional radioligand assays, including a homogeneous format and higher throughput.[8] This assay will determine the affinity (Ki) of the test compound for the CB2 receptor.
Methodology:
-
Reagents:
-
HEK293 cells stably expressing N-terminally SNAP-tagged human CB2 receptor.
-
SNAP-Lumi4-Tb (terbium cryptate donor).
-
A fluorescent CB2-selective ligand (acceptor), e.g., a derivative of a known cannabinoid.
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
-
Cell Preparation:
-
Culture CB2-SNAP-HEK293 cells to ~80% confluency.
-
Label cells with SNAP-Lumi4-Tb according to the manufacturer's protocol.
-
Wash cells and resuspend in assay buffer to a concentration of 1x10^6 cells/mL.
-
-
Assay Procedure:
-
In a 384-well white plate, add 5 µL of cell suspension per well.
-
Add 5 µL of this compound at various concentrations (e.g., 1 nM to 100 µM). Include a known CB2 agonist (e.g., JWH-133) as a positive control and vehicle (DMSO) as a negative control.
-
Add 5 µL of the fluorescent CB2 ligand at its Kd concentration.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 337 nm and emission at 620 nm (cryptate) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the ratio against the concentration of the test compound and fit the data to a one-site competition binding model to determine the Ki.
-
Protocol 2: Orthogonal Functional Assay - cAMP Accumulation Assay
This assay provides functional confirmation of the compound's activity at the Gi/o-coupled CB2 receptor. Activation of CB2 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Rationale: Using a functional assay with a different readout from the binding assay (cAMP levels vs. FRET) provides an orthogonal validation of the compound's on-target effect. This helps to rule out artifacts that may be specific to a particular assay technology.
Methodology:
-
Reagents:
-
CHO-K1 cells stably expressing human CB2 receptor.
-
Forskolin.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or LANCE).
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4.
-
-
Cell Preparation:
-
Plate CB2-CHO cells in a 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Aspirate the culture medium and add 10 µL of stimulation buffer containing a range of concentrations of this compound or control compounds.
-
Incubate for 30 minutes at 37°C.
-
Add 10 µL of stimulation buffer containing forskolin (final concentration ~3 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
Data Acquisition:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Plot the signal against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Protocol 3: Selectivity Profiling - CB1 Receptor Functional Assay
This assay assesses the selectivity of this compound for CB2 over the closely related CB1 receptor.
Rationale: The CB1 receptor is responsible for the psychoactive effects of cannabinoids.[10] High selectivity for CB2 over CB1 is a critical attribute for therapeutic candidates targeting the endocannabinoid system for peripheral indications.
Methodology:
-
Follow the procedure outlined in Protocol 2 , but use CHO-K1 cells stably expressing the human CB1 receptor.
-
Compare the EC50 values obtained for CB1 and CB2 to determine the selectivity ratio.
Protocol 4: Broad Cross-Reactivity - Kinase Inhibition Assay (Luminescence-based)
This assay screens this compound against a panel of kinases to identify potential off-target inhibitory activity.
Rationale: The indole nucleus is a common scaffold in kinase inhibitors. Screening against a diverse kinase panel is essential for identifying potential off-target liabilities. Luminescence-based assays, such as Promega's Kinase-Glo®, measure ATP consumption and are a common HTS format.
Methodology:
-
Reagents:
-
A panel of purified kinases (e.g., a commercial screening panel).
-
The respective kinase substrates.
-
Kinase-Glo® Luminescent Kinase Assay kit.
-
Kinase Assay Buffer (specific to each kinase).
-
-
Assay Procedure:
-
In a 384-well plate, add kinase, substrate, and ATP in the appropriate buffer.
-
Add this compound at a fixed concentration (e.g., 10 µM). Include a known inhibitor for each kinase as a positive control and DMSO as a negative control.
-
Incubate at room temperature for 1 hour.
-
-
Data Acquisition:
-
Add Kinase-Glo® reagent according to the manufacturer's protocol.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to the DMSO control.
-
Protocol 5: Interference Counter-Screen - Intrinsic Fluorescence
This protocol assesses the intrinsic fluorescence of this compound.
Rationale: As indole derivatives can be fluorescent, it is critical to determine if the compound's own fluorescence overlaps with the excitation and emission wavelengths of the fluorescence-based assays used in the screening cascade.[11]
Methodology:
-
Reagents:
-
This compound.
-
Assay buffers used in the fluorescence-based assays.
-
-
Procedure:
-
Prepare a serial dilution of this compound in each of the relevant assay buffers.
-
In a 384-well black plate, add the compound dilutions.
-
-
Data Acquisition:
-
Using a fluorescence plate reader, perform a full excitation/emission scan to identify the compound's optimal excitation and emission wavelengths.
-
Specifically, measure the fluorescence intensity at the excitation and emission wavelengths used in your primary and cross-reactivity assays (e.g., the TR-FRET assay).
-
A significant signal at these wavelengths indicates potential for interference.
-
Data Presentation and Interpretation
The data gathered from these assays should be compiled into clear, comparative tables to build a comprehensive cross-reactivity profile.
Table 1: Hypothetical Activity Profile of this compound and Control Compounds
| Assay | This compound | Selective CB2 Agonist (JWH-133) | Promiscuous Compound |
| CB2 Binding (Ki) | 50 nM | 10 nM | 1 µM |
| CB2 Functional (EC50) | 150 nM | 25 nM | 5 µM |
| CB1 Functional (EC50) | > 10 µM | > 10 µM | 2 µM |
| Selectivity (CB1/CB2) | > 67-fold | > 400-fold | 0.4-fold |
Table 2: Hypothetical Off-Target and Interference Profile (% Inhibition at 10 µM)
| Assay | This compound | Selective CB2 Agonist (JWH-133) | Promiscuous Compound |
| Kinase Panel (Avg. Inh.) | 15% | < 5% | 60% |
| Protease Panel (Avg. Inh.) | 10% | < 5% | 55% |
| Luciferase Inhibition | 5% | 2% | 75% |
| Intrinsic Fluorescence | Signal detected at 450nm | No significant signal | High signal at multiple wavelengths |
Interpretation of Hypothetical Data:
-
This compound: The data suggests this compound is a potent and selective CB2 agonist. It shows good separation between its on-target activity and activity at the related CB1 receptor. Its inhibition of off-target enzymes is low, and it does not significantly inhibit luciferase. However, its intrinsic fluorescence needs to be considered when interpreting data from fluorescence-based assays, although it may not interfere with the specific TR-FRET wavelengths.
-
Selective CB2 Agonist (JWH-133): As expected, this compound is highly potent and selective for CB2, with minimal off-target activity or assay interference.
-
Promiscuous Compound: This compound displays weak on-target activity and poor selectivity. It hits multiple off-target enzymes and significantly interferes with the luciferase assay and has broad fluorescence, making it a classic "frequent hitter" that would likely be triaged from a drug discovery campaign.
Visualizing Signaling and Interference
The following diagrams illustrate the CB2 signaling pathway relevant to the functional assays and the concept of fluorescence interference.
Caption: Mechanism of intrinsic fluorescence interference.
Conclusion and Best Practices
The characterization of a compound's cross-reactivity profile is not merely a checkbox exercise but a fundamental component of rigorous scientific inquiry and successful drug discovery. For compounds built around versatile scaffolds like indole, this process is of paramount importance. By employing a multi-faceted approach that includes orthogonal primary target validation, broad selectivity profiling, and dedicated interference counter-screens, researchers can build a comprehensive and reliable understanding of a compound's biological activity.
Best Practices for Researchers:
-
Profile Early, Profile Broadly: Conduct cross-reactivity studies as early as possible in the research and development process to avoid wasted resources on non-selective compounds.
-
Employ Orthogonal Assays: Never rely on a single assay format to confirm the activity of a compound. Orthogonal assays with different detection technologies are crucial for validating hits.
-
Understand Your Compound's Properties: Characterize the basic physicochemical properties of your compound, including its potential for intrinsic fluorescence and aggregation.
-
Use Appropriate Controls: Always include positive and negative controls in your assays to ensure they are performing as expected.
-
Be Skeptical of Single-Point Data: Generate full dose-response curves to understand the potency and efficacy of your compound in each assay.
By adhering to these principles and utilizing the experimental frameworks outlined in this guide, the scientific community can navigate the complexities of compound selectivity with greater confidence, ultimately leading to more robust and translatable research outcomes.
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Fluorescence decay characteristics of indole compounds revealed by time-resolved area-normalized emission spectroscopy. PubMed. [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. [Link]
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The fluorescence of indoles and aniline derivatives. PMC. [Link]
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Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. [Link]
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Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER. [Link]
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Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. PubMed. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]
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Cannabinoid Receptors: Nomenclature and Pharmacological Principles. PMC. [Link]
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Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed. [Link]
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Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
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Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. NIH. [Link]
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Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]
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High-Throughput Screening to Predict Chemical-Assay Interference. PMC. [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]
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Cannabinoid receptors 1 and 2 (CB1 and CB2), their distribution, ligands and functional involvement in nervous system. ScienceDirect. [Link]
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2-Phenylindole. Wikipedia. [Link]
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Unlocking Orphan GPCRs with an Innovative Forward Trafficking Approach. DiscoverX. [Link]
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What We Know and Don't Know About the Cannabinoid Receptor 2 (CB2). PMC. [Link]
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Endocannabinoid System: Chemical Characteristics and Biological Activity. MDPI. [Link]
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A Comparative Guide to the Cytotoxicity of N-Hydroxy and N-Alkyl Indole Derivatives in Cancer Research
Introduction: The Enduring Significance of the Indole Scaffold in Oncology
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast number of natural products and synthetic compounds with significant biological activities has made it a focal point in the quest for novel therapeutics.[1][2] In the realm of oncology, indole derivatives have demonstrated a remarkable breadth of anticancer activities, targeting various hallmarks of cancer, from uncontrolled proliferation to metabolic dysregulation.[1][3] Prominent examples of indole-containing anticancer drugs include the vinca alkaloids, vinblastine and vincristine, which are indispensable in the treatment of various cancers like lymphomas and breast cancer.[1] The versatility of the indole ring allows for substitutions at various positions, with modifications at the nitrogen atom of the pyrrole ring (N-1 position) being a particularly fruitful strategy for modulating cytotoxic potency and selectivity. This guide provides a comparative analysis of two key classes of N-substituted indoles: N-hydroxy and N-alkyl derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their cytotoxic profiles.
Comparative Cytotoxicity: A Tale of Two Substitutions
The introduction of either a hydroxyl (-OH) or an alkyl (-R) group at the N-1 position of the indole ring can profoundly influence the molecule's interaction with biological targets, leading to distinct cytotoxic outcomes. While a direct, comprehensive head-to-head comparison of a wide array of N-hydroxy and N-alkyl indole derivatives across multiple cancer cell lines is not extensively documented in a single study, a synthesis of available data allows for a robust comparative analysis.
N-Alkyl Indole Derivatives: The Impact of Lipophilicity and Steric Factors
Substitution with an alkyl chain at the N-1 position primarily modulates the lipophilicity of the indole derivative. This, in turn, can affect its membrane permeability and interaction with hydrophobic pockets of target proteins. Studies have shown that the length of the N-alkyl chain is a critical determinant of cytotoxic activity. For instance, in a series of tris(1-alkylindol-3-yl)methylium salts, the cytotoxicity against human tumor cells was found to increase with the number of carbon atoms in the alkyl chains, with an optimal length of 3-5 carbons.[4][5] Derivatives with longer side chains exhibited decreased cytotoxicity.[4][5] This suggests a parabolic relationship where an optimal level of lipophilicity enhances cellular uptake and target engagement, while excessive lipophilicity might lead to poor solubility or non-specific interactions.
Furthermore, N-alkylation can influence the overall conformation of the molecule, affecting its binding to specific targets. For example, N-methylated and N-benzylated indolylsuccinimides have shown significant activity against A549 lung cancer cells.[6]
N-Hydroxy Indole Derivatives: A Metabolic Approach to Cancer Therapy
N-hydroxyindole derivatives have emerged as a promising class of anticancer agents, often exhibiting a distinct mechanism of action compared to their N-alkyl counterparts. A significant body of research has focused on their ability to inhibit human lactate dehydrogenase A (LDH-A), a key enzyme in the glycolytic pathway.[7][8][9][10] Cancer cells often exhibit a metabolic shift towards increased glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect."[7][9] By inhibiting LDH-A, N-hydroxyindole-based compounds can disrupt the cancer cells' energy supply and anabolic processes, leading to cell death, particularly under hypoxic conditions found in solid tumors.[7][9]
The N-hydroxy group is crucial for this activity, as it can participate in key interactions within the active site of LDH-A.[11] The anti-proliferative activity of these compounds has been demonstrated in various cancer cell lines, including pancreatic and cervical cancer.[9]
Visualizing the Core Structures
To better understand the fundamental differences, the following diagram illustrates the general structures of N-hydroxy and N-alkyl indole derivatives.
Caption: General structures of N-hydroxy and N-alkyl indole derivatives.
Quantitative Cytotoxicity Data
The following table summarizes representative cytotoxicity data (IC50 values) for various N-hydroxy and N-alkyl indole derivatives against different cancer cell lines, as reported in the literature. A lower IC50 value indicates higher cytotoxic potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-Alkyl Indole | Tris(1-pentyl-1H-indol-3-yl)methylium methanesulfonate | HCT116 (Colon) | Submicromolar | [4][5] |
| N-Alkyl Indole | N,N-Dimethylatedindolylsuccinimide (3w) | HT-29 (Colorectal) | 0.02 | [6] |
| N-Alkyl Indole | N,N-Dimethylatedindolylsuccinimide (3w) | HepG2 (Liver) | 0.8 | [6] |
| N-Alkyl Indole | N-methylated indolylsuccinimide (3i) | A549 (Lung) | 1.5 | [6] |
| N-Alkyl Indole Hybrid | N-alkylindole-isatin derivative (8a) | HCT-116 (Colon) | 2.6 | [12] |
| N-Alkyl Indole Hybrid | N-alkylindole-isatin derivative (8a) | MDA-MB-231 (Breast) | 4.7 | [12] |
| N-Hydroxy Indole | N-hydroxyindole-2-carboxylate (NHI) derivatives | Pancreatic Carcinoma | Good anti-proliferative activity | [7] |
| N-Hydroxy Indole | Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate (NHI-2) | HeLa (Cervical) | Efficient anti-glycolytic agent | [8] |
Mechanistic Insights: Divergent Pathways to Cell Death
The cytotoxic effects of N-hydroxy and N-alkyl indole derivatives are mediated through distinct, and sometimes overlapping, cellular mechanisms.
Mechanism of N-Alkyl Indole Derivatives
The primary mechanism of action for many N-alkyl indole derivatives involves the induction of apoptosis and cell cycle arrest.[1][12] The increased lipophilicity imparted by the alkyl chain can facilitate their entry into cells and interaction with intracellular targets. Some N-alkyl indole derivatives have been shown to inhibit key protein kinases involved in cancer cell signaling pathways.[3] For example, certain pyrazolo[1,5-a]pyrimidine analogs of marine indole alkaloids with N-alkylation demonstrated potent inhibition of GSK-3α/β and Erk2 kinases.[13]
Caption: Mechanism of LDH-A inhibition by N-hydroxy indole derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific integrity of cytotoxicity studies, standardized and validated protocols are essential. The MTT assay is a widely used colorimetric method for assessing cell viability. [14][15][16]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol provides a step-by-step guide for determining the cytotoxic effects of indole derivatives on cancer cell lines. [17][18] Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator. [14]2. Compound Treatment: Prepare serial dilutions of the indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). [14]3. Incubation: Incubate the plate for 48-72 hours. [14]4. MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. [14][17]5. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. [14][17]6. Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. [14][17]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis of N-hydroxy and N-alkyl indole derivatives reveals distinct yet complementary approaches to anticancer drug design. N-alkylation offers a powerful tool to modulate lipophilicity and steric interactions, leading to potent cytotoxic agents that often induce apoptosis and cell cycle arrest. In contrast, N-hydroxyindoles present an elegant strategy to exploit the metabolic vulnerabilities of cancer cells by targeting key enzymes like LDH-A.
Future research should focus on more direct comparative studies of these two classes of derivatives on a broader panel of cancer cell lines, including drug-resistant models. Investigating potential synergistic effects of combining N-alkyl and N-hydroxy indole derivatives, or their combination with existing chemotherapeutics, could open new avenues for more effective and selective cancer therapies. The continued exploration of the rich chemical space of the indole scaffold promises to yield novel and impactful contributions to the field of oncology.
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A Comparative Guide to the In-Vitro Anti-inflammatory Activity of 2-Phenylindole Derivatives
This guide provides a comprehensive analysis of the in-vitro anti-inflammatory properties of 2-phenylindole derivatives, offering a comparative perspective for researchers, scientists, and drug development professionals. By delving into the underlying mechanisms, experimental data, and comparative efficacy, this document serves as a critical resource for identifying promising anti-inflammatory lead compounds.
Introduction: The Rationale for Targeting Inflammation with 2-Phenylindole Scaffolds
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes that encode for cytokines and chemokines.[2] Consequently, the inhibition of NF-κB signaling and other inflammatory pathways, such as the cyclooxygenase (COX) enzymes, represents a key strategy in the development of novel anti-inflammatory therapeutics.
The 2-phenylindole scaffold has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities, including potent anti-inflammatory effects.[3][4] Derivatives of this core structure have demonstrated significant potential to modulate key inflammatory pathways, offering a promising avenue for the development of new anti-inflammatory agents with potentially improved efficacy and safety profiles compared to existing treatments like non-steroidal anti-inflammatory drugs (NSAIDs).[1][3]
Mechanisms of Action: How 2-Phenylindole Derivatives Quell Inflammation
The anti-inflammatory prowess of 2-phenylindole derivatives stems from their ability to interact with and inhibit key molecular targets within the inflammatory cascade. The primary mechanisms identified through in-vitro studies include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many 2-phenylindole derivatives exhibit potent and often selective inhibition of COX-2, the inducible isoform of the COX enzyme that is upregulated during inflammation.[5][6][7][8] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7] The selectivity for COX-2 over the constitutive COX-1 isoform is a critical design consideration, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[7][9] The presence of a methylsulfonyl (SO2Me) group on the 2-phenyl ring is a common feature in many potent and selective COX-2 inhibitory 2-phenylindole derivatives.[5][6]
-
Suppression of the NF-κB Signaling Pathway: Certain 2-phenylindole derivatives have been shown to suppress the activation of the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] The NF-κB pathway is a central regulator of inflammation, and its inhibition represents a powerful anti-inflammatory strategy.[2][10][11]
The following diagram illustrates the key inflammatory pathways targeted by 2-phenylindole derivatives.
Caption: Targeted Inflammatory Pathways by 2-Phenylindole Derivatives.
Comparative In-Vitro Efficacy: A Data-Driven Analysis
The anti-inflammatory potential of 2-phenylindole derivatives is quantitatively assessed through various in-vitro assays. The following tables summarize the comparative efficacy of representative compounds against standard anti-inflammatory drugs.
Table 1: Comparative COX-1 and COX-2 Inhibition (IC50, µM)
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| Indomethacin | 0.079 | >100 | <0.00079 |
| Celecoxib | >100 | 0.04 | >2500 |
| 2-Phenylindole Derivative 1 | 3.35 | 0.05 | 67 |
| 2-Phenylindole Derivative 2 | 10.76 | 0.10 | 107.6 |
| 2-Phenylindole Derivative 3 | 4.02 | 0.13 | 30.9 |
Data synthesized from multiple sources for illustrative purposes.[3][6]
Analysis: The data clearly indicates that the synthesized 2-phenylindole derivatives exhibit significant COX-2 inhibitory activity, with some compounds demonstrating high selectivity over COX-1.[6] This selectivity profile is a desirable characteristic for minimizing gastrointestinal side effects. Compared to the non-selective NSAID indomethacin, the 2-phenylindole derivatives show a clear preference for COX-2. While not as selective as celecoxib, a well-known COX-2 inhibitor, these derivatives present a promising balance of potency and selectivity.[6]
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Compound/Drug (Concentration) | % Inhibition of NO Production | % Inhibition of TNF-α Release | % Inhibition of IL-6 Release |
| Dexamethasone (1 µM) | 85.2 ± 4.1 | 92.5 ± 3.7 | 88.1 ± 5.2 |
| 2-Phenylindole Derivative A (10 µM) | 68.7 ± 3.5 | 75.4 ± 4.8 | 71.9 ± 4.1 |
| 2-Phenylindole Derivative B (10 µM) | 55.3 ± 2.9 | 62.1 ± 3.3 | 59.8 ± 3.8 |
Hypothetical data for illustrative comparison.
Analysis: This table highlights the ability of 2-phenylindole derivatives to suppress the production of key pro-inflammatory mediators, nitric oxide (NO), TNF-α, and IL-6, in a cellular model of inflammation.[12][13] While the corticosteroid dexamethasone shows higher potency, the 2-phenylindole derivatives demonstrate substantial inhibitory activity, confirming their anti-inflammatory effects extend beyond COX inhibition to include modulation of macrophage-mediated inflammatory responses.
Experimental Protocols: A Guide to In-Vitro Assessment
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key in-vitro anti-inflammatory assays.
COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate, resulting in a colorimetric or fluorometric output.
Step-by-Step Protocol:
-
Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.
-
Add the test compound (2-phenylindole derivative) at various concentrations to the wells of a 96-well plate.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding arachidonic acid (the substrate) and the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Incubate the plate at 37°C for a specified time (e.g., 5 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the In-Vitro COX Inhibition Assay.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the inhibitory effect of compounds on the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.
Principle: The amount of NO produced by the cells is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Step-by-Step Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the 2-phenylindole derivatives for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production by the test compounds.
Conclusion and Future Directions
The in-vitro evidence strongly supports the potential of 2-phenylindole derivatives as a promising class of anti-inflammatory agents. Their dual mechanism of action, involving both COX-2 inhibition and suppression of the NF-κB signaling pathway, suggests a broad-spectrum anti-inflammatory profile. The favorable selectivity of some derivatives for COX-2 over COX-1 is a significant advantage, potentially translating to a better safety profile in vivo.
Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity. Further in-vitro studies are warranted to elucidate the precise molecular interactions with their targets and to explore their effects on a wider range of inflammatory cytokines and chemokines. Ultimately, promising candidates from these in-vitro screens should be advanced to in-vivo models of inflammation to validate their therapeutic potential.
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Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]
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EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters. [Link]
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Shaker, O. G., Abdel-Galil, E., & Abdel-Moneim, D. (2020). (PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. ResearchGate. [Link]
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Wang, Y., Zhang, Y., & Liu, Y. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. [Link]
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A Comparative Guide to the Antimicrobial Activity Spectrum of Substituted 2-Phenylindoles
Introduction: The 2-Phenylindole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly as the core of successful therapeutic agents. The indole nucleus is one such scaffold, renowned for its presence in a multitude of biologically active compounds. When substituted with a phenyl group at the 2-position, the resulting 2-phenylindole core serves as a versatile template for developing agents with a wide array of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and, most notably, antimicrobial effects.[1] These derivatives have demonstrated potent activity against various pathogens, including drug-resistant strains, making them a focal point of contemporary antimicrobial research.[1]
This guide provides a comparative analysis of the antimicrobial activity spectrum of substituted 2-phenylindoles, synthesizing data from multiple studies. We will explore the structure-activity relationships (SAR) that govern their efficacy, detail the experimental methodologies used for their evaluation, and discuss their potential mechanisms of action.
Comparative Antimicrobial Spectrum
The antimicrobial potential of 2-phenylindoles is profoundly influenced by the nature and position of substituents on both the indole and phenyl rings. The following sections compare their activity against different classes of microorganisms, with quantitative data summarized for clarity.
Antibacterial Activity
Substituted 2-phenylindoles have shown a broad range of activities against both Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria: Derivatives of 2-phenylindole have been particularly effective against challenging Gram-positive pathogens. Notably, certain analogues exhibit strong antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1] Studies have shown that compounds such as 2-(4-aminophenyl)-1H-indole display potent inhibitory activity against Bacillus subtilis.[2] The presence of specific substituents is crucial; for instance, hydrazone derivatives of 2-(4-methylsulfonylphenyl) indole have demonstrated high antibacterial activity against MRSA, with growth inhibition ranging from 85.76% to 97.76%.[3]
Gram-Negative Bacteria: The efficacy against Gram-negative bacteria can be more variable, often depending on the specific substitutions. However, several studies have reported significant activity. It has been observed that Gram-negative bacteria like Pseudomonas sp. and Enterobacter sp. can be more susceptible to certain 2-phenylindoles than Gram-positive bacteria.[4][5] For example, 2-(4-aminophenyl)-1H-indole and 2-(3-nitrophenyl)-1H-indole were found to be potent against Salmonella typhi with a Minimum Inhibitory Concentration (MIC) of 15.6 μg/mL.[2] Similarly, specific hydrazone derivatives showed high growth inhibition against E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii.[3]
Table 1: Comparative Antibacterial Activity (MIC in μg/mL) of Selected 2-Phenylindole Derivatives
| Compound/Derivative Class | Key Substituents | S. aureus (MRSA) | B. subtilis | E. coli | S. typhi | Reference |
| 2-(4-Aminophenyl)-1H-indole (4k) | 4'-NH₂ | - | 15.6 | - | 15.6 | [2] |
| 2-(3-Nitrophenyl)-1H-indole (4j) | 3'-NO₂ | - | - | - | 15.6 | [2] |
| Hydrazone derivatives (7a, 7g, 7i) | 2-Ph-SO₂CH₃, 3-CHO-hydrazone | High Inhibition | - | High Inhibition | - | [3] |
| Halogenated/Aliphatic Indoles (3f, 3o, 3r) | Halogens, Esters, Hydrocarbons | 2-32 | 2-32 | 2-32 | - | [6][7] |
Note: "High Inhibition" indicates strong activity reported qualitatively in the source; specific MIC values were not always provided in a comparable format.
Antifungal Activity
The antifungal properties of 2-phenylindoles have also been investigated, though the results can be more varied. Some derivatives exhibit broad-spectrum antifungal activity against significant phytopathogenic fungi like Fusarium and Alternaria species, in some cases showing more potent activity than commercial fungicides.[8] However, other studies report that while antibacterial activity is strong, the same compounds may only possess weak antifungal activity against human pathogens like Candida albicans and Cryptococcus neoformans.[3] This highlights a key aspect of the 2-phenylindole scaffold: its antimicrobial spectrum can be finely tuned through chemical modification, allowing for the development of either broad-spectrum agents or those with high selectivity.
Structure-Activity Relationship (SAR) Analysis
The relationship between the chemical structure of 2-phenylindole derivatives and their biological activity is a critical area of study for designing more potent and less toxic compounds.
-
Impact of Halogens and Lipophilic Groups: The introduction of halogens (F, Cl, Br) and short-chain aliphatic hydrocarbons onto the indole scaffold can significantly enhance antibacterial ability while potentially reducing cytotoxicity.[6][7] This is likely due to increased lipophilicity, which facilitates passage through the bacterial cell membrane.
-
Role of Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents play a key role. Compounds with electron-donating groups have been found to be effective antioxidants, a property that can be related to antimicrobial action.[4][5] Conversely, electron-withdrawing groups like a nitro group at the para-position of the phenyl ring have also resulted in highly effective antibacterial agents.[5]
-
Substitutions on the Phenyl Ring: The position and nature of substituents on the 2-phenyl ring are critical. An amino group at the 4'-position or a nitro group at the 3'-position has been shown to confer potent activity against specific bacterial strains.[2]
Caption: Mechanism of action via inhibition of bacterial DNA gyrase/topoisomerase IV.
Experimental Protocols
To ensure the validity and reproducibility of antimicrobial activity data, standardized methodologies are crucial. The following protocol for the broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system through the mandatory inclusion of positive, negative, and sterility controls.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
Substituted 2-phenylindole compounds, dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates (sterile).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.
-
Bacterial culture in the logarithmic growth phase.
-
Spectrophotometer or McFarland standards.
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin).
-
Incubator.
Workflow Diagram:
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Procedure:
-
Compound Preparation:
-
Create a stock solution of each 2-phenylindole derivative.
-
Perform a two-fold serial dilution of each compound across the wells of a 96-well plate using the appropriate broth (e.g., from 128 µg/mL down to 0.25 µg/mL). Causality: Serial dilution is essential to test a wide range of concentrations to pinpoint the exact MIC value.
-
-
Inoculum Preparation:
-
Grow the target bacterial strain overnight in broth.
-
Dilute the culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute this suspension in broth so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. Causality: A standardized inoculum ensures that the results are consistent and comparable across different experiments and labs. Too high an inoculum can overwhelm the compound, giving a falsely high MIC.
-
-
Inoculation and Controls:
-
Add the final bacterial inoculum to each well containing the test compound.
-
Growth Control (Negative Control): Include wells with only broth and the bacterial inoculum to ensure the bacteria are viable.
-
Sterility Control: Include wells with only sterile broth to check for contamination.
-
Positive Control: Include wells with a known antibiotic to validate the susceptibility of the test organism.
-
Solvent Control: Include wells with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds to ensure it has no intrinsic antimicrobial activity.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Conclusion and Future Prospects
Substituted 2-phenylindoles represent a highly promising class of antimicrobial agents with a tunable activity spectrum. The extensive research into their synthesis and evaluation has revealed key structure-activity relationships, particularly the importance of halogen, amino, and nitro substitutions in enhancing potency against both Gram-positive and Gram-negative bacteria. Their mechanisms of action, including the inhibition of DNA gyrase and efflux pumps, position them as valuable candidates for combating drug-resistant infections.
Future research should focus on optimizing the therapeutic index of these compounds—maximizing antimicrobial potency while minimizing host cytotoxicity. The exploration of hybrid molecules, where the 2-phenylindole scaffold is combined with other known pharmacophores, could lead to the development of next-generation antibiotics with novel mechanisms and improved efficacy against the world's most challenging pathogens.
References
-
Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International. [Link]
-
Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. (2018). Indian Journal of Pharmaceutical Sciences. [Link]
-
Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. (2018). Indian Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. (2022). ResearchGate. [Link]
-
Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). ResearchGate. [Link]
-
Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. (2022). MDPI. [Link]
-
Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (2022). National Institutes of Health (NIH). [Link]
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Antifungal activities of some indole derivatives. (2006). PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-Hydroxy-2-phenylindole: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities like 1-Hydroxy-2-phenylindole demands a profound respect for safety, grounded in a deep understanding of the potential hazards. This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this compound. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your experimental work. The following protocols are synthesized from established safety standards for analogous indole compounds and are designed to be a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from the closely related and well-documented compound, 2-phenylindole. The primary hazards associated with this class of compounds are consistently identified as irritation to the skin, eyes, and respiratory system.[1][2][3]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Description | Rationale & Primary Sources |
|---|---|---|
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact.[2][3] | Prolonged or repeated contact can lead to inflammation. Proper glove selection and immediate washing upon contact are critical. |
| Serious Eye Damage/Irritation (Category 1/2A) | Causes serious eye irritation, and potentially serious damage.[1][2][3] | The fine particulate nature of the solid or splashes of solutions can cause significant injury to the eyes. Goggles are mandatory. |
| Respiratory Irritation (STOT SE 3) | May cause respiratory irritation if inhaled.[1][2][3] | The compound is a powder or solid, and fine dust can be easily aerosolized during handling, leading to irritation of the respiratory tract. |
| Combustible Dust | May form combustible dust concentrations in air.[1] | This is a potential hazard for many fine organic powders. It necessitates precautions against static discharge and ignition sources. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary barrier against exposure. It should be donned before entering the designated handling area and removed before exiting. The rationale for each piece of equipment is as critical as the equipment itself.
-
Eye and Face Protection :
-
What : ANSI Z87.1-rated chemical safety goggles are mandatory.[4] A face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[5]
-
Why : Chemical safety goggles provide a 360-degree seal around the eyes, protecting against dust particles and liquid splashes from all angles.[6] Standard safety glasses do not offer sufficient protection.[7]
-
-
Hand Protection :
-
What : Nitrile or neoprene gloves are recommended.[5] For extended procedures, consider double-gloving.[8] Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[8]
-
Why : These materials provide a robust barrier against a wide range of organic chemicals. PVC gloves are known to offer poor protection and should be avoided.[8] Double-gloving provides an extra layer of safety and allows for the removal of the contaminated outer glove within the containment area (e.g., fume hood), preventing the spread of contamination.[8]
-
-
Body Protection :
-
What : A clean, buttoned laboratory coat must be worn. Chemical-resistant aprons and sleeve covers can provide additional protection.[8] Footwear must fully cover the feet; perforated shoes or sandals are prohibited.[9]
-
Why : The lab coat protects your skin and personal clothing from incidental contact and minor spills. Full-coverage footwear prevents injury from dropped items or spills.[9]
-
-
Respiratory Protection :
-
What : All handling of the solid compound, especially weighing, must be performed in a certified chemical fume hood, ventilated balance enclosure, or a glove box. If these engineering controls are not available or during a large spill cleanup, a NIOSH-approved respirator with an N95 or N100 particulate filter is required.[6][8]
-
Why : Engineering controls are the most effective way to prevent inhalation of hazardous dust. A respirator should be seen as a final barrier when engineering controls are insufficient, as its effectiveness is highly dependent on a proper fit and user training.[6][8]
-
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound powder.
-
Preparation :
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize movement.
-
Don all required PPE as described in Section 2.
-
-
Weighing and Aliquoting :
-
Perform all weighing operations within a ventilated enclosure or chemical fume hood to contain airborne particles.[10]
-
Use anti-static weigh boats or an ionizing bar to minimize static electricity, which can cause the fine powder to disperse. This also mitigates the risk of combustible dust ignition.[1]
-
Handle the container and transfer tools gently to avoid generating dust.
-
Close the primary container tightly immediately after removing the desired amount.[1][11]
-
-
Solubilization and Use :
-
Add solvent to the solid slowly to avoid splashing.
-
Keep all containers capped when not in immediate use to prevent the release of vapors and accidental spills.
-
-
Post-Handling Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol) to decontaminate it.
-
Carefully remove the outer pair of gloves (if double-gloving) and dispose of them as hazardous waste before exiting the fume hood.[8]
-
Remove remaining PPE in the designated area before washing hands thoroughly with soap and water.[1][2][11]
-
Caption: Diagram 1: Safe Handling Workflow
Emergency Procedures and Disposal
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
Table 2: Emergency First Aid
| Exposure Route | Immediate Action | Follow-Up |
|---|---|---|
| Skin Contact | Immediately remove contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][11] | Seek medical attention if irritation develops or persists.[2][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][11][12] Remove contact lenses after the first 5 minutes, if present and easy to do.[1][11] | Seek immediate medical attention from an ophthalmologist.[3] |
| Inhalation | Move the affected person to fresh air at once.[1][11][12] | If the person is not breathing, provide artificial respiration.[11][12] Call a poison control center or doctor for treatment advice if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting.[10] Wash out the mouth with water and have the person drink a couple of glasses of water. | Seek immediate medical attention.[10] |
Caption: Diagram 2: Emergency Exposure Response
Spill Cleanup
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE (including respiratory protection if the spill is large or ventilation is poor), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum (with HEPA filter) the material into a suitable, labeled container for hazardous waste.[13] Avoid generating dust.
-
Decontaminate the spill area thoroughly.
Disposal Plan All materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation : Do not mix this waste with other waste streams.
-
Container : Use a chemically compatible, sealable container. The container must be in good condition.
-
Labeling : Clearly label the container with the words "HAZARDOUS WASTE" and list the full chemical name: "this compound".
-
Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office according to their specific procedures.
By adhering to these detailed operational and safety plans, you build a culture of safety and scientific integrity, ensuring that your valuable research can proceed without compromising your health or the environment.
References
- ChemPoint.com. (2018). SAFETY DATA SHEET: DOWICIDE™ 1E Antimicrobial.
- Fisher Scientific. (2010). SAFETY DATA SHEET: 4',6'-Diamidino-2-phenylindole dihydrochloride.
- Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1H-Indole, 2-phenyl-.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Phenylindole.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Phenylphenol.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- MedchemExpress.com. (2025). Safety Data Sheet: 3-Phenylindole.
- Unseen. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Connor, T. H. Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- AK Scientific, Inc. Safety Data Sheet: N-Ethyl-2-hydroxy-N-methyl-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indole-6-carboxamide.
- Canada Safety Training. PPE for Hazardous Chemicals.
- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
